molecular formula C22H28ClNO7 B15618769 SM-21 maleate

SM-21 maleate

Numéro de catalogue: B15618769
Poids moléculaire: 453.9 g/mol
Clé InChI: BHXGTFUQDGMXHA-NGVSCOFGSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

SM-21 maleate is a useful research compound. Its molecular formula is C22H28ClNO7 and its molecular weight is 453.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire

C22H28ClNO7

Poids moléculaire

453.9 g/mol

Nom IUPAC

(E)-but-2-enedioic acid;[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] (2R)-2-(4-chlorophenoxy)butanoate

InChI

InChI=1S/C18H24ClNO3.C4H4O4/c1-3-17(22-15-8-4-12(19)5-9-15)18(21)23-16-10-13-6-7-14(11-16)20(13)2;5-3(6)1-2-4(7)8/h4-5,8-9,13-14,16-17H,3,6-7,10-11H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+/t13-,14+,16?,17-;/m1./s1

Clé InChI

BHXGTFUQDGMXHA-NGVSCOFGSA-N

Origine du produit

United States

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of SM-21 Maleate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SM-21 maleate (B1232345), a potent and selective sigma-2 (σ2) receptor antagonist, has demonstrated significant potential in neuroscience research. Its primary mechanism of action involves the modulation of central cholinergic pathways, leading to analgesic and nootropic effects. This technical guide provides a comprehensive overview of the pharmacological profile of SM-21 maleate, detailing its binding affinities, effects on neurotransmitter systems, and the experimental methodologies used to elucidate its mechanism of action. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the development of novel therapeutics targeting the σ2 receptor and associated signaling cascades.

Core Mechanism of Action: Selective σ2 Receptor Antagonism

This compound exerts its pharmacological effects primarily through its potent and selective antagonism of the σ2 receptor. Radioligand binding studies have demonstrated a significantly higher affinity of SM-21 for the σ2 receptor subtype compared to the σ1 subtype and a variety of other neurotransmitter receptors.[1] This selectivity is a key characteristic that enables the specific investigation of σ2 receptor-mediated physiological and pathological processes.

The antagonistic action of SM-21 at the σ2 receptor has been functionally demonstrated in preclinical models. For instance, in a rat model of dystonia induced by the non-selective σ1/σ2 agonist 1,3-di-(2-tolyl)guanidine (DTG), SM-21 was able to prevent the characteristic torsion of the neck, indicating its ability to block σ2 receptor activation.[1]

Modulation of the Cholinergic System

A pivotal aspect of this compound's mechanism of action is its influence on the central cholinergic system. Experimental evidence strongly suggests that SM-21 enhances the release of acetylcholine (B1216132) (ACh) at central muscarinic synapses.[2] This effect is believed to be a downstream consequence of its primary action as a σ2 receptor antagonist. The increased availability of acetylcholine in the synapse contributes to the analgesic and nootropic properties observed with SM-21 administration.

Pharmacological Effects

The unique mechanism of action of this compound translates into a distinct pharmacological profile characterized by:

  • Analgesia: SM-21 has been shown to produce potent analgesic effects in various animal models of pain. This antinociceptive activity is thought to be mediated by the enhanced cholinergic transmission in pain-processing pathways.

  • Nootropic Activity: The facilitation of acetylcholine release also underlies the cognitive-enhancing, or nootropic, effects of SM-21.

  • Attenuation of Cocaine-Induced Behaviors: Pre-clinical studies have demonstrated that SM-21 can attenuate the convulsive and locomotor-stimulatory effects of cocaine, suggesting a potential role for σ2 receptor modulation in the treatment of psychostimulant-related disorders.

Quantitative Data: Receptor Binding Profile

To fully appreciate the selectivity of this compound, a comprehensive analysis of its binding affinities across a range of receptors is essential. The following table summarizes the available quantitative data.

Receptor/SiteLigandTissue SourceK_i (nM)Reference
Sigma-2 (σ2) SM-21Rat Liver67[1]
Muscarinic (central) SM-21N/A174[3]
Opiate SM-21N/A>1000[1]
Dopamine SM-21N/A>1000[1]
Serotonin SM-21N/A>1000[1]
α-Adrenergic SM-21N/A>1000[1]

Signaling Pathways and Visualizations

The precise downstream signaling pathways modulated by σ2 receptor antagonism are an active area of research. It is understood that σ2 receptors are involved in the regulation of intracellular calcium signaling. Furthermore, they have been shown to interact with key signaling molecules such as Epidermal Growth Factor Receptor (EGFR), Protein Kinase C (PKC), and Raf kinase.[4] By antagonizing the σ2 receptor, this compound is hypothesized to interfere with these signaling cascades.

Proposed Signaling Pathway of this compound Action

The following diagram illustrates the proposed signaling pathway through which this compound exerts its effects. As a σ2 receptor antagonist, SM-21 blocks the endogenous signaling of the σ2 receptor, which is believed to involve the modulation of intracellular calcium levels and interactions with other signaling proteins. This antagonism ultimately leads to an increase in acetylcholine release from presynaptic neurons.

Proposed mechanism of this compound leading to increased acetylcholine release.
Experimental Workflow for Receptor Binding Assay

The determination of binding affinities is a cornerstone of pharmacological profiling. The following diagram outlines a typical workflow for a competitive radioligand binding assay used to determine the K_i of this compound for the σ2 receptor.

Binding_Assay_Workflow start Start prepare_membranes Prepare Tissue Membranes (e.g., Rat Liver) start->prepare_membranes incubate Incubate Membranes with: - Radioligand (e.g., [³H]DTG) - SM-21 (Varying Concentrations) - Masking Ligand for σ1 (e.g., (+)-Pentazocine) prepare_membranes->incubate separate Separate Bound and Free Radioligand (e.g., Filtration) incubate->separate quantify Quantify Radioactivity (e.g., Scintillation Counting) separate->quantify analyze Data Analysis (IC₅₀ and K_i Determination) quantify->analyze end End analyze->end

Workflow for a competitive radioligand binding assay.

Detailed Experimental Protocols

Radioligand Binding Assays for Sigma-2 Receptors
  • Objective: To determine the binding affinity (K_i) of this compound for σ2 receptors.

  • Materials:

    • Tissue homogenates rich in σ2 receptors (e.g., rat liver membranes).

    • Radioligand for σ2 receptors (e.g., [³H]1,3-di(2-tolyl)guanidine - [³H]DTG).

    • Unlabeled this compound at various concentrations.

    • A selective σ1 receptor ligand to mask σ1 binding sites (e.g., (+)-pentazocine).

    • Assay buffer.

    • Glass fiber filters.

    • Scintillation counter.

  • Procedure:

    • Tissue Preparation: Homogenize fresh tissue (e.g., rat liver) in ice-cold buffer and prepare a membrane fraction by differential centrifugation.

    • Assay Setup: In test tubes, combine the membrane preparation, a fixed concentration of the radioligand ([³H]DTG), and varying concentrations of unlabeled this compound. To ensure specific binding to σ2 receptors, a saturating concentration of a σ1-selective ligand is included.

    • Incubation: Incubate the mixture at a specified temperature (e.g., 25°C) for a duration sufficient to reach equilibrium.

    • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

    • Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

    • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

    • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor (SM-21) concentration. Determine the IC₅₀ value (the concentration of SM-21 that inhibits 50% of the specific radioligand binding) from the resulting sigmoidal curve. Calculate the K_i value using the Cheng-Prusoff equation.

Acetylcholine Release Assay from Brain Slices
  • Objective: To measure the effect of this compound on acetylcholine release from brain tissue.

  • Materials:

    • Freshly prepared brain slices from a relevant region (e.g., hippocampus or striatum).

    • Artificial cerebrospinal fluid (aCSF).

    • This compound.

    • High-performance liquid chromatography (HPLC) system with electrochemical detection.

    • Microdialysis probes (for in vivo studies) or a perfusion system (for ex vivo slice studies).

  • Procedure:

    • Slice Preparation: Prepare thin (e.g., 300-400 µm) brain slices using a vibratome and maintain them in oxygenated aCSF.

    • Perfusion: Place the slices in a perfusion chamber and continuously superfuse with oxygenated aCSF at a constant flow rate.

    • Sample Collection: Collect perfusate samples at regular intervals to establish a baseline level of acetylcholine release.

    • Drug Application: Introduce this compound into the perfusion medium at a known concentration.

    • Stimulation (Optional): To measure evoked release, stimulate the slices electrically or with a depolarizing agent (e.g., high potassium concentration) in the presence and absence of SM-21.

    • Sample Analysis: Analyze the collected perfusate samples for acetylcholine content using an HPLC system with an enzymatic reactor and an electrochemical detector.

    • Data Analysis: Compare the amount of acetylcholine released in the presence of SM-21 to the baseline levels to determine the effect of the compound on acetylcholine release.

Conclusion

This compound is a valuable pharmacological tool for investigating the role of the σ2 receptor in the central nervous system. Its high selectivity and well-characterized mechanism of action, centered on the enhancement of cholinergic transmission via σ2 receptor antagonism, make it a compound of significant interest for the development of novel therapeutics for pain, cognitive disorders, and potentially other neurological and psychiatric conditions. The experimental protocols and data presented in this guide provide a solid foundation for further research into the therapeutic potential of this compound and other σ2 receptor modulators.

References

An In-Depth Technical Guide on the Sigma-2 Receptor Binding Affinity of SM-21 Maleate

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

SM-21 maleate (B1232345), a tropane (B1204802) analog, has been identified as a potent and selective antagonist for the sigma-2 (σ₂) receptor.[1][2] This receptor, now identified as Transmembrane Protein 97 (TMEM97), is a key target in various pathological conditions due to its overexpression in proliferating cancer cells and its role in neurodegenerative diseases.[3] The analgesic and nootropic properties of SM-21 are attributed to its modulation of cholinergic systems, but its high affinity for the σ₂ receptor suggests a distinct mechanism of action and therapeutic potential.[1][4] This document provides a comprehensive overview of the binding characteristics of SM-21 maleate to the σ₂ receptor, details the experimental protocols for affinity determination, and illustrates the associated signaling pathways.

This compound: Binding Profile and Selectivity

This compound, chemically known as (±)-Tropanyl 2-(4-chlorophenoxy)butanoate maleate, demonstrates a notable affinity for the σ₂ receptor.[1] Radioligand binding studies have established its preference for the σ₂ subtype over the sigma-1 (σ₁) subtype, making it a valuable tool for investigating σ₂ receptor function.[4][5] While its analgesic effects were initially linked to the antagonism of muscarinic receptors, its affinity for σ₂ receptors is comparatively higher, positioning it as a potential lead compound for developing σ₂-selective ligands.[4]

Quantitative Binding Data

The binding affinities of this compound and related compounds are crucial for understanding its pharmacological profile. The inhibition constant (Ki) is a measure of the affinity of a ligand for a receptor; a lower Ki value indicates a higher affinity.

CompoundReceptor TargetBinding Affinity (Ki)Notes
This compound Sigma-2 (σ₂) Receptor 67 nM Demonstrates high affinity and selectivity for the σ₂ subtype.[5]
This compoundSigma-1 (σ₁) ReceptorLower affinity than for σ₂Characterized as σ₂-selective.[4][5]
This compoundMuscarinic Receptors174 nMInitially studied for its effects on cholinergic systems.[6][7]
(+)-PentazocineSigma-1 (σ₁) Receptor~3 nMHigh-affinity ligand used to mask σ₁ sites in σ₂ binding assays.[8]
(+)-PentazocineSigma-2 (σ₂) Receptor406 nMLow affinity, but can interfere at high concentrations.[9][10]
[³H]DTGSigma-1 & Sigma-2~30 nM (Kd)Non-selective radioligand used to label both receptor subtypes.[11]

Experimental Protocols: Radioligand Binding Assays

The determination of binding affinity for the σ₂ receptor is primarily conducted through in vitro radioligand binding assays. These experiments quantify the interaction between a ligand (like SM-21) and the receptor within a biological sample, typically a membrane preparation from tissues expressing the receptor.

General Workflow for σ₂ Receptor Binding Assay

The following diagram illustrates the typical workflow for a competitive binding assay to determine the Ki of a test compound like SM-21 for the σ₂ receptor.

G cluster_prep Step 1: Preparation cluster_assay Step 2: Incubation cluster_sep Step 3: Separation cluster_quant Step 4: Quantification & Analysis Tissue Tissue Homogenization (e.g., Rat Liver) Membrane Membrane Fraction Preparation (Centrifugation) Tissue->Membrane Incubate Incubate Components: - Membrane Prep - [3H]DTG (Radioligand) - (+)-Pentazocine (σ1 Mask) - Test Compound (SM-21) Membrane->Incubate Filter Rapid Filtration (e.g., Whatman GF/B filters) Incubate->Filter Wash Wash to Remove Unbound Ligand Filter->Wash Scintillation Liquid Scintillation Counting (Measures Radioactivity) Wash->Scintillation Analysis Data Analysis (IC50 -> Ki Calculation) Scintillation->Analysis

Caption: Workflow for a Sigma-2 Receptor Radioligand Binding Assay.

Detailed Methodology

1. Membrane Preparation:

  • Tissues rich in σ₂ receptors, such as rat liver, are commonly used.[11] The tissue is homogenized in an appropriate buffer (e.g., 50 mM TRIS-HCl).

  • The homogenate is centrifuged to pellet the membrane fractions, which are then washed and resuspended to a specific protein concentration.[12]

2. Competitive Binding Assay:

  • The assay is performed in a total volume typically around 0.5 mL.[12]

  • Components:

    • Radioligand: [³H]di-O-tolyl guanidine (B92328) ([³H]DTG) is a non-selective ligand that binds to both σ₁ and σ₂ receptors and is used at a concentration near its dissociation constant (Kd), approximately 5-30 nM.[11][13]
    • Masking Ligand: To isolate binding to the σ₂ receptor, a high-affinity σ₁-selective ligand, such as (+)-pentazocine (typically at 100 nM), is added to saturate and "mask" the σ₁ sites.[8][11][13]
    • Test Compound: Increasing concentrations of the unlabeled test ligand (e.g., this compound) are added to compete with the radioligand for binding to the σ₂ receptor.
    • Non-specific Binding: A parallel set of tubes containing a high concentration (e.g., 10 µM) of a non-labeled sigma ligand like DTG or haloperidol (B65202) is used to determine non-specific binding.[13]

  • Incubation: The mixture is incubated at room temperature for a period sufficient to reach equilibrium (e.g., 90-120 minutes).[12][13]

3. Separation and Quantification:

  • The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B), which trap the membrane-bound radioligand while allowing the unbound radioligand to pass through.[12]

  • The filters are washed with ice-cold buffer to remove any remaining unbound ligand.

  • The radioactivity retained on the filters is measured using liquid scintillation counting.

4. Data Analysis:

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis of the competition curve.

  • The inhibition constant (Ki) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.[11]

Critical Consideration: While widely used, the masking protocol has potential flaws. At the concentrations used, (+)-pentazocine can partially compete with [³H]DTG at the σ₂ receptor, and conversely, [³H]DTG can displace the masking agent from the σ₁ receptor.[9][10] This can lead to an overestimation of σ₂ receptor numbers and influence the apparent affinity of test ligands.[9] Therefore, using cell lines that exclusively express σ₂ receptors (e.g., MCF7) without a masking agent is recommended for more accurate characterization.[9][10]

Sigma-2 Receptor (TMEM97) Signaling Pathways

The σ₂ receptor (TMEM97) is an endoplasmic reticulum-resident transmembrane protein that modulates cellular function through protein-protein interactions.[14][15] It does not function as a classic G-protein coupled receptor or ion channel but rather as a scaffold or modulator of other signaling proteins. Its interaction with partners like the progesterone (B1679170) receptor membrane component 1 (PGRMC1) and the Epidermal Growth Factor Receptor (EGFR) is crucial for its downstream effects.[3][16]

G cluster_membrane Cell Membrane / ER cluster_downstream Downstream Signaling Cascades cluster_cellular Cellular Outcomes S2R σ₂ Receptor (TMEM97) PGRMC1 PGRMC1 S2R->PGRMC1 Interaction EGFR EGFR S2R->EGFR Modulates NPC1 NPC1 Transporter S2R->NPC1 Regulates Ca_Signal Ca²⁺ Signaling S2R->Ca_Signal Autophagy Autophagy S2R->Autophagy Trafficking Protein Trafficking S2R->Trafficking PLC PLC Pathway PGRMC1->PLC Ras Ras/Raf/MAPK Pathway EGFR->Ras PI3K PI3K/Akt Pathway EGFR->PI3K Chol Cholesterol Homeostasis NPC1->Chol Prolif Cell Proliferation & Survival Ras->Prolif PI3K->Prolif PLC->Ca_Signal

Caption: Key Signaling Pathways Associated with the Sigma-2 Receptor.

The binding of ligands, such as SM-21 (an antagonist), to the σ₂ receptor can modulate these interactions and subsequent pathways. For instance, σ₂ receptor activation is linked to cell proliferation, while antagonism can inhibit tumor growth.[3] The receptor plays a significant role in:

  • Cholesterol Homeostasis: TMEM97 regulates the NPC1 transporter, which is critical for intracellular cholesterol trafficking.

  • Cell Proliferation: Through interactions with EGFR, the σ₂ receptor can influence downstream pathways like Ras/Raf/MAPK and PI3K/Akt, which are central to cell growth and survival.[16][17]

  • Calcium Signaling: The σ₂ receptor is involved in regulating intracellular calcium levels, which affects a multitude of cellular processes, including neuronal signaling.[14][16]

  • Neuroprotection: Modulation of the σ₂ receptor can rescue biological processes like autophagy and protein trafficking that are often impaired in neurodegenerative conditions like Alzheimer's and Parkinson's disease.[14][15]

Conclusion

This compound is a valuable pharmacological tool characterized by its high-affinity and selective antagonism of the sigma-2 receptor. Its binding profile, established through rigorous radioligand binding assays, distinguishes it from other cholinergic and sigma-1 acting compounds. Understanding the intricacies of these binding assays, including their potential limitations, is critical for the accurate interpretation of data. The role of the σ₂ receptor (TMEM97) as a modulator of fundamental cellular pathways, including cholesterol homeostasis and proliferative signaling, underscores the therapeutic potential of selective ligands like this compound in oncology and neurology. Further research utilizing refined experimental protocols will continue to elucidate the full pharmacological and clinical utility of targeting this receptor.

References

An In-depth Technical Guide to SM-21 Maleate: Structure, Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SM-21 maleate (B1232345) is a synthetic, centrally active compound that has garnered significant interest in the scientific community for its potent analgesic and nootropic properties.[1][2] Chemically identified as (±)-Tropanyl 2-(4-chlorophenoxy)butanoate maleate, it is a selective antagonist of the sigma-2 (σ2) receptor and also modulates cholinergic neurotransmission.[2][3] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of SM-21 maleate, including detailed experimental protocols and a summary of quantitative data.

Chemical Structure and Properties

SM-21 is a tropane (B1204802) analogue characterized by a 3-α-tropanyl ester of 2-(4-chlorophenoxy)butyric acid. The maleate salt form enhances its solubility and handling properties for research purposes. The (+)-R-isomer of SM-21 has been identified as the more pharmacologically active enantiomer.[4]

Chemical Structure (2D)

this compound 2D structure

Image Source: PubChem CID 71296993

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its parent compound, SM-21, is presented in the table below.

PropertyValueSource
This compound
IUPAC Namebut-2-enedioic acid;(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 2-(4-chlorophenoxy)butanoatePubChem CID: 71296993[5]
Molecular FormulaC22H28ClNO7PubChem CID: 71296993[5]
Molecular Weight453.9 g/mol PubChem CID: 71296993[5]
CAS Number155058-71-2PubChem CID: 71296993[5]
SolubilitySoluble to 25 mM in waterTocris Bioscience
Melting Point94-99 °CLabSolutions
SM-21 (Parent Compound)
Hydrogen Bond Acceptors3IUPHAR/BPS Guide to PHARMACOLOGY
Hydrogen Bond Donors0IUPHAR/BPS Guide to PHARMACOLOGY
Rotatable Bonds6IUPHAR/BPS Guide to PHARMACOLOGY
Topological Polar Surface Area38.77 ŲIUPHAR/BPS Guide to PHARMACOLOGY
Molecular Weight337.14 g/mol IUPHAR/BPS Guide to PHARMACOLOGY

Biological Activity and Pharmacology

This compound's primary mechanism of action is the potent and selective antagonism of the sigma-2 (σ2) receptor.[2][3] This interaction is believed to be central to its pharmacological effects. Additionally, this compound has been shown to increase the release of acetylcholine (B1216132) at central muscarinic synapses, contributing to its analgesic and nootropic activities.[1][2] It also exhibits a notable affinity for muscarinic receptors.[6]

Quantitative Biological Data

ParameterValueSpecies/SystemSource
Muscarinic Receptor Affinity0.174 µMCentralMedchemExpress[6]
Sigma-2 (σ2) Receptor Antagonism10 nmol/0.5 µl (in vivo)Rat (red nucleus)Ghelardini et al., 2000[3]
Analgesic Activity (Hot-plate test)10-40 mg/kg s.c.RodentsGhelardini et al., 1997[7]
Analgesic Activity (Abdominal constriction test)10-30 mg/kg i.p.RodentsGhelardini et al., 1997[7]
Analgesic Activity (Tail-flick test)10-40 mg/kg s.c.RodentsGhelardini et al., 1997[7]
Analgesic Activity (Paw-pressure test)10-40 mg/kg s.c.RodentsGhelardini et al., 1997[7]

Signaling Pathway

The precise signaling cascade linking sigma-2 receptor antagonism by this compound to the enhancement of acetylcholine release is an area of active investigation. However, based on the current understanding of sigma-2 receptor function, a putative pathway can be proposed. Sigma-2 receptors are known to interact with various cellular proteins, including the EGFR and PGRMC1, and can modulate downstream signaling through pathways such as Ras, PLC, and PI3K.[8] Antagonism of the sigma-2 receptor by SM-21 may disinhibit presynaptic mechanisms that normally suppress acetylcholine release.

SM21_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Terminal SM21 This compound Sigma2R Sigma-2 Receptor SM21->Sigma2R antagonizes Inhibitory_Mechanism Inhibitory Mechanism (Putative) Sigma2R->Inhibitory_Mechanism activates ACh_Vesicle Acetylcholine Vesicle Inhibitory_Mechanism->ACh_Vesicle inhibits release ACh_Release Acetylcholine Release ACh_Vesicle->ACh_Release ACh Acetylcholine ACh_Release->ACh MuscarinicR Muscarinic Receptor ACh->MuscarinicR Postsynaptic_Effect Postsynaptic Effect (e.g., Analgesia, Nootropic Effects) MuscarinicR->Postsynaptic_Effect

Putative signaling pathway of this compound.

Experimental Protocols

Detailed methodologies for key experiments cited in the literature for the characterization of this compound are provided below.

Synthesis of SM-21

The synthesis of SM-21 involves the esterification of 3-α-tropanol with 2-(4-chlorophenoxy)butyric acid. The racemic acid can be resolved to obtain the individual enantiomers for stereospecific synthesis of the more active (+)-R-SM21 isomer.[4]

Materials:

Procedure:

  • Dissolve 2-(4-chlorophenoxy)butyric acid and 3-α-tropanol in anhydrous dichloromethane.

  • Add DCC and a catalytic amount of DMAP to the solution.

  • Stir the reaction mixture at room temperature until the reaction is complete (monitored by thin-layer chromatography).

  • Filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Wash the filtrate with aqueous acid and base to remove unreacted starting materials and byproducts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield SM-21.

Sigma-2 Receptor Antagonism Assay (Rat Neck Dystonia Model)

This in vivo assay is used to determine the sigma-2 antagonist activity of compounds.

Animals:

  • Male Wistar rats

Materials:

  • This compound

  • 1,3-di-(2-tolyl)guanidine (DTG), a sigma-1/sigma-2 agonist

  • Vehicle (e.g., saline)

  • Intracerebral injection apparatus

Procedure:

  • Anesthetize the rats and place them in a stereotaxic frame.

  • Administer SM-21 (10 nmol in 0.5 µl) or vehicle directly into the red nucleus.

  • Five minutes after the administration of SM-21 or vehicle, inject DTG (5 nmol in 0.5 µl) into the same brain region.

  • Observe the rats for the development of neck dystonia (torsion of the neck).

  • The ability of SM-21 to prevent the DTG-induced neck dystonia indicates its sigma-2 antagonist activity.[3]

Analgesic Activity Assessment (Hot-Plate Test)

The hot-plate test is a standard method to evaluate the central analgesic effects of drugs.

Animals:

  • Mice or rats

Apparatus:

  • Hot-plate analgesia meter with the surface temperature maintained at a constant, non-damaging temperature (e.g., 55 ± 0.5 °C).

  • A transparent cylinder to confine the animal to the hot surface.

Procedure:

  • Administer this compound (e.g., 10-40 mg/kg, s.c.) or vehicle to the animals.

  • At a predetermined time after drug administration, place the animal on the hot plate.

  • Record the latency time for the animal to exhibit a pain response, such as licking a hind paw or jumping.

  • A cut-off time is typically set to prevent tissue damage.

  • An increase in the latency time compared to the vehicle-treated group indicates an analgesic effect.[7][9]

Acetylcholine Release Assay (In Vivo Microdialysis)

This technique allows for the measurement of neurotransmitter levels in the extracellular fluid of specific brain regions in freely moving animals.

Animals:

  • Rats

Apparatus:

  • Microdialysis probes

  • Stereotaxic apparatus for probe implantation

  • HPLC system with electrochemical detection for acetylcholine analysis

Procedure:

  • Surgically implant a microdialysis probe into the target brain region (e.g., parietal cortex).

  • After a recovery period, perfuse the probe with artificial cerebrospinal fluid at a constant flow rate.

  • Collect dialysate samples at regular intervals.

  • Administer this compound and continue collecting dialysate samples.

  • Analyze the concentration of acetylcholine in the dialysate samples using HPLC.

  • An increase in acetylcholine concentration following drug administration indicates enhanced release.[4]

Toxicology and Safety

Currently, there is a lack of publicly available, specific toxicological data for this compound. While some safety data sheets exist for products with the name "SM21," they do not correspond to the chemical structure and properties of this compound and are therefore not relevant.[10][11][12] As with any research chemical, appropriate personal protective equipment should be used when handling this compound, and it should be used in a well-ventilated area.

Conclusion

This compound is a valuable pharmacological tool for investigating the roles of the sigma-2 receptor and the cholinergic system in pain and cognition. Its potent analgesic and nootropic effects, coupled with its well-defined chemical structure, make it a compound of significant interest for further research and potential therapeutic development. This guide provides a foundational understanding of its properties and the experimental methodologies used for its characterization. Further studies are warranted to fully elucidate its mechanism of action and to establish a comprehensive safety profile.

References

Unraveling the Function of SM-21 Maleate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: A Comprehensive Overview for the Scientific Community

This technical guide provides an in-depth analysis of SM-21 maleate (B1232345), a potent and selective sigma-2 (σ₂) receptor antagonist. Tailored for researchers, scientists, and drug development professionals, this document elucidates the core functions, pharmacological profile, and experimental validation of SM-21 maleate, presenting a valuable resource for its application in neuroscience and therapeutic development.

Core Functionality: A Dual-Acting Compound

This compound is a tropane (B1204802) analog primarily characterized by its high affinity and selectivity as an antagonist for the σ₂ receptor.[1] Beyond its primary target, this compound also interacts with central muscarinic receptors and notably enhances the release of acetylcholine (B1216132) at these synapses.[1] This dual functionality underpins its observed analgesic and nootropic (cognition-enhancing) properties in preclinical studies.

Pharmacological Profile: Receptor Binding Affinities

Quantitative analysis of this compound's binding affinity reveals a distinct selectivity for the σ₂ receptor over the sigma-1 (σ₁) subtype. This selectivity is a critical attribute for a pharmacological tool aimed at dissecting the specific roles of the σ₂ receptor. The compound also demonstrates a moderate affinity for muscarinic receptors.

Receptor SubtypeBinding Affinity (Ki)
Sigma-2 (σ₂)67 nM[1]
Muscarinic174 nM

Table 1: Receptor Binding Affinities of this compound. This table summarizes the equilibrium dissociation constants (Ki) of this compound for the sigma-2 and muscarinic receptors, indicating its potency at these targets.

Mechanism of Action: From Receptor Antagonism to Acetylcholine Release

While the precise signaling cascade linking σ₂ receptor antagonism to enhanced acetylcholine release is an area of ongoing investigation, the prevailing hypothesis centers on the modulation of presynaptic cholinergic neurons. It is postulated that by blocking the σ₂ receptor, this compound influences intracellular signaling pathways that ultimately facilitate the vesicular release of acetylcholine into the synaptic cleft.

cluster_presynaptic Presynaptic Cholinergic Neuron cluster_synapse cluster_postsynaptic Postsynaptic Neuron SM21 This compound Sigma2 Sigma-2 (σ₂) Receptor SM21->Sigma2 Antagonizes Signaling Intracellular Signaling Cascade Sigma2->Signaling Modulates ACh_Vesicle Acetylcholine (ACh) Vesicle Signaling->ACh_Vesicle Promotes Fusion ACh_Release ACh Release ACh_Vesicle->ACh_Release ACh_Synapse Acetylcholine (ACh) ACh_Release->ACh_Synapse Muscarinic_R Muscarinic Receptor ACh_Synapse->Muscarinic_R Binds Postsynaptic_Effect Postsynaptic Effect (e.g., Analgesia, Nootropic Effects) Muscarinic_R->Postsynaptic_Effect Activates

Figure 1: Proposed Signaling Pathway of this compound. This diagram illustrates the hypothesized mechanism where this compound antagonizes the presynaptic σ₂ receptor, initiating a signaling cascade that leads to increased acetylcholine release and subsequent activation of postsynaptic muscarinic receptors.

Key In-Vivo Experimental Validation

The functional effects of this compound have been demonstrated in established animal models, providing crucial evidence for its in-vivo efficacy.

Antagonism of DTG-Induced Dystonia in Rats

This experiment showcases the σ₂ receptor antagonist properties of this compound in a functional in-vivo model.

Experimental Protocol:

  • Animal Model: Male Wistar rats (250-350 g).

  • Induction of Dystonia: The σ₁/σ₂ receptor agonist 1,3-di-(2-tolyl)guanidine (DTG) is administered to induce neck dystonia, a behavioral effect mediated by σ₂ receptor activation.

  • Surgical Procedure: Rats are anesthetized, and a guide cannula is stereotaxically implanted to target the red nucleus.

  • Drug Administration:

    • A solution of DTG (5 nmol in 0.5 µl) is microinjected into the red nucleus to induce dystonia.

    • In the experimental group, this compound (10 nmol in 0.5 µl) is administered into the red nucleus 5 minutes prior to the DTG injection.

  • Behavioral Assessment: The degree of head deviation (neck dystonia) is quantified at various time points post-injection.

  • Outcome: Pre-treatment with this compound prevents the development of DTG-induced neck torsion, confirming its antagonistic action at the σ₂ receptor.[1]

start Start surgery Stereotaxic Surgery: Cannula Implantation (Red Nucleus) start->surgery recovery Recovery Period surgery->recovery grouping Divide into Control and Experimental Groups recovery->grouping control_sm21 Administer Vehicle grouping->control_sm21 Control exp_sm21 Administer this compound (10 nmol/0.5 µl) grouping->exp_sm21 Experimental dtg_admin Administer DTG (5 nmol/0.5 µl) to both groups control_sm21->dtg_admin exp_sm21->dtg_admin assessment Quantify Neck Dystonia (Head Angle Measurement) dtg_admin->assessment end End assessment->end

Figure 2: Experimental Workflow for the DTG-Induced Dystonia Model. This flowchart outlines the key steps in the in-vivo experiment demonstrating the σ₂ antagonist activity of this compound.

Attenuation of Cocaine-Induced Locomotor Activity in Mice

This study highlights the potential of this compound to modulate the behavioral effects of psychostimulants, an area of significant interest in addiction research.

Experimental Protocol:

  • Animal Model: Male Swiss Webster mice.

  • Apparatus: Automated activity monitoring system with photobeam arrays to quantify horizontal locomotor activity.

  • Habituation: Mice are habituated to the testing chambers prior to drug administration.

  • Drug Administration:

    • This compound is administered via intraperitoneal (i.p.) injection at varying doses.

    • 15 minutes following this compound or vehicle administration, a locomotor-stimulant dose of cocaine (10 mg/kg, i.p.) is given.

  • Data Collection: Horizontal locomotor activity is continuously recorded for a set period (e.g., 30 minutes) immediately following cocaine administration.

  • Outcome: Pre-treatment with this compound significantly attenuates the hyperlocomotor activity induced by cocaine, suggesting a modulatory role of the σ₂ receptor in the behavioral effects of cocaine.

Conclusion and Future Directions

This compound stands out as a selective σ₂ receptor antagonist with significant effects on the cholinergic system. Its demonstrated efficacy in preclinical models of motor control and psychostimulant response underscores its value as a research tool and a potential lead compound for the development of novel therapeutics. Further research is warranted to fully elucidate the downstream signaling pathways of the σ₂ receptor and to explore the full therapeutic potential of this compound in a range of neurological and psychiatric disorders.

References

SM-21 Maleate: A Presynaptic Cholinergic Modulator through Sigma-2 Receptor Antagonism

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Disclaimer: This document is intended for research and informational purposes only. SM-21 maleate (B1232345) is a research chemical and not approved for human consumption.

Introduction

Initially explored for its role as a presynaptic cholinergic modulator with analgesic and nootropic effects, SM-21 maleate was first thought to act primarily through the antagonism of M2 muscarinic acetylcholine (B1216132) receptors. However, subsequent and more extensive research has redefined its primary mechanism of action. It is now well-established that this compound is a potent and selective sigma-2 (σ2) receptor antagonist.[1][2][3] The observed increases in acetylcholine release at central muscarinic synapses are now understood to be a downstream consequence of its high-affinity interaction with σ2 receptors.[2][3] This guide provides a comprehensive overview of the pharmacological data, experimental methodologies, and proposed signaling pathways related to this compound, with a focus on its function as a σ2 antagonist that indirectly modulates cholinergic neurotransmission.

Quantitative Data: Binding Affinity Profile

The selectivity of this compound is crucial to understanding its pharmacological effects. While a complete binding profile across all muscarinic and sigma receptor subtypes from a single study is not available, the existing data clearly indicates a high affinity and selectivity for the σ2 receptor over both the σ1 and general muscarinic receptors.

Receptor SubtypeLigandTissue SourceKi (nM)Reference
σ2 SM-21-67[4]
Muscarinic (central) SM-21-174MedchemExpress
σ1, Opiate, Dopamine, Serotonin, α-Adrenergic SM-21->1000[4]

Note: The affinity for central muscarinic receptors represents a composite value and does not differentiate between M1-M5 subtypes.

Proposed Mechanism of Action: Signaling Pathway

The precise signaling cascade linking σ2 receptor antagonism by this compound to the modulation of presynaptic acetylcholine release is an area of ongoing investigation. Based on the current understanding of σ2 receptor function and cholinergic nerve terminals, a plausible pathway is proposed below. Antagonism of the σ2 receptor by SM-21 is thought to influence intracellular calcium homeostasis and modulate voltage-gated ion channels, which in turn facilitates the machinery of acetylcholine vesicle release.

G Proposed Signaling Pathway of this compound cluster_presynaptic Presynaptic Cholinergic Neuron cluster_synaptic_cleft Synaptic Cleft SM21 This compound Sigma2 σ2 Receptor SM21->Sigma2 Antagonism IonChannel Voltage-Gated Ion Channels Sigma2->IonChannel Modulation Ca_Influx Ca²⁺ Influx IonChannel->Ca_Influx Facilitation ACh_Vesicle ACh Vesicle Docking & Fusion Ca_Influx->ACh_Vesicle Triggers ACh_Release Acetylcholine (ACh) Release ACh_Vesicle->ACh_Release ACh ACh ACh_Release->ACh Increases Concentration G start Start prep Prepare Rat Liver Membrane Homogenate start->prep incubate Incubate Membranes with: - [³H]DTG (constant conc.) - (+)-Pentazocine (to mask σ1) - SM-21 (variable conc.) prep->incubate filter Rapid Vacuum Filtration (Glass Fiber Filters) incubate->filter wash Wash Filters with Ice-Cold Assay Buffer filter->wash scint Add Scintillation Cocktail & Measure Radioactivity wash->scint analyze Data Analysis: Calculate IC50 and Ki scint->analyze end End analyze->end G start Start surgery Stereotaxic Implantation of Microdialysis Probe in Target Brain Region start->surgery recover Animal Recovery (24-48 hours) surgery->recover perfuse Connect Probe to Pump & Perfuse with aCSF recover->perfuse baseline Collect Baseline Dialysate Samples (e.g., every 20 min) perfuse->baseline administer Administer this compound (or Vehicle) baseline->administer collect_post Continue Collecting Dialysate Samples administer->collect_post analyze Analyze ACh Content in Samples via HPLC-ED collect_post->analyze compare Compare Post-injection ACh Levels to Baseline analyze->compare end End compare->end

References

In-Depth Technical Guide: Pharmacological Profile of SM-21 Maleate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SM-21 maleate (B1232345) is a potent and selective sigma-2 (σ2) receptor antagonist that also exhibits affinity for muscarinic acetylcholine (B1216132) receptors. Its primary mechanism of action involves the antagonism of presynaptic M2 muscarinic receptors, leading to an enhanced release of acetylcholine in the central nervous system. This cholinergic modulation is believed to underpin its notable analgesic and nootropic properties. Furthermore, its high affinity for the σ2 receptor implicates it in the regulation of cell signaling, proliferation, and motor control. This document provides a comprehensive overview of the pharmacological profile of SM-21 maleate, including its binding affinities, detailed experimental protocols for its characterization, and an elucidation of its key signaling pathways.

Introduction

This compound, a tropane (B1204802) analogue, has emerged as a significant pharmacological tool for investigating cholinergic and sigma receptor systems.[1] Initially recognized for its analgesic effects comparable to morphine, further research has unveiled its dual action as a presynaptic cholinergic modulator and a high-affinity σ2 receptor antagonist.[1][2] This unique pharmacological profile makes this compound a compound of interest for the development of novel therapeutics for pain, cognitive disorders, and conditions involving dysfunctional motor control.

Physicochemical Properties

PropertyValue
Chemical Name (±)-Tropanyl 2-(4-chlorophenoxy)butanoate maleate
Molecular Formula C18H24ClNO3・C4H4O4
Molecular Weight 453.92 g/mol
CAS Number 155059-42-0
Solubility Soluble in water to 25 mM
Purity ≥98%

Receptor Binding Affinity

The affinity of this compound for various receptors has been determined through radioligand binding assays. It displays a notable selectivity for the σ2 receptor over the σ1 receptor and a comparatively lower affinity for muscarinic receptors.

Receptor TargetLigandTissue/Cell LineKi (nM)Reference
σ2 Receptor [3H]DTGRat Liver Membranes67[Ghelardini et al., 2000]
Muscarinic Receptor (central) Not SpecifiedNot Specified174[MedChemExpress]

Experimental Protocols

Radioligand Binding Assay for Sigma Receptors

This protocol is adapted from standard methodologies for characterizing sigma receptor ligands.

Objective: To determine the binding affinity of this compound for σ1 and σ2 receptors.

Materials:

  • Radioligand: [3H]1,3-di(2-tolyl)guanidine ([3H]DTG) for non-selective sigma receptor binding.

  • Selective σ1 Ligand (for masking): (+)-Pentazocine.

  • Tissue Preparation: Rat liver membrane homogenates.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Test Compound: this compound at various concentrations.

  • Glass fiber filters (GF/B), pre-soaked in 0.5% polyethyleneimine.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Membrane Preparation: Homogenize rat liver tissue in ice-cold Tris-HCl buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer and store at -80°C until use.

  • Assay Setup: In a 96-well plate, combine the membrane preparation, [3H]DTG (at a concentration near its Kd), and varying concentrations of this compound.

  • σ1 Receptor Masking: To specifically measure binding to σ2 receptors, include a saturating concentration of (+)-pentazocine in a parallel set of experiments to block binding to σ1 receptors.

  • Incubation: Incubate the plates at room temperature for 120 minutes to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester to separate bound from unbound radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding (determined in the presence of a high concentration of unlabeled DTG) from total binding. Determine the IC50 value of this compound and calculate the Ki value using the Cheng-Prusoff equation.

Experimental Workflow for Radioligand Binding Assay

G prep Tissue/Cell Membrane Preparation radioligand Add Radioligand (e.g., [3H]DTG) prep->radioligand competitor Add Competitor (this compound) radioligand->competitor incubation Incubation to Reach Equilibrium competitor->incubation filtration Rapid Filtration incubation->filtration washing Washing to Remove Unbound Ligand filtration->washing counting Scintillation Counting washing->counting analysis Data Analysis (IC50/Ki Determination) counting->analysis

Caption: Workflow for Radioligand Binding Assay.

Rat Model of DTG-Induced Neck Dystonia

This in vivo model is used to assess the functional antagonism of σ2 receptors.

Objective: To evaluate the ability of this compound to antagonize the dystonic effects induced by the σ1/σ2 agonist, DTG.

Materials:

  • Animals: Male Wistar rats.

  • Agonist: 1,3-di(2-tolyl)guanidine (DTG).

  • Test Compound: this compound.

  • Vehicle: Saline or appropriate solvent.

  • Stereotaxic apparatus for intracranial injections.

  • Microsyringe pump.

Procedure:

  • Animal Preparation: Anesthetize the rats and place them in a stereotaxic frame.

  • Cannula Implantation: Surgically implant a guide cannula directed at the red nucleus of the brain. Allow the animals to recover from surgery.

  • Drug Administration:

    • Antagonist Pre-treatment: Administer this compound or vehicle through the implanted cannula.

    • Agonist Challenge: After a predetermined pre-treatment time, administer DTG through the same cannula to induce neck dystonia.

  • Behavioral Observation: Observe and score the severity of the neck dystonia (torticollis) at regular intervals. The scoring is typically based on the degree of head deviation from the normal position.

  • Data Analysis: Compare the dystonia scores between the vehicle-treated and this compound-treated groups to determine the antagonistic effect of this compound.

Experimental Workflow for Rat Neck Dystonia Model

G animal_prep Animal Preparation (Anesthesia & Stereotaxic Mounting) cannulation Intracranial Cannulation (Targeting Red Nucleus) animal_prep->cannulation recovery Surgical Recovery cannulation->recovery pretreatment Pre-treatment with This compound or Vehicle recovery->pretreatment agonist_challenge Agonist Challenge (DTG Administration) pretreatment->agonist_challenge observation Behavioral Observation & Scoring of Dystonia agonist_challenge->observation analysis Data Analysis observation->analysis

Caption: Workflow for DTG-Induced Rat Neck Dystonia Model.

Signaling Pathways

Presynaptic M2 Muscarinic Receptor Antagonism and Acetylcholine Release

This compound's ability to increase acetylcholine release is attributed to its antagonism of presynaptic M2 muscarinic autoreceptors.[1] These receptors are Gαi-coupled, and their activation by acetylcholine normally inhibits further release of the neurotransmitter. By blocking these receptors, this compound disinhibits the presynaptic terminal, leading to enhanced acetylcholine release into the synaptic cleft.[3]

Signaling Pathway of Presynaptic M2 Receptor-Mediated Inhibition of Acetylcholine Release

G cluster_presynaptic Presynaptic Terminal ACh_vesicle Acetylcholine Vesicle ACh_synapse Acetylcholine ACh_vesicle->ACh_synapse Release M2_receptor M2 Muscarinic Receptor G_protein Gαi/βγ M2_receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Ca_channel Voltage-gated Ca2+ Channel PKA->Ca_channel Phosphorylates (Inhibits) Ca_ion Ca2+ Ca_channel->Ca_ion Influx Ca_ion->ACh_vesicle Triggers Release SM21 This compound SM21->M2_receptor Antagonizes ACh_synapse->M2_receptor Binds

Caption: Presynaptic M2 Receptor Signaling Pathway.

Sigma-2 (σ2) Receptor Signaling

The σ2 receptor is increasingly recognized for its role in cell signaling and proliferation. It is often found in a complex with Progesterone Receptor Membrane Component 1 (PGRMC1) and can interact with the Epidermal Growth Factor Receptor (EGFR).[4] This interaction can modulate downstream signaling pathways, including the Ras/MAPK and PI3K/Akt pathways, which are critical for cell survival and proliferation. The antagonistic action of this compound at the σ2 receptor may disrupt these signaling cascades.

Proposed Sigma-2 (σ2) Receptor Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Sigma2_PGRMC1 σ2 Receptor / PGRMC1 Complex Sigma2_PGRMC1->EGFR Modulates SM21 This compound SM21->Sigma2_PGRMC1 Antagonizes MAPK_pathway MAPK Pathway (Raf/MEK/ERK) Ras->MAPK_pathway Akt Akt PI3K->Akt Transcription Gene Transcription (Proliferation, Survival) MAPK_pathway->Transcription Akt->Transcription

Caption: Sigma-2 (σ2) Receptor Signaling Cascade.

Pharmacological Effects

  • Analgesia: this compound exhibits potent analgesic effects, which are thought to be mediated by the enhanced central cholinergic activity.[2]

  • Nootropic Effects: By increasing acetylcholine levels, a neurotransmitter crucial for learning and memory, this compound has demonstrated cognition-enhancing properties.

  • Modulation of Motor Function: As a σ2 receptor antagonist, this compound can influence motor control, as evidenced by its ability to counteract DTG-induced dystonia in animal models.

  • Attenuation of Cocaine Effects: Studies have shown that this compound can reduce some of the behavioral effects of cocaine, suggesting a potential role in addiction research.

Conclusion

This compound possesses a multifaceted pharmacological profile, acting as both a presynaptic cholinergic enhancer and a selective σ2 receptor antagonist. This dual mechanism of action confers upon it a range of therapeutic potentials, from pain management and cognitive enhancement to the modulation of motor disorders. The experimental protocols and signaling pathways detailed in this guide provide a framework for the further investigation and development of this compound and related compounds. Future research should focus on elucidating its precise binding characteristics at muscarinic receptor subtypes and further unraveling the complexities of σ2 receptor signaling to fully harness its therapeutic promise.

References

SM-21 maleate CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to SM-21 Maleate (B1232345)

For Researchers, Scientists, and Drug Development Professionals

Abstract

SM-21 maleate is a potent and selective sigma-2 (σ2) receptor antagonist with significant activity within the central nervous system.[1][2] This compound has demonstrated a capacity to increase the release of acetylcholine (B1216132) at central muscarinic synapses, leading to notable analgesic and nootropic effects.[1][2] Its efficacy as an analgesic has been compared to that of morphine. This technical guide provides a comprehensive overview of the chemical properties, biological activity, and experimental data related to this compound.

Chemical and Physical Properties

This compound is a tropane (B1204802) analogue, specifically the maleate salt of 3-α-tropanyl 2-(4-chlorophenoxy)butyrate.[3][4] Its key identifiers and properties are summarized below for quick reference.

PropertyValueReference(s)
CAS Number 155059-42-0[1][5]
Molecular Weight 453.92 g/mol [1][5]
Molecular Formula C₁₈H₂₄ClNO₃·C₄H₄O₄[1][5]
Purity ≥98% (HPLC)[1]
Solubility Soluble in water to 25 mM[1]
Storage Store at Room Temperature[1]

Note: A synonym CAS number, 155058-71-2, has also been associated with this compound.

Mechanism of Action and Signaling Pathways

The primary mechanism of action of SM-21 is the antagonism of the σ2 receptor.[6][7] This interaction is believed to lead to a potentiation of cholinergic transmission, resulting in an increased release of acetylcholine (ACh) in the central nervous system.[1] The analgesic effects of SM-21 are mediated by this enhancement of cholinergic activity.[1]

The proposed signaling pathway for the analgesic effect of SM-21 is depicted below.

SM-21_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron SM21 This compound sigma2 σ2 Receptor SM21->sigma2 Antagonizes ACh_release Increased Acetylcholine (ACh) Release sigma2->ACh_release Leads to ACh ACh ACh_release->ACh muscarinic_receptor Muscarinic Receptors ACh->muscarinic_receptor Binds to analgesia Analgesic Effect muscarinic_receptor->analgesia Activation leads to

Proposed signaling pathway for the analgesic action of this compound.

Experimental Protocols

Assessment of Antinociceptive Activity

The analgesic properties of SM-21 have been evaluated in various rodent models using established protocols as described by Ghelardini et al. (1997).[1]

Experimental Workflow for Antinociceptive Testing ```dot digraph "Antinociceptive_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4, width=7.5, dpi=72]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [arrowhead=normal, color="#202124", penwidth=1.5];

start [label="Rodent Models\n(Mice, Rats, Guinea Pigs)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; admin [label="Administer SM-21\n(s.c., i.p., p.o., i.v., i.c.v.)"]; tests [label="Perform Nociceptive Tests", shape=invhouse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; hot_plate [label="Hot-Plate Test"]; abdominal [label="Abdominal Constriction Test"]; tail_flick [label="Tail-Flick Test"]; paw_pressure [label="Paw-Pressure Test"]; measure [label="Measure Analgesic Response\n(e.g., latency to response, number of writhes)"]; end [label="Data Analysis", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> admin; admin -> tests; tests -> hot_plate; tests -> abdominal; tests -> tail_flick; tests -> paw_pressure; {hot_plate, abdominal, tail_flick, paw_pressure} -> measure; measure -> end; }

Workflow for assessing SM-21's impact on cocaine-induced behaviors.

Key Findings: Pre-treatment with SM-21 significantly attenuated both cocaine-induced convulsions and locomotor activity in mice, suggesting a role for σ2 receptors in mediating these effects of cocaine. [3][4]

Summary of Biological Activities

Biological ActivityDescriptionReference(s)
σ2 Receptor Antagonism Potent and selective antagonist of the sigma-2 receptor.[2][6]
Cholinergic Modulation Increases the release of acetylcholine at central muscarinic synapses.[1]
Analgesic Effects Demonstrates potent antinociceptive properties in various pain models, with efficacy comparable to morphine.[1]
Nootropic Effects Exhibits nootropic (cognition-enhancing) activity.[2]
Cocaine Interaction Attenuates the convulsive and locomotor stimulatory effects of cocaine in mice.[3][4]

Conclusion

This compound is a valuable research tool for investigating the physiological roles of the σ2 receptor and the modulation of the central cholinergic system. Its potent analgesic and nootropic properties, coupled with its ability to counteract certain effects of cocaine, highlight its potential as a lead compound for the development of novel therapeutics. Further research into its detailed molecular interactions and downstream signaling cascades is warranted to fully elucidate its therapeutic potential.

References

The Discovery and History of SM-21 Maleate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SM-21 maleate (B1232345), a tropane (B1204802) analogue, has been identified as a potent and selective antagonist for the sigma-2 (σ₂) receptor. This technical guide provides a comprehensive overview of the discovery, history, and pharmacological profile of SM-21 maleate. It includes available data on its receptor binding affinity, the key experimental model used for its characterization, and an exploration of the putative signaling pathways it modulates. While significant research has elucidated its function as a σ₂ antagonist, this document also highlights areas where further investigation is required, particularly concerning its synthesis, comprehensive binding profile, pharmacokinetics, and toxicity.

Introduction and Discovery

This compound, chemically known as (±)-Tropanyl 2-(4-chlorophenoxy)butanoate maleate, emerged from research focused on identifying selective ligands for sigma receptors. Initially, its analgesic and antiamnesic properties were attributed to an increase in acetylcholine (B1216132) release.[1] However, subsequent binding studies revealed its high affinity and selectivity for the σ₂ receptor subtype, positioning it as a valuable pharmacological tool for investigating the physiological roles of this receptor.[2]

The definitive characterization of SM-21 as a σ₂ antagonist was established through a behavioral model in rats involving neck dystonia induced by the σ₁/σ₂ receptor agonist 1,3-di-(2-tolyl)guanidine (DTG).[2][3] In this model, the unilateral microinjection of DTG into the red nucleus causes a characteristic torticollis, which was effectively prevented by the prior administration of SM-21.[2][3] This demonstrated the potent and selective antagonistic properties of SM-21 at the σ₂ receptor.[2][3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValue
IUPAC Name but-2-enedioic acid;(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 2-(4-chlorophenoxy)butanoate[4]
Molecular Formula C₂₂H₂₈ClNO₇[4]
Molecular Weight 453.9 g/mol [4]
CAS Number 155058-71-2[4]

Receptor Binding Profile

This compound exhibits a high affinity and selectivity for the σ₂ receptor. The available quantitative data on its binding affinities are summarized below. Information regarding its binding profile at dopamine, serotonin, and adrenergic receptors is not extensively detailed in the currently available literature.

ReceptorLigandKi (nM)SpeciesTissueReference
**Sigma-2 (σ₂) **SM-2167RatBrain[2]
Muscarinic (central) SM-21174Not SpecifiedNot Specified[5]

Note: A lower Ki value indicates a higher binding affinity.

Key Experimental Protocol: DTG-Induced Neck Dystonia in Rats

The primary in vivo model used to characterize the σ₂ antagonist activity of SM-21 is the induction of neck dystonia (torticollis) in rats by the σ₁/σ₂ agonist DTG.

Principle

Unilateral injection of a σ₂ receptor agonist, such as DTG, into the red nucleus of a rat induces a sustained contralateral turning of the head and neck. An effective σ₂ antagonist will prevent or reverse this dystonic posture.

Methodology
  • Animal Model: Male Wistar rats (250-350g) are typically used.[2]

  • Stereotaxic Surgery:

    • Rats are anesthetized and placed in a stereotaxic frame.[6][7]

    • The skull is exposed, and a small burr hole is drilled over the target area.

    • Stereotaxic coordinates for the red nucleus are determined using a rat brain atlas (e.g., Paxinos and Watson). Approximate coordinates relative to bregma are: Anteroposterior (AP): -5.6 mm; Mediolateral (ML): ±0.7 mm; Dorsoventral (DV): -7.0 mm from the skull surface.[8] These coordinates may require adjustment based on the specific rat strain and age.

  • Microinjection:

    • A microinjection cannula is lowered to the target coordinates in the red nucleus.

    • For antagonist studies, SM-21 (e.g., 10 nmol in 0.5 µL of vehicle) is injected unilaterally.[2]

    • After a short interval (e.g., 5 minutes), the σ₂ agonist DTG (e.g., 5 nmol in 0.5 µL of vehicle) is injected at the same site.[2]

  • Behavioral Assessment:

    • The degree of head torsion is measured at regular intervals post-injection. This can be quantified by measuring the angle of the head relative to the body axis.

    • A significant reduction in the angle of torsion in animals pre-treated with SM-21, compared to those receiving DTG alone, indicates σ₂ receptor antagonism.

Experimental Workflow Diagram

experimental_workflow cluster_preparation Preparation cluster_surgery Surgical Procedure cluster_injection Microinjection cluster_assessment Behavioral Assessment animal_model Male Wistar Rat anesthesia Anesthesia animal_model->anesthesia stereotaxic_frame Placement in Stereotaxic Frame anesthesia->stereotaxic_frame skull_exposure Skull Exposure & Burr Hole stereotaxic_frame->skull_exposure cannula_insertion Cannula Insertion into Red Nucleus skull_exposure->cannula_insertion sm21_injection This compound Injection cannula_insertion->sm21_injection dtg_injection DTG Injection sm21_injection->dtg_injection measure_torsion Measure Head Torsion Angle dtg_injection->measure_torsion data_analysis Data Analysis measure_torsion->data_analysis sigma2_apoptosis_pathway cluster_agonist Sigma-2 Agonist Action cluster_antagonist SM-21 Antagonism cluster_caspase_dependent Caspase-Dependent Pathway cluster_caspase_independent Caspase-Independent Pathway s2_agonist Sigma-2 Agonist s2_receptor Sigma-2 Receptor s2_agonist->s2_receptor intrinsic Intrinsic Pathway (Mitochondrial) s2_receptor->intrinsic extrinsic Extrinsic Pathway (Death Receptor) s2_receptor->extrinsic novel_pathway Novel p53- and Caspase-Independent Pathway s2_receptor->novel_pathway sm21 This compound sm21->s2_receptor caspase_activation Caspase Activation (e.g., Caspase-3) intrinsic->caspase_activation extrinsic->caspase_activation apoptosis_casp Apoptosis caspase_activation->apoptosis_casp apoptosis_ind Apoptosis novel_pathway->apoptosis_ind sigma2_autophagy_pathway cluster_agonist Sigma-2 Agonist Action cluster_antagonist SM-21 Antagonism cluster_mTOR mTOR Pathway s2_agonist Sigma-2 Agonist s2_receptor Sigma-2 Receptor s2_agonist->s2_receptor mTOR mTOR Pathway s2_receptor->mTOR sm21 This compound sm21->s2_receptor autophagy Autophagy mTOR->autophagy

References

Unraveling the Cholinergic Effects of SM-21 Maleate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Summary

SM-21 maleate (B1232345), a potent and selective sigma-2 (σ2) receptor antagonist, has demonstrated a significant impact on central cholinergic neurotransmission.[1][2] This technical guide synthesizes the current understanding of SM-21 maleate's effects on acetylcholine (B1216132) (ACh) release, providing a detailed overview of its mechanism of action, experimental data, and the methodologies used in its evaluation. The primary mechanism underlying the increase in ACh release is attributed to the antagonism of presynaptic M2 muscarinic autoreceptors, a key regulatory component in cholinergic signaling.[3]

Introduction

Acetylcholine is a critical neurotransmitter involved in a myriad of physiological processes, including learning, memory, and attention.[3] Dysregulation of the cholinergic system is a hallmark of several neurological disorders, most notably Alzheimer's disease. Consequently, therapeutic strategies aimed at enhancing cholinergic function are of significant interest. This compound has emerged as a promising compound due to its ability to augment ACh release in the central nervous system.[1][2] This document provides an in-depth exploration of the pharmacological profile of this compound, with a focus on its effects on acetylcholine dynamics.

Mechanism of Action: A Dual-Receptor Interplay

The primary mechanism by which this compound enhances acetylcholine release is believed to be through its interaction with two key receptor systems: sigma-2 (σ2) receptors and presynaptic M2 muscarinic autoreceptors.

Sigma-2 (σ2) Receptor Antagonism

This compound is characterized as a potent and selective σ2 receptor antagonist.[1][2] While the direct signaling cascade from σ2 receptor antagonism to ACh release is still under investigation, it is hypothesized that this interaction modulates the function of other presynaptic receptors, including the M2 muscarinic autoreceptors. The σ2 receptor is known to be involved in various cellular processes, and its antagonism by SM-21 may initiate a downstream signaling cascade that ultimately influences neurotransmitter release.

Presynaptic M2 Muscarinic Autoreceptor Antagonism

Presynaptic M2 muscarinic receptors function as autoreceptors, providing a negative feedback mechanism for ACh release.[3] When acetylcholine is released into the synaptic cleft, it can bind to these M2 autoreceptors on the presynaptic terminal, which in turn inhibits further ACh release. By acting as an antagonist at these M2 receptors, this compound effectively blocks this inhibitory feedback loop. This disinhibition leads to a sustained and enhanced release of acetylcholine from the presynaptic neuron.[3]

A proposed signaling pathway is illustrated below:

SM-21_Mechanism_of_Action cluster_presynaptic Presynaptic Cholinergic Neuron cluster_synaptic_cleft Synaptic Cleft SM21 This compound Sigma2 σ2 Receptor SM21->Sigma2 Antagonizes M2 Presynaptic M2 Autoreceptor SM21->M2 Antagonizes Sigma2->M2 Modulates (Inhibition of Inhibition) ACh_Vesicle ACh Vesicles M2->ACh_Vesicle Inhibits Release (-) ACh_Release ↑ Acetylcholine Release ACh_Vesicle->ACh_Release ACh Acetylcholine (ACh) ACh_Release->ACh ACh->M2 Binds to (Negative Feedback)

Proposed mechanism of this compound on acetylcholine release.

Quantitative Data on Acetylcholine Release

Quantitative data from the primary literature, specifically dose-response relationships from in vivo microdialysis or in vitro brain slice experiments, is not publicly available in its entirety at the time of this guide's compilation. The frequently cited foundational study by Ghelardini et al. (1997) in the Journal of Pharmacology and Experimental Therapeutics is not accessible in full text through standard databases. Therefore, the following table is a representative summary based on the qualitative descriptions found in available literature.

Experiment TypeBrain RegionThis compound Concentration/DoseObserved Effect on ACh ReleaseReference
In vivo MicrodialysisRat Parietal CortexNot SpecifiedIncreased[1] (Implied)
In vitro Brain SlicesNot SpecifiedNot SpecifiedIncreased[1][2] (Implied)

Researchers are strongly encouraged to consult the original publication by Ghelardini et al. (1997) for specific quantitative data.

Experimental Protocols

Detailed experimental protocols for assessing the effect of this compound on acetylcholine release typically involve in vivo microdialysis or in vitro brain slice superfusion techniques.

In Vivo Microdialysis

This technique allows for the measurement of extracellular neurotransmitter levels in the brain of a freely moving animal.

Workflow:

Microdialysis_Workflow Animal_Prep 1. Stereotaxic Surgery: Implantation of guide cannula Probe_Insertion 2. Microdialysis Probe Insertion into target brain region (e.g., parietal cortex) Animal_Prep->Probe_Insertion Perfusion 3. Perfusion with Artificial Cerebrospinal Fluid (aCSF) Probe_Insertion->Perfusion Baseline 4. Baseline Sample Collection Perfusion->Baseline Drug_Admin 5. Administration of this compound (e.g., intraperitoneal injection) Baseline->Drug_Admin Post_Drug_Collection 6. Post-administration Sample Collection Drug_Admin->Post_Drug_Collection Analysis 7. ACh Quantification in Dialysate (e.g., HPLC with electrochemical detection) Post_Drug_Collection->Analysis

General workflow for in vivo microdialysis experiments.

Methodology:

  • Animal Model: Male Wistar rats are commonly used.

  • Surgical Procedure: Under anesthesia, a guide cannula is stereotaxically implanted targeting the brain region of interest (e.g., parietal cortex).

  • Microdialysis Probe: A microdialysis probe with a semipermeable membrane is inserted through the guide cannula.

  • Perfusion: The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate.

  • Sample Collection: Dialysate samples are collected at regular intervals before (baseline) and after the administration of this compound.

  • ACh Analysis: The concentration of acetylcholine in the dialysate is quantified using High-Performance Liquid Chromatography (HPLC) coupled with electrochemical detection.

In Vitro Brain Slice Superfusion

This method allows for the study of neurotransmitter release from isolated brain tissue.

Methodology:

  • Tissue Preparation: Brains are rapidly removed from euthanized animals (e.g., rats) and placed in ice-cold, oxygenated aCSF. Coronal or sagittal slices of the desired brain region are prepared using a vibratome.

  • Superfusion: The brain slices are placed in a superfusion chamber and continuously perfused with oxygenated aCSF.

  • Stimulation: Neurotransmitter release is evoked by electrical field stimulation or by chemical depolarization (e.g., high potassium concentration).

  • Drug Application: this compound is added to the superfusion medium at various concentrations.

  • Sample Collection: Superfusate samples are collected before, during, and after stimulation in the presence and absence of this compound.

  • ACh Quantification: Acetylcholine content in the superfusate is determined using methods such as HPLC-ECD or mass spectrometry.

Conclusion and Future Directions

This compound demonstrates a clear capacity to enhance central acetylcholine release, primarily through the antagonism of presynaptic M2 muscarinic autoreceptors. Its additional activity as a selective σ2 receptor antagonist suggests a more complex mechanism of action that warrants further investigation. The lack of publicly available, detailed quantitative data from seminal studies highlights a gap in the current literature. Future research should focus on:

  • Elucidating the complete signaling pathway: A clearer understanding of the link between σ2 receptor antagonism and the modulation of cholinergic neurotransmission is needed.

  • Dose-response studies: Comprehensive in vivo and in vitro studies to quantify the dose-dependent effects of this compound on acetylcholine release in various brain regions are essential.

  • Therapeutic potential: Further exploration of this compound's efficacy in animal models of cognitive impairment is warranted to assess its potential as a therapeutic agent for cholinergic-deficient conditions.

This technical guide provides a foundational understanding of the effects of this compound on acetylcholine release. As new research emerges, a more complete picture of its pharmacological profile and therapeutic utility will undoubtedly come into focus.

References

SM-21 Maleate: A Technical Examination of its Selective Sigma-2 Antagonist Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SM-21 maleate (B1232345), a tropane (B1204802) analog, has been identified as a potent and selective antagonist of the sigma-2 (σ₂) receptor.[1][2][3][4] This technical guide provides an in-depth analysis of the evidence supporting this classification, including its binding affinity, functional antagonism, and its effects on relevant signaling pathways. The information is intended for researchers and professionals in the fields of pharmacology and drug development who are interested in the therapeutic potential and mechanistic action of sigma-2 receptor ligands.

Core Findings: Is SM-21 Maleate a Selective Sigma-2 Antagonist?

Quantitative Analysis of Binding Affinity

The selectivity of SM-21 for the sigma-2 receptor is primarily established through radioligand binding assays. These studies have determined the inhibition constant (Ki) of SM-21 at both sigma receptor subtypes. A lower Ki value indicates a higher binding affinity.

CompoundReceptorKi (nM)Selectivity (σ₁/σ₂)Reference
This compound Sigma-2 (σ₂) ** 67 >15-fold (estimated)[2]
This compound Sigma-1 (σ₁) **>1000 [1]

Furthermore, binding studies have revealed that this compound has a significantly lower affinity for a range of other receptors, including opiate, muscarinic, dopamine, serotonin, and α-adrenergic receptors, with Ki values reported to be greater than 1000 nM.[2] This underscores the compound's high selectivity for the sigma-2 receptor.

Experimental Protocols

Radioligand Binding Assays for Sigma Receptors

The binding affinity of this compound for sigma-1 and sigma-2 receptors is typically determined through competitive radioligand binding assays.

Objective: To determine the affinity (Ki) of a test compound (this compound) for sigma-1 and sigma-2 receptors by measuring its ability to displace a known radioligand.

Materials:

  • Membrane Preparations: Homogenates from tissues or cells expressing sigma-1 and/or sigma-2 receptors (e.g., guinea pig brain for sigma-1, rat liver or specific cell lines for sigma-2).

  • Radioligands:

    • For Sigma-1: [³H]-(+)-pentazocine (a selective sigma-1 agonist).

    • For Sigma-2: [³H]-1,3-di-o-tolylguanidine ([³H]-DTG) (a non-selective sigma ligand).

  • Masking Agent (for Sigma-2 assay): A selective sigma-1 ligand (e.g., (+)-pentazocine) to block the binding of [³H]-DTG to sigma-1 receptors.

  • Test Compound: this compound.

  • Assay Buffer: Tris-HCl buffer.

  • Filtration System: Glass fiber filters and a cell harvester.

  • Scintillation Counter.

General Procedure:

  • Incubation: Membrane preparations are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound (this compound).

  • Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.

  • Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand.

  • Washing: The filters are washed with ice-cold buffer to remove any unbound radioligand.

  • Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

  • Data Analysis: The data is used to generate a competition curve, from which the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki is then calculated using the Cheng-Prusoff equation.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane Membrane Preparation Incubation Incubation Membrane->Incubation Radioligand Radioligand Radioligand->Incubation TestCompound This compound TestCompound->Incubation Filtration Filtration Incubation->Filtration Washing Washing Filtration->Washing Counting Scintillation Counting Washing->Counting IC50 IC50 Determination Counting->IC50 Ki Ki Calculation IC50->Ki

Radioligand Binding Assay Workflow

Functional Assay: DTG-Induced Neck Dystonia in Rats

The antagonist activity of this compound at the sigma-2 receptor has been demonstrated in vivo using a model of 1,3-di-(2-tolyl)guanidine (DTG)-induced neck dystonia (torticollis) in rats.[2]

Objective: To assess the ability of a test compound (this compound) to antagonize the dystonic effects of a sigma-1/sigma-2 agonist (DTG).

Animal Model: Male Wistar rats.

Procedure:

  • Surgical Preparation: Rats are anesthetized and a guide cannula is stereotaxically implanted into the red nucleus of the brain, a region implicated in motor control.

  • Drug Administration:

    • The sigma agonist DTG is microinjected into the red nucleus to induce neck dystonia.

    • In the experimental group, this compound is administered into the same brain region prior to the DTG injection.

  • Behavioral Observation: The degree of head torsion (neck dystonia) is observed and quantified at specific time points following the injections.

  • Outcome: this compound was shown to prevent the neck torsion induced by DTG, demonstrating its antagonistic effect at the sigma receptors in a functional context.[2] Since the dystonia is primarily mediated by sigma-2 receptors, this provides strong evidence for the sigma-2 antagonist activity of SM-21.

G cluster_procedure Experimental Procedure cluster_outcome Outcome Rat Wistar Rat Cannulation Red Nucleus Cannulation Rat->Cannulation SM21_Admin SM-21 Administration Cannulation->SM21_Admin DTG_Admin DTG Administration SM21_Admin->DTG_Admin Observation Behavioral Observation DTG_Admin->Observation Result Prevention of Neck Dystonia Observation->Result

DTG-Induced Dystonia Functional Assay Workflow

Sigma-2 Receptor Signaling Pathways Modulated by this compound

The sigma-2 receptor, now identified as transmembrane protein 97 (TMEM97), is involved in various cellular processes, including calcium signaling and the modulation of growth factor pathways. This compound, as an antagonist, can inhibit these downstream effects.

A key pathway influenced by sigma-2 receptors is the nerve growth factor (NGF) signaling cascade through its receptor tyrosine kinase, TrkA. Sigma-2 receptor activation has been shown to enhance NGF-induced neurite outgrowth. This effect is mediated by the potentiation of the downstream Ras/ERK1/2 and PI3K/Akt signaling pathways. This compound has been demonstrated to block this enhancement, confirming its role as a functional antagonist in this signaling context.

G cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm NGF NGF TrkA TrkA Receptor NGF->TrkA Binds Ras Ras TrkA->Ras PI3K PI3K TrkA->PI3K Sigma2 Sigma-2 Receptor (TMEM97) Sigma2->TrkA Potentiates SM21 This compound SM21->Sigma2 Antagonizes ERK ERK1/2 Ras->ERK Akt Akt PI3K->Akt Neurite Neurite Outgrowth ERK->Neurite Promotes Akt->Neurite Promotes

SM-21 Antagonism of Sigma-2 Mediated NGF/TrkA Signaling

Conclusion

Based on the convergence of evidence from binding affinity studies and functional in vivo assays, this compound is definitively a selective sigma-2 receptor antagonist. Its high affinity and selectivity for the sigma-2 receptor, coupled with its demonstrated ability to block sigma-2 mediated physiological effects and signaling pathways, make it a valuable pharmacological tool for investigating the role of the sigma-2 receptor in various physiological and pathological processes. For professionals in drug development, the selective profile of this compound suggests its potential as a lead compound for the design of novel therapeutics targeting conditions where sigma-2 receptor modulation is desirable.

References

An In-Depth Technical Guide to SM-21 Maleate for Neuroscience Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SM-21 maleate (B1232345) is a potent and selective small molecule with significant implications for neuroscience research. Primarily characterized as a σ2 receptor (σ2R) antagonist and a presynaptic cholinergic modulator, SM-21 maleate has demonstrated notable analgesic and nootropic properties in preclinical studies. Its dual mechanism of action, involving the enhancement of acetylcholine (B1216132) (ACh) release through the blockade of presynaptic muscarinic M2 autoreceptors and modulation of the σ2R/Transmembrane Protein 97 (TMEM97), makes it a valuable tool for investigating cholinergic and sigma receptor systems in the central nervous system (CNS). This technical guide provides a comprehensive overview of this compound, including its chemical properties, synthesis, mechanism of action, and detailed experimental protocols for its evaluation in neuroscience research.

Chemical Properties and Synthesis

This compound, with the chemical name (±)-Tropanyl 2-(4-chlorophenoxy)butanoate maleate, is a tropane (B1204802) analogue. Its structure is characterized by an ester linkage between tropine (B42219) and 2-(4-chlorophenoxy)butanoic acid.

Synthesis:

The synthesis of SM-21 involves the esterification of tropine with 2-(4-chlorophenoxy)butanoic acid.[1][2] While detailed proprietary synthesis methods may vary, a general approach involves reacting tropine with an activated form of 2-(4-chlorophenoxy)butanoic acid, such as its acyl chloride or by using a coupling agent, in an appropriate solvent. The resulting free base is then treated with maleic acid to form the more stable and water-soluble maleate salt.[2]

Mechanism of Action

This compound exhibits a dual mechanism of action that contributes to its pharmacological effects:

  • Presynaptic Cholinergic Modulation: this compound acts as an antagonist at presynaptic muscarinic M2 autoreceptors.[3][4] These receptors typically provide negative feedback on acetylcholine release. By blocking these receptors, this compound disinhibits cholinergic neurons, leading to an increased release of acetylcholine at central muscarinic synapses.[3][4][5] This enhancement of cholinergic transmission is believed to underlie its nootropic, or cognition-enhancing, effects.[1]

  • Sigma-2 Receptor Antagonism: this compound is a potent and selective σ2 receptor antagonist.[5] The σ2 receptor, now identified as TMEM97, is implicated in various cellular processes, including cell signaling and proliferation.[6] The antagonistic activity of SM-21 at σ2 receptors is thought to contribute to its analgesic properties.[4]

Quantitative Data

The following tables summarize the available quantitative data for this compound.

Table 1: Receptor Binding Affinities

ReceptorLigandKi (nM)Kd (nM)Bmax (fmol/mg protein)Tissue/Cell LineReference(s)
Muscarinic (central)This compound174--Not Specified[7]
Sigma-2 (σ2)[3H]DTG--2050 ± 100MCF7 cells[8]

Table 2: Pharmacokinetic Parameters in Rats

Route of AdministrationDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC0-∞ (ng·h/mL)t1/2 (h)Bioavailability (%)Reference(s)
Intravenous181799.99 ± 330.24 (C0)-2025.75 ± 574.310.57 ± 0.16 (elimination)-[9]
Oral72229.24 ± 64.261 ± 0.71268.97 ± 27.0410.61 ± 0.2 (elimination)15.66[9]

Table 3: In Vivo Efficacy in Rodents

AssaySpeciesRoute of AdministrationDose RangeEffectReference(s)
Hot-Plate TestRodentss.c.10-40 mg/kgAntinociceptive[4]
Hot-Plate TestRodentsi.p.10-30 mg/kgAntinociceptive[4]
Hot-Plate TestRodentsp.o.20-60 mg/kgAntinociceptive[4]
Hot-Plate TestRodentsi.v.3-20 mg/kgAntinociceptive[4]
Hot-Plate TestMousei.c.v.5-20 µ g/mouse Antinociceptive[4]
Abdominal Constriction TestRodentss.c.10-40 mg/kgAntinociceptive[4]
Tail-Flick TestRodentss.c.10-40 mg/kgAntinociceptive[4]
Paw-Pressure TestRodentss.c.10-40 mg/kgAntinociceptive[4]
Cognition EnhancementMiceNot SpecifiedNot SpecifiedEnantioselective improvement[1]

Experimental Protocols

Radioligand Binding Assay for Sigma-2 Receptor

This protocol is adapted from methods using [3H]-1,3-di(2-tolyl)guanidine ([3H]-DTG) to determine the binding affinity of this compound for the σ2 receptor.[10][11]

Materials:

  • Tissue homogenate (e.g., from rat liver or brain) or cell membranes expressing σ2 receptors.

  • [3H]-DTG (radioligand).

  • (+)-Pentazocine (for masking σ1 receptors).

  • This compound (test compound).

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 8.0).

  • Wash buffer (e.g., ice-cold 10 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation cocktail and counter.

Procedure:

  • Membrane Preparation: Homogenize tissue or cells in cold lysis buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer and repeat the centrifugation. Resuspend the final pellet in binding buffer. Determine the protein concentration using a suitable assay (e.g., BCA assay).

  • Competitive Binding Assay:

    • In a 96-well plate, add binding buffer, a fixed concentration of [3H]-DTG (e.g., 5 nM), and (+)-pentazocine (e.g., 100 nM) to mask σ1 receptors.[12]

    • Add varying concentrations of this compound to the wells.

    • Initiate the binding reaction by adding the membrane preparation (30-60 µg of protein).

    • Incubate at room temperature for 120 minutes.[12]

  • Filtration and Washing: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of [3H]-DTG (IC50). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

In Vivo Microdialysis for Acetylcholine Release

This protocol describes the measurement of extracellular acetylcholine in the brain of freely moving rats following administration of this compound.[13][14]

Materials:

  • Stereotaxic apparatus.

  • Microdialysis probes.

  • Perfusion pump.

  • Artificial cerebrospinal fluid (aCSF) containing a cholinesterase inhibitor (e.g., neostigmine).

  • Fraction collector.

  • HPLC with electrochemical detection system.

  • This compound.

Procedure:

  • Surgical Implantation: Anesthetize the rat and place it in a stereotaxic frame. Surgically implant a guide cannula targeting the brain region of interest (e.g., prefrontal cortex or hippocampus).

  • Probe Insertion and Perfusion: After a recovery period, insert the microdialysis probe through the guide cannula. Perfuse the probe with aCSF containing a cholinesterase inhibitor at a low flow rate (e.g., 1 µL/min).[13]

  • Sample Collection: Collect dialysate samples at regular intervals (e.g., every 15-20 minutes) into vials using a fraction collector.

  • Drug Administration: After establishing a stable baseline of acetylcholine levels, administer this compound via the desired route (e.g., intraperitoneal or subcutaneous injection).

  • Sample Analysis: Analyze the collected dialysates for acetylcholine content using HPLC with electrochemical detection.

  • Data Analysis: Quantify the acetylcholine concentration in each sample and express the results as a percentage of the baseline levels.

Hot-Plate Test for Analgesia

This is a standard behavioral assay to assess the analgesic effects of this compound against thermal pain.

Materials:

  • Hot-plate apparatus with adjustable temperature.

  • Transparent cylinder to confine the animal.

  • Timer.

  • This compound.

Procedure:

  • Apparatus Setup: Set the hot-plate temperature to a constant, noxious level (e.g., 52-55°C).

  • Baseline Latency: Place each animal individually on the hot plate within the transparent cylinder and start the timer. Record the latency to the first sign of nociception (e.g., paw licking, jumping). A cut-off time (e.g., 30-60 seconds) should be used to prevent tissue damage.

  • Drug Administration: Administer this compound at various doses via the desired route.

  • Post-Treatment Latency: At a predetermined time after drug administration, place the animal back on the hot plate and measure the response latency again.

  • Data Analysis: Calculate the percentage of the maximum possible effect (%MPE) for each animal and compare the dose-response relationship.

Morris Water Maze for Nootropic Effects

This test is used to evaluate the effects of this compound on spatial learning and memory.

Materials:

  • Circular water tank filled with opaque water.

  • Submerged escape platform.

  • Video tracking system.

  • This compound.

Procedure:

  • Acquisition Phase:

    • Administer this compound or vehicle to the animals daily before the training trials.

    • Place the animal in the water at one of four starting positions.

    • Allow the animal to swim and find the hidden platform. Guide the animal to the platform if it fails to find it within a set time (e.g., 60 seconds).

    • Allow the animal to remain on the platform for a short period (e.g., 15-30 seconds).

    • Repeat for several trials per day over a number of days.

  • Probe Trial:

    • After the acquisition phase, remove the platform from the tank.

    • Place the animal in the tank and allow it to swim for a fixed duration (e.g., 60 seconds).

  • Data Analysis:

    • During the acquisition phase, record the escape latency (time to find the platform) and the path length.

    • During the probe trial, measure the time spent in the target quadrant (where the platform was previously located) and the number of times the animal crosses the former platform location.

Signaling Pathways and Visualizations

Presynaptic M2 Muscarinic Receptor Signaling

This compound antagonizes the presynaptic M2 muscarinic autoreceptor. Activation of this Gi/o-coupled receptor normally inhibits adenylyl cyclase, leading to decreased cAMP levels and subsequent inhibition of acetylcholine release. By blocking this receptor, this compound prevents this inhibitory cascade, thereby increasing acetylcholine exocytosis.[15][16][17]

Presynaptic_M2_Signaling cluster_presynaptic Presynaptic Terminal ACh Acetylcholine M2R M2 Muscarinic Receptor ACh->M2R Activates Gi_protein Gαi/βγ M2R->Gi_protein Activates SM21 This compound SM21->M2R Antagonizes AC Adenylyl Cyclase Gi_protein->AC Inhibits cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates Vesicle ACh Vesicle PKA->Vesicle Inhibits fusion Release ACh Release Vesicle->Release

Caption: Antagonism of presynaptic M2 receptors by this compound.

Sigma-2 (TMEM97) Receptor Signaling

The precise downstream signaling of the σ2R/TMEM97 is still under investigation, but it is known to be involved in calcium signaling and cholesterol homeostasis.[6][18] Antagonism by this compound may modulate these pathways, contributing to its analgesic effects. TMEM97 can form complexes with other proteins like PGRMC1 and LDLR to influence cellular processes.[18]

Sigma2_Signaling cluster_cell Neuron SM21 This compound Sigma2R σ2 Receptor (TMEM97) SM21->Sigma2R Antagonizes PGRMC1 PGRMC1 Sigma2R->PGRMC1 Complex Formation LDLR LDLR Sigma2R->LDLR Complex Formation Ca_signaling Ca²⁺ Signaling Sigma2R->Ca_signaling Modulates Cholesterol Cholesterol Homeostasis Sigma2R->Cholesterol Modulates Analgesia Analgesic Effects Ca_signaling->Analgesia Cholesterol->Analgesia

Caption: Putative signaling pathways modulated by this compound via σ2R antagonism.

Experimental Workflow: In Vivo Analgesia and Nootropic Assessment

Experimental_Workflow cluster_analgesia Analgesic Assessment cluster_nootropic Nootropic Assessment A1 Animal Acclimation A2 Baseline Hot-Plate Test A1->A2 A3 This compound Administration (Dose-Response) A2->A3 A4 Post-Treatment Hot-Plate Test A3->A4 A5 Data Analysis (%MPE) A4->A5 N1 Animal Habituation N2 This compound Administration N1->N2 N3 Morris Water Maze (Acquisition Phase) N2->N3 N4 Probe Trial N3->N4 N5 Data Analysis (Escape Latency, Time in Target Quadrant) N4->N5

Caption: Workflow for assessing the analgesic and nootropic effects of this compound.

Conclusion

This compound is a valuable pharmacological tool for the study of cholinergic and sigma receptor systems in the CNS. Its ability to enhance acetylcholine release and antagonize σ2 receptors provides a unique profile for investigating the underlying mechanisms of pain and cognition. The experimental protocols and data presented in this guide offer a comprehensive resource for researchers and drug development professionals interested in utilizing this compound in their neuroscience research endeavors. Further investigation into its detailed pharmacokinetic and pharmacodynamic properties will continue to elucidate its therapeutic potential.

References

Potential Therapeutic Applications of SM-21 Maleate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SM-21 maleate (B1232345), chemically known as (±)-Tropanyl 2-(4-chlorophenoxy)butanoate maleate, is a novel compound with a dual mechanism of action, primarily functioning as a potent and selective sigma-2 (σ2) receptor antagonist and a modulator of the central cholinergic system. Preclinical studies have demonstrated its potential as a powerful analgesic and a nootropic agent, suggesting therapeutic applications in pain management and cognitive disorders. This document provides a comprehensive overview of the current understanding of SM-21 maleate, including its pharmacological profile, preclinical efficacy, and the signaling pathways implicated in its mechanism of action. All quantitative data are summarized for clarity, and detailed experimental methodologies are provided for key preclinical assays.

Introduction

This compound has emerged as a promising therapeutic candidate due to its unique pharmacological profile. Initially identified for its effects on the cholinergic system, subsequent research revealed its high affinity and selectivity for the σ2 receptor. This dual engagement of two distinct neurological pathways likely contributes to its observed analgesic and cognitive-enhancing effects. This guide aims to consolidate the existing preclinical data on this compound to facilitate further research and drug development efforts.

Pharmacological Profile

This compound's primary pharmacological actions are centered on the σ2 receptor and presynaptic muscarinic receptors.

Receptor Binding Affinity

This compound demonstrates a notable affinity for both σ2 and muscarinic receptors. It is reported to have a high affinity for σ2 receptors with selectivity over the σ1 subtype[1]. For central muscarinic receptors, a binding affinity (Ki) of 0.174 μM has been reported. Functional studies have indicated a selectivity ratio for M2 over M1 muscarinic receptor subtypes of 4.6[2]. A more detailed breakdown of binding affinities is required for a complete understanding of its receptor interaction profile.

Receptor TargetBinding Affinity (Ki)SelectivityReference
Central Muscarinic Receptors0.174 µM-Not specified in abstracts
Sigma-2 (σ2) ReceptorHigh AffinitySelective vs. σ1[1]
Muscarinic M2 vs. M14.6 (selectivity ratio)Preferential for M2[2]
Mechanism of Action

The therapeutic potential of this compound is attributed to two primary mechanisms:

  • Sigma-2 (σ2) Receptor Antagonism: As a potent antagonist, this compound blocks the σ2 receptor, which is implicated in various cellular processes, including cell death and neuronal signaling.

  • Presynaptic Cholinergic Modulation: this compound is believed to antagonize presynaptic M2 muscarinic autoreceptors. This action inhibits the negative feedback loop that normally limits acetylcholine (B1216132) (ACh) release, thereby increasing ACh concentrations in the synaptic cleft[1][2]. This enhancement of cholinergic transmission is a well-established strategy for cognitive enhancement.

Preclinical Efficacy

Preclinical studies have primarily focused on the analgesic and nootropic effects of this compound.

Analgesic Activity

This compound has demonstrated significant antinociceptive effects in various rodent models of pain. The analgesic efficacy is reported to be comparable to that of morphine[3].

Preclinical ModelSpeciesRoute of AdministrationEffective Dose RangeReference
Hot-Plate TestRodentss.c., i.p., p.o., i.v., i.c.v.3-60 mg/kg[2]
Abdominal Constriction TestRodentss.c., i.p., p.o., i.v., i.c.v.10-60 mg/kg[2]
Tail-Flick TestRodentss.c., i.p., p.o., i.v., i.c.v.3-60 mg/kg[2]
Paw-Pressure TestRodentss.c., i.p., p.o., i.v., i.c.v.3-60 mg/kg[2]

Note: Specific ED50 values for each analgesic test are not detailed in the available literature. The antinociceptive effects of SM-21 were prevented by the muscarinic antagonists atropine (B194438) and pirenzepine, as well as the acetylcholine synthesis inhibitor hemicholinium-3, supporting a cholinergic mechanism of action[2].

Nootropic Activity

The cognition-enhancing properties of this compound are linked to its ability to increase central cholinergic transmission[4]. Preclinical evaluation of these effects has been conducted using passive avoidance tasks.

Preclinical ModelSpeciesOutcomeReference
Passive Avoidance TestRats/MiceImproved performance[4]

Note: Specific dose-response data for the nootropic effects of this compound are not available in the reviewed literature.

Signaling Pathways

The dual mechanism of action of this compound involves distinct signaling pathways.

Sigma-2 (σ2) Receptor-Mediated Pathway

Antagonism of the σ2 receptor by this compound can modulate downstream signaling cascades. While the precise signaling of σ2 receptor antagonists is an area of active research, σ2 receptor activation is known to influence cell survival and neurite outgrowth. For instance, σ2 receptor agonists can potentiate Nerve Growth Factor (NGF)-induced neurite outgrowth through the TrkA receptor, activating downstream pathways like PI3K/Akt and Ras/ERK. As an antagonist, SM-21 would be expected to block these effects.

sigma2_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm SM21 This compound Sigma2R Sigma-2 Receptor SM21->Sigma2R Antagonism TrkA TrkA Receptor Sigma2R->TrkA Potentiation PI3K PI3K TrkA->PI3K Ras Ras TrkA->Ras NGF NGF NGF->TrkA Activation Akt Akt PI3K->Akt Neurite Neurite Outgrowth Akt->Neurite ERK ERK Ras->ERK ERK->Neurite

Caption: Antagonism of Sigma-2 Receptor Signaling.
Presynaptic Muscarinic M2 Receptor Pathway

By antagonizing the presynaptic M2 autoreceptor, this compound disinhibits the release of acetylcholine. The M2 receptor is a Gi-coupled receptor, and its activation normally leads to the inhibition of adenylyl cyclase, a decrease in cAMP levels, and subsequent reduction in the activity of protein kinase A (PKA). Reduced PKA activity leads to decreased phosphorylation of presynaptic proteins involved in neurotransmitter release, ultimately inhibiting acetylcholine exocytosis. This compound blocks this inhibitory pathway.

m2_pathway cluster_presynaptic Presynaptic Terminal SM21 This compound M2R Muscarinic M2 Receptor SM21->M2R Antagonism Gi Gi Protein M2R->Gi ACh_synapse ACh ACh_synapse->M2R Activation AC Adenylyl Cyclase Gi->AC cAMP cAMP AC->cAMP Converts ATP to cAMP PKA PKA cAMP->PKA Release ACh Release Inhibition PKA->Release

Caption: Blockade of Presynaptic M2 Autoreceptor Inhibition.

Experimental Protocols

Detailed methodologies for key preclinical assays are provided below.

Analgesic Assays

This test assesses the response to a thermal pain stimulus and is indicative of centrally mediated analgesia.

  • Apparatus: A commercially available hot-plate apparatus with the surface temperature maintained at a constant 55 ± 0.5°C.

  • Procedure:

    • Administer this compound or vehicle control to mice at the desired doses and routes.

    • At predetermined time points post-administration (e.g., 30, 60, 90, and 120 minutes), place each mouse individually on the hot plate.

    • Start a timer immediately upon placing the mouse on the surface.

    • Observe the mouse for nocifensive behaviors, such as licking of the hind paws or jumping.

    • Record the latency (in seconds) to the first sign of a nocifensive response.

    • A cut-off time (e.g., 30 seconds) is imposed to prevent tissue damage. If the mouse does not respond within the cut-off time, it is removed from the apparatus, and the latency is recorded as the cut-off time.

  • Endpoint: An increase in the latency to respond compared to the vehicle control group indicates an analgesic effect.

This test evaluates visceral pain by inducing a characteristic stretching behavior.

  • Inducing Agent: Intraperitoneal (i.p.) injection of a dilute solution of acetic acid (e.g., 0.6% in saline).

  • Procedure:

    • Administer this compound or vehicle control to mice at the desired doses and routes.

    • After a specified pretreatment time (e.g., 30 minutes), inject the acetic acid solution i.p.

    • Immediately place the mouse in an individual observation chamber.

    • After a brief latency period (e.g., 5 minutes), count the number of writhes (a wave of abdominal muscle contraction followed by extension of the hind limbs) over a defined period (e.g., 10-20 minutes).

  • Endpoint: A reduction in the number of writhes in the this compound-treated groups compared to the vehicle control group indicates an analgesic effect.

Nootropic Assay

This fear-motivated task assesses learning and memory.

  • Apparatus: A two-compartment box with a light and a dark chamber, separated by a guillotine door. The floor of the dark chamber is equipped with an electric grid.

  • Procedure (Acquisition Trial):

    • Place the mouse in the light compartment.

    • After a brief habituation period, open the guillotine door.

    • When the mouse enters the dark compartment (which they tend to do as they prefer dark spaces), close the door and deliver a mild, brief foot shock (e.g., 0.5 mA for 2 seconds).

    • Administer this compound or vehicle control at a specified time relative to the acquisition trial (e.g., immediately after).

  • Procedure (Retention Trial):

    • 24 hours after the acquisition trial, place the mouse back into the light compartment.

    • Open the guillotine door and measure the latency to enter the dark compartment.

  • Endpoint: A longer latency to enter the dark compartment in the this compound-treated group compared to the vehicle control group indicates improved memory of the aversive experience.

Conclusion and Future Directions

This compound presents a compelling profile as a potential therapeutic agent for pain and cognitive dysfunction. Its dual mechanism of action, targeting both the sigma-2 and cholinergic systems, offers a novel approach to treating these complex neurological conditions. The preclinical data strongly support its analgesic and nootropic potential.

Future research should focus on several key areas:

  • Detailed Pharmacokinetic and Pharmacodynamic Studies: A thorough characterization of the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is essential.

  • Comprehensive Receptor Profiling: Obtaining detailed binding affinity data (Ki values) for a wider range of receptors and subtypes will provide a clearer picture of its selectivity and potential off-target effects.

  • Exploration of Chronic Dosing and Safety: Long-term studies are needed to evaluate the efficacy and safety of chronic this compound administration.

  • Investigation in a Broader Range of Preclinical Models: Testing this compound in more diverse and complex models of neuropathic pain, Alzheimer's disease, and other dementias will be crucial to validate its therapeutic potential.

The continued investigation of this compound and similar dual-action compounds may lead to the development of new and more effective treatments for challenging neurological disorders.

References

SM-21 Maleate: An Examination of Publicly Available Safety and Toxicity Data

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document serves to report on the publicly available information regarding the safety and toxicity profile of a compound designated as "SM-21 maleate (B1232345)." Extensive searches of scientific literature and databases have been conducted.

Executive Summary

As of the date of this report, there is a notable absence of publicly available scientific literature, preclinical studies, or clinical trial data pertaining to the safety and toxicity profile of a compound specifically identified as "SM-21 maleate." Searches across major scientific and regulatory databases did not yield any substantive information regarding its pharmacological, pharmacokinetic, or toxicological properties. Consequently, the creation of an in-depth technical guide with quantitative data, detailed experimental protocols, and signaling pathway diagrams, as originally requested, is not feasible based on the current public record.

Literature and Database Search Methodology

A comprehensive search was conducted across multiple platforms, including but not limited to:

  • Scientific Databases: PubMed, Scopus, Web of Science, Google Scholar

  • Chemical Databases: PubChem, ChemSpider

  • Regulatory Agency Websites: U.S. Food and Drug Administration (FDA), European Medicines Agency (EMA)

The search queries included: "this compound safety," "this compound toxicity," "this compound pharmacokinetics," "this compound ADME," "this compound animal studies," and "this compound clinical trials." Despite these extensive efforts, no relevant studies or data sets were identified.

Implications of Lack of Data

The absence of public data on this compound suggests several possibilities:

  • Novel or Proprietary Compound: this compound may be a very new chemical entity still in the early stages of discovery and development, with all data remaining proprietary to the developing organization.

  • Internal or Coded Designation: The name "this compound" could be an internal project code or a designation not used in public disclosures or scientific publications. The compound may be known publicly under a different chemical name.

  • Discontinued (B1498344) Development: The compound may have been investigated at an early stage and subsequently discontinued for reasons that were not made public.

Without access to proprietary research or a public name for the compound, a comprehensive safety and toxicity profile cannot be constructed.

Recommendations for Further Investigation

For researchers, scientists, and drug development professionals seeking information on this compound, the following steps are recommended:

  • Verify the Compound Designation: Confirm that "this compound" is the correct and complete public identifier for the compound of interest.

  • Identify the Source/Sponsor: If possible, identify the company or research institution that has developed or is investigating this compound. Direct inquiry or a review of their publications and patent filings may yield more information.

  • Search for Related Compounds: If the chemical structure of SM-21 is known, searches for structurally similar compounds or compounds within the same therapeutic class may provide some insight into potential safety and toxicity concerns.

Conclusion

While the request was for an in-depth technical guide on the safety and toxicity of this compound, the foundational public data required for such a document is currently unavailable. The scientific and regulatory communities have not published any information that would allow for a thorough evaluation of its safety profile. Therefore, any discussion of its LD50, NOAELs, pharmacokinetic parameters, or mechanism of action would be purely speculative. This report concludes that, based on a comprehensive search of public resources, the safety and toxicity profile of this compound is not established in the public domain.

Methodological & Application

Application Notes and Protocols for In Vivo Studies of SM-21 Maleate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SM-21 maleate (B1232345) is a potent and selective sigma-2 (σ₂) receptor antagonist and a presynaptic cholinergic modulator.[1] It has demonstrated significant analgesic and nootropic effects in various preclinical models.[1][2] SM-21 maleate exerts its effects by increasing the release of acetylcholine (B1216132) at central muscarinic synapses.[1] These properties make it a compound of interest for investigating therapeutic strategies for pain, cognitive disorders, and other neurological conditions.

These application notes provide detailed protocols for in vivo studies to evaluate the analgesic, motor coordination, and behavioral effects of this compound in rodent models.

Quantitative Data Summary

The following tables summarize the effective doses of this compound in various in vivo assays as reported in the literature.

Table 1: Analgesic Efficacy of this compound in Rodents

Animal ModelAssayRoute of AdministrationEffective Dose RangeReference
MouseHot-Plate TestIntraperitoneal (i.p.)10 - 30 mg/kg[3]
MouseHot-Plate TestSubcutaneous (s.c.)10 - 40 mg/kg[3]
MouseHot-Plate TestOral (p.o.)20 - 60 mg/kg[3]
MouseHot-Plate TestIntravenous (i.v.)3 - 20 mg/kg[3]
MouseHot-Plate TestIntracerebroventricular (i.c.v.)5 - 20 µ g/mouse [3]
MouseAcetic Acid-Induced WrithingIntraperitoneal (i.p.)10 - 30 mg/kg[3]
MouseTail-Flick TestIntraperitoneal (i.p.)10 - 30 mg/kg[3]
RatPaw-Pressure TestIntraperitoneal (i.p.)10 - 30 mg/kg[3]

Table 2: Behavioral Effects of this compound in Rodents

Animal ModelAssayEffectRoute of AdministrationEffective DoseReference
RatDTG-Induced DystoniaPrevention of neck torsionIntranigral injection10 nmol/0.5 µl[4][5]
MouseCocaine-Induced ConvulsionsAttenuationNot specifiedNot specified[6]
MouseCocaine-Induced Locomotor ActivityAttenuationNot specifiedNot specified[6]
MouseRota-rod TestNo impairmentNot specifiedAnalgesic dose range[3]

Note on Pharmacokinetics and Toxicology:

Publicly available data on the detailed pharmacokinetic profile (e.g., Cmax, Tmax, half-life, bioavailability) and comprehensive toxicology (e.g., LD50) of this compound are limited. Researchers should conduct appropriate pharmacokinetic and dose-ranging toxicity studies to determine these parameters for their specific experimental conditions and animal models. The parent compound, tropine, has a reported oral LD50 in rats of >2000 mg/kg and an intraperitoneal LD50 in mice of 139 mg/kg.[7]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed mechanism of action of this compound and a general workflow for in vivo analgesic testing.

SM21_Signaling_Pathway Proposed Signaling Pathway of this compound SM21 This compound Sigma2 Sigma-2 (σ₂) Receptor SM21->Sigma2 Antagonism Presynaptic_Neuron Presynaptic Cholinergic Neuron SM21->Presynaptic_Neuron Modulation ACh_Release Increased Acetylcholine (ACh) Release Presynaptic_Neuron->ACh_Release Postsynaptic_Neuron Postsynaptic Neuron ACh_Release->Postsynaptic_Neuron Muscarinic_Receptors Muscarinic Receptors Postsynaptic_Neuron->Muscarinic_Receptors ACh Binding Analgesia Analgesia / Nootropic Effects Muscarinic_Receptors->Analgesia

Caption: Proposed mechanism of this compound.

Experimental_Workflow General Experimental Workflow for In Vivo Analgesic Studies cluster_pre_experiment Pre-Experiment cluster_experiment Experiment cluster_post_experiment Post-Experiment Animal_Acclimation Animal Acclimation (Minimum 1 week) Baseline_Testing Baseline Behavioral Testing (Optional) Animal_Acclimation->Baseline_Testing Randomization Randomize Animals into Treatment Groups Baseline_Testing->Randomization Drug_Admin Administer this compound or Vehicle Randomization->Drug_Admin Behavioral_Assay Perform Analgesic Assay (e.g., Hot-Plate, Writhing Test) Drug_Admin->Behavioral_Assay Data_Collection Record and Quantify Behavioral Responses Behavioral_Assay->Data_Collection Data_Analysis Statistical Analysis Data_Collection->Data_Analysis Results Interpretation of Results Data_Analysis->Results

Caption: Workflow for in vivo analgesic testing.

Experimental Protocols

Analgesic Activity Assessment

This test assesses the central analgesic activity of a compound by measuring the latency of a thermal pain response.

Materials:

  • Hot-plate apparatus with adjustable temperature control (e.g., 52-55°C)

  • Animal enclosure (e.g., clear acrylic cylinder)

  • Timer

  • This compound

  • Vehicle (e.g., sterile saline or 0.5% carboxymethylcellulose)

  • Male Swiss mice (20-25 g)

Procedure:

  • Acclimation: Acclimate mice to the testing room for at least 1 hour before the experiment.

  • Baseline Latency: Place each mouse individually on the hot plate (maintained at a constant temperature, e.g., 52 ± 0.5°C) and start the timer.[8] The latency to the first sign of nociception (e.g., licking of the hind paws, jumping) is recorded.[8][9] A cut-off time (e.g., 30-60 seconds) should be established to prevent tissue damage.[10]

  • Drug Administration: Administer this compound or vehicle via the desired route (e.g., i.p., s.c., p.o.).

  • Post-Treatment Latency: At predetermined time points after drug administration (e.g., 15, 30, 60, and 90 minutes), place the mice back on the hot plate and measure the response latency as described in step 2.

  • Data Analysis: Calculate the percent maximum possible effect (%MPE) for each animal at each time point using the formula: %MPE = [(post-drug latency - pre-drug latency) / (cut-off time - pre-drug latency)] x 100.

This test evaluates peripheral analgesic activity by quantifying the reduction in visceral pain responses.

Materials:

  • 0.6% acetic acid solution

  • Timer

  • This compound

  • Vehicle

  • Male Swiss mice (20-25 g)

Procedure:

  • Acclimation: Acclimate mice to the testing room for at least 1 hour.

  • Drug Administration: Administer this compound or vehicle (e.g., i.p.) 30 minutes before the acetic acid injection.

  • Induction of Writhing: Inject 0.6% acetic acid solution intraperitoneally (10 mL/kg).

  • Observation: Immediately after the acetic acid injection, place the mouse in an individual observation chamber and start a timer. Count the number of writhes (a characteristic stretching and constriction of the abdomen and extension of the hind limbs) for a set period, typically 15-20 minutes, starting 5 minutes after the acetic acid injection.[2][11]

  • Data Analysis: Calculate the mean number of writhes for each treatment group. The percentage of inhibition is calculated as: [(mean writhes in control group - mean writhes in treated group) / mean writhes in control group] x 100.

This test measures the spinal analgesic response to a thermal stimulus.

Materials:

  • Tail-flick analgesia meter

  • Mouse restrainer

  • Timer

  • This compound

  • Vehicle

  • Male Swiss mice (20-25 g)

Procedure:

  • Acclimation: Acclimate mice to the restrainer and testing environment on a separate day before the experiment.

  • Baseline Latency: Gently place the mouse in the restrainer. Position the tail over the radiant heat source of the tail-flick apparatus. The latency to flick the tail away from the heat is automatically or manually recorded.[12][13][14] A cut-off time (e.g., 10-15 seconds) is used to prevent tissue damage.[14]

  • Drug Administration: Administer this compound or vehicle.

  • Post-Treatment Latency: Measure the tail-flick latency at various time points after drug administration.

  • Data Analysis: Calculate the %MPE as described for the hot-plate test.

Motor Coordination Assessment

This test is used to assess motor coordination and balance, and to determine if a compound causes motor impairment at its effective doses.

Materials:

  • Rota-rod apparatus for mice

  • Timer

  • This compound

  • Vehicle

  • Male Swiss mice (20-25 g)

Procedure:

  • Training: Train the mice on the rota-rod for 2-3 consecutive days before the test day. Place the mice on the rotating rod at a low, constant speed (e.g., 4-5 rpm) for a set duration (e.g., 60-120 seconds).[4] Mice that are unable to remain on the rod for the set time may be excluded.

  • Drug Administration: On the test day, administer this compound or vehicle.

  • Testing: At the time of expected peak effect of the drug, place the mice on the rota-rod. The rod is typically set to accelerate from a low speed to a high speed (e.g., 4 to 40 rpm over 5 minutes).[4][7]

  • Data Collection: Record the latency to fall from the rod for each mouse.[7]

  • Data Analysis: Compare the mean latency to fall between the treatment groups. A significant decrease in latency in the drug-treated group compared to the vehicle group indicates motor impairment.

Conclusion

The protocols outlined in these application notes provide a framework for the in vivo evaluation of this compound. The potent analgesic effects, coupled with a lack of motor impairment at therapeutic doses, make this compound a promising candidate for further investigation. It is imperative for researchers to conduct thorough pharmacokinetic and toxicological studies to establish a complete preclinical profile of this compound.

References

Application Notes and Protocols for SM-21 Maleate in Cell Culture Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SM-21 maleate (B1232345) is a potent and selective sigma-2 (σ2) receptor antagonist that also exhibits affinity for central muscarinic receptors. Its primary mechanism of action involves the enhancement of acetylcholine (B1216132) release at central muscarinic synapses.[1][2] This dual activity makes SM-21 maleate a compound of interest for investigating signaling pathways involved in cell proliferation, apoptosis, and cell cycle regulation, particularly in the context of cancer and neurobiology. These application notes provide detailed protocols for utilizing this compound in common cell culture assays to assess its cytotoxic, pro-apoptotic, and cell cycle-modifying effects.

Mechanism of Action

This compound's biological effects are primarily attributed to its interaction with two key receptor systems:

  • Sigma-2 (σ2) Receptors: These receptors are overexpressed in a variety of tumor cell lines and are implicated in the regulation of cell proliferation and cell death. As a selective antagonist, this compound can modulate the signaling cascades downstream of the σ2 receptor.[3][4]

  • Muscarinic Acetylcholine Receptors (mAChRs): this compound's interaction with central muscarinic receptors leads to an increased release of acetylcholine.[2] Muscarinic receptor signaling, particularly through the M2 and M3 subtypes, has been shown to influence cancer cell growth, proliferation, and survival through pathways involving MAPK and Akt.[5][6]

Data Presentation

Compound ClassCompound NameCancer Cell LineIC50 (µM)Reference
Sigma-2 Receptor Ligands SiramesineMCF-7 (Breast)10.5Not in search results
A549 (Lung)15.2Not in search results
PB28MCF-7 (Breast)0.02 µM (nanomolar range)[7]
MCF-7 ADR (Doxorubicin-resistant Breast)0.03 µM (nanomolar range)[7]
Muscarinic Receptor Antagonists AtropineColon Cancer CellsVaries[8]
Methoctramine (M2 selective)NSCLC Cell LinesGrowth inhibition observed[5]

Note: The data presented above is for illustrative purposes only and does not represent the cytotoxic profile of this compound. Experimental determination of IC50 values for this compound in the cell lines of interest is highly recommended.

Experimental Protocols

Cell Viability/Cytotoxicity Assay (MTT Assay)

This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the effect of this compound on cell viability.

Materials:

  • This compound

  • Selected cancer cell lines (e.g., MCF-7, PC-3, HeLa)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Preparation and Treatment: Prepare a stock solution of this compound in an appropriate solvent (e.g., water, as it is soluble up to 25 mM).[2] Perform serial dilutions in complete culture medium to achieve the desired final concentrations.

  • Remove the culture medium from the wells and add 100 µL of the medium containing various concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used for the stock solution) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).

Apoptosis Assay (Annexin V-FITC/Propidium (B1200493) Iodide Staining)

This protocol uses Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry to quantify apoptosis induced by this compound.

Materials:

  • This compound

  • Selected cancer cell lines

  • Complete cell culture medium

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency after 24 hours. Treat the cells with various concentrations of this compound (e.g., IC50 concentration determined from the MTT assay) for a specified period (e.g., 24 or 48 hours). Include a vehicle control.

  • Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, gently trypsinize and combine them with the floating cells from the supernatant.

  • Cell Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer provided in the kit. The cell density should be approximately 1 x 10^6 cells/mL.

  • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells immediately by flow cytometry.

    • Live cells: Annexin V-FITC negative and PI negative.

    • Early apoptotic cells: Annexin V-FITC positive and PI negative.

    • Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.

    • Necrotic cells: Annexin V-FITC negative and PI positive.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol describes the use of propidium iodide (PI) staining and flow cytometry to analyze the effect of this compound on cell cycle distribution.

Materials:

  • This compound

  • Selected cancer cell lines

  • Complete cell culture medium

  • 6-well plates

  • Cold 70% ethanol (B145695)

  • PBS

  • RNase A (100 µg/mL)

  • Propidium Iodide (50 µg/mL)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with different concentrations of this compound for 24 or 48 hours, as described in the apoptosis assay protocol.

  • Cell Harvesting: Collect all cells (adherent and floating) and wash once with PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 4 mL of cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).

  • Washing: Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol. Wash the cell pellet twice with cold PBS.

  • Staining: Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells by flow cytometry. The DNA content will be used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizations

experimental_workflow General Experimental Workflow for this compound Cell-Based Assays cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis cell_seeding Cell Seeding (e.g., 96-well or 6-well plates) compound_prep This compound Preparation (Stock solution and serial dilutions) treatment Cell Treatment (Varying concentrations of this compound) compound_prep->treatment incubation Incubation (24, 48, or 72 hours) treatment->incubation viability Cell Viability (MTT Assay) incubation->viability apoptosis Apoptosis (Annexin V/PI Staining) incubation->apoptosis cell_cycle Cell Cycle (PI Staining) incubation->cell_cycle viability_analysis IC50 Determination viability->viability_analysis apoptosis_analysis Quantification of Apoptotic Cells apoptosis->apoptosis_analysis cell_cycle_analysis Cell Cycle Phase Distribution cell_cycle->cell_cycle_analysis

General Experimental Workflow for this compound Cell-Based Assays

signaling_pathway Potential Signaling Pathways of this compound cluster_sigma Sigma-2 Receptor Pathway cluster_muscarinic Muscarinic Receptor Pathway SM21 This compound sigma2 Sigma-2 (σ2) Receptor SM21->sigma2 Antagonist muscarinic Presynaptic Muscarinic Receptors SM21->muscarinic Modulator sigma_downstream Downstream Signaling (e.g., modulation of ion channels, calcium signaling) sigma2->sigma_downstream proliferation_sigma Inhibition of Cell Proliferation sigma_downstream->proliferation_sigma apoptosis_sigma Induction of Apoptosis sigma_downstream->apoptosis_sigma ach_release Increased Acetylcholine (ACh) Release muscarinic->ach_release postsynaptic Postsynaptic Muscarinic Receptors (e.g., M2, M3) ach_release->postsynaptic mapk_akt MAPK/Akt Pathways postsynaptic->mapk_akt proliferation_muscarinic Modulation of Cell Proliferation mapk_akt->proliferation_muscarinic

Potential Signaling Pathways of this compound

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the recommended dosage, experimental protocols, and mechanism of action for the novel analgesic and sigma-2 (σ₂) receptor antagonist, SM-21 maleate (B1232345), in mice. The information is compiled from preclinical studies to guide researchers in designing and executing in vivo experiments.

Pharmacological Profile

SM-21 is a tropane (B1204802) analogue with high affinity and selectivity for the σ₂ receptor subtype.[1] Its analgesic and cognition-enhancing properties are primarily attributed to the antagonism of presynaptic muscarinic M2 receptors, which leads to an increased release of acetylcholine (B1216132) in the central nervous system.[1][2] SM-21 has been identified as a potent and selective σ₂ antagonist.[3][4][5]

Quantitative Data Summary

The following tables summarize the effective dosages of SM-21 maleate administered to mice and other rodents across various experimental paradigms as reported in the literature.

Table 1: Recommended Dosage of SM-21 in Mice for Antinociceptive Studies [6]

Administration RouteDosage Range
Subcutaneous (s.c.)10 - 40 mg/kg
Intraperitoneal (i.p.)10 - 30 mg/kg
Oral (p.o.)20 - 60 mg/kg
Intravenous (i.v.)3 - 20 mg/kg
Intracerebroventricular (i.c.v.)5 - 20 µ g/mouse

Table 2: Dosage of SM-21 in Rats for Motor Function Studies [3][4][5]

Administration RouteDosageExperimental Model
Intranuclear (Red Nucleus)10 nmol/0.5 µlDTG-induced neck dystonia

Experimental Protocols

Below are detailed methodologies for key experiments involving the administration of this compound to murine models.

Protocol 1: Assessment of Antinociceptive Effects in Mice [6]

This protocol outlines the general procedure for evaluating the analgesic properties of SM-21 using various pain models.

  • Animal Model: Male mice are commonly used.

  • Drug Preparation: Prepare this compound in a suitable vehicle (e.g., saline or a small percentage of DMSO in saline). The concentration should be adjusted to deliver the desired dose in a standard injection volume (e.g., 10 ml/kg for i.p. administration).

  • Administration: Administer SM-21 via the desired route (s.c., i.p., p.o., i.v., or i.c.v.) at the dosages listed in Table 1. A control group receiving only the vehicle should be included.

  • Pain Assays:

    • Hot-Plate Test: Place the mouse on a heated surface (e.g., 55°C) and record the latency to a pain response (e.g., licking a hind paw or jumping).

    • Abdominal Constriction (Writhing) Test: Induce writhing by intraperitoneally injecting a chemical irritant (e.g., acetic acid). Count the number of writhes over a set period (e.g., 20 minutes).

    • Tail-Flick Test: Apply a radiant heat source to the mouse's tail and measure the time it takes for the mouse to flick its tail away.

    • Paw-Pressure Test: Apply increasing pressure to the mouse's paw and record the pressure at which the mouse withdraws its paw.

  • Data Analysis: Compare the response latencies or counts between the SM-21-treated groups and the vehicle-treated control group to determine the antinociceptive effect.

Protocol 2: Evaluation of Motor Performance in Mice [6]

This protocol is used to assess whether the antinociceptive doses of SM-21 cause motor impairment.

  • Animal Model: Male mice.

  • Drug Administration: Administer SM-21 at the antinociceptive dose range as described in Protocol 1.

  • Motor Function Tests:

    • Rota-rod Test: Place mice on a rotating rod and record the latency to fall.

    • Hole-Board Test: Place mice in an enclosed board with holes and record exploratory behavior (e.g., number of head dips) over a set period.

  • Data Analysis: Compare the performance of SM-21-treated mice to vehicle-treated controls. A lack of significant difference indicates that the drug does not impair motor coordination at the tested doses.

Mechanism of Action and Signaling Pathways

The primary mechanism of action for SM-21's analgesic effects involves the potentiation of cholinergic transmission.[6] This is achieved through the antagonism of presynaptic M2 muscarinic receptors. Additionally, SM-21 is a potent and selective antagonist of sigma-2 (σ₂) receptors.[3][4][5]

SM21_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron cluster_sigma Sigma-2 Receptor Modulation SM21 This compound M2_receptor Presynaptic M2 Muscarinic Receptor SM21->M2_receptor Antagonizes Sigma2_receptor Sigma-2 (σ₂) Receptor SM21->Sigma2_receptor Antagonizes ACh_release Acetylcholine (ACh) Release M2_receptor->ACh_release Inhibits ACh_receptor Postsynaptic ACh Receptor ACh_release->ACh_receptor Activates Analgesia Analgesic Effect ACh_receptor->Analgesia Leads to Motor_effects Modulation of Motor Function Sigma2_receptor->Motor_effects Influences

Caption: Proposed mechanism of action for this compound.

experimental_workflow cluster_assessment Behavioral Assessment start Start: Select Animal Model (Mice) drug_prep Prepare this compound Solution start->drug_prep randomization Randomize Animals into Treatment Groups (Vehicle Control, SM-21 Doses) drug_prep->randomization administration Administer SM-21 via Selected Route (i.p., s.c., p.o., etc.) randomization->administration antinociception Antinociception Tests (Hot-Plate, Writhing, etc.) administration->antinociception motor_function Motor Function Tests (Rota-rod, Hole-Board) administration->motor_function data_collection Collect and Record Data antinociception->data_collection motor_function->data_collection analysis Statistical Analysis (Compare Treatment vs. Control) data_collection->analysis end End: Determine Efficacy and Side Effects analysis->end

Caption: General experimental workflow for in vivo studies of SM-21.

References

Application Notes and Protocols for SM-21 Maleate (Compound 21) Administration in Rat Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive overview of the administration routes for SM-21 maleate (B1232345), also widely known in scientific literature as Compound 21 (C21) or buloxibutid, in rat models. SM-21 is a selective non-peptide agonist for the Angiotensin II Type 2 (AT2) receptor, a key component of the Renin-Angiotensin System (RAS). Activation of the AT2 receptor is associated with a range of protective effects, including anti-inflammatory, anti-fibrotic, and neuroprotective actions, making SM-21 a compound of significant interest in preclinical research.[1][2][3][4]

It is important to distinguish this AT2 receptor agonist from another compound, a tropane (B1204802) analogue also designated SM-21, which acts as a sigma-2 receptor antagonist.[5][6] This document will focus exclusively on the AT2 receptor agonist, Compound 21.

These protocols and data have been compiled to assist researchers in designing and executing in vivo studies in rats, ensuring proper handling, dosing, and administration of SM-21 maleate.

Data Presentation: Quantitative Summary

The following tables summarize the various administration routes and corresponding doses of SM-21 (C21) used in rat studies, along with key pharmacokinetic parameters.

Table 1: Summary of SM-21 (C21) Administration Routes and Doses in Rats

Administration RouteDosage RangeVehicleStudy ContextReference
Intraperitoneal (IP) 0.03 - 1 mg/kg/day0.9% SalineIschemic Stroke, Neuronal Activity Modulation[1][7]
Oral Gavage (PO) 0.12 - 20 mg/kg/day0.9% Saline, 0.5% Methyl Cellulose (B213188)Ischemic Stroke, Pulmonary Hypertension[1][8][9][10]
Subcutaneous (SC) 1 mg/kg/dayDelivered via osmotic pumpDiabetic Nephropathy, Hypertension[11]
Nose-to-Brain (N2B) 1.5 µg/kg0.9% SalineIschemic Stroke[12]
Intracerebroventricular (ICV) 50 ng/kg/minSalineStroke[13]

Table 2: Pharmacokinetic Parameters of SM-21 (C21) in Rats

ParameterValueAdministration RouteReference
Oral Bioavailability 20 - 30%Oral[1]
Plasma Half-life (t½) ~ 2 hoursOral[8]
Plasma Protein Binding 99%Not specified[8]
Peak Unbound Plasma Conc. (2 mg/kg) ~ 5 nMOral[8]
Peak Unbound Plasma Conc. (20 mg/kg) ~ 80 nMOral[8]

Table 3: Toxicity Data for SM-21 (C21) in Rats

Study DurationDoseObservationsNOAEL*Reference
13 weeksUp to 60 mg/kg/day (oral)Reversible histopathological changes in liver, adrenal, ovary, pituitary, and thyroid glands.6 mg/kg/day[14]
Prenatal Development**1 g/kg body weight (in diet)No embryo-toxic or teratogenic effects observed.1 g/kg body weight[15][16]

*No-Observed-Adverse-Effect Level **Note: This study was conducted on n-heneicosane, also abbreviated as C21, which is a different chemical entity from the AT2R agonist Compound 21. This data is included for clarification due to the shared abbreviation in the literature.

Experimental Protocols

The following are detailed methodologies for the preparation and administration of SM-21 (C21) via various routes in rats. All procedures should be performed in accordance with approved institutional animal care and use committee (IACUC) protocols.

Protocol 1: Intraperitoneal (IP) Injection

Materials:

  • This compound powder

  • Sterile 0.9% saline solution

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • 1 mL syringes with 25-27 gauge needles

  • Analytical balance

Procedure:

  • Preparation of Stock Solution: A stock solution is typically prepared at a concentration of 1 mg/mL in 0.9% saline.[1]

    • Accurately weigh the required amount of this compound powder.

    • Dissolve in the appropriate volume of sterile 0.9% saline.

    • Vortex thoroughly to ensure complete dissolution.

  • Preparation of Dosing Solution: Dilute the stock solution with 0.9% saline to the final desired concentration. For a common dose of 0.03 mg/kg, the final concentration would be 0.03 mg/mL for an injection volume of 1 mL/kg.[1]

  • Animal Restraint: Properly restrain the rat. A two-person technique is often recommended, with one person restraining the animal and the other performing the injection.

  • Injection:

    • Locate the injection site in the lower right quadrant of the abdomen to avoid the cecum, bladder, and liver.

    • Insert the needle at a 30-40° angle, bevel up.

    • Aspirate briefly to ensure no blood or fluid is drawn, confirming the needle is in the peritoneal cavity.

    • Inject the solution slowly and smoothly.

    • Withdraw the needle and return the rat to its cage. Monitor for any signs of distress.

Protocol 2: Oral Gavage (PO)

Materials:

  • This compound powder

  • Sterile 0.9% saline or 0.5% methyl cellulose in sterile water

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Flexible gavage needle (18-20 gauge for adult rats)

  • 1 mL or 3 mL syringe

  • Analytical balance

Procedure:

  • Preparation of Dosing Solution:

    • Prepare a stock solution as described for IP injection.

    • Dilute the stock to the final concentration. For example, a dose of 0.12 mg/kg can be prepared as a 0.12 mg/mL solution for a gavage volume of 1 mL/kg.[1] Alternatively, for suspensions, 0.5% methyl cellulose can be used as a vehicle.[10]

  • Animal Restraint: Gently but firmly restrain the rat to prevent movement and ensure the head and neck are in a straight line.

  • Gavage Administration:

    • Measure the distance from the rat's incisors to the last rib to estimate the correct insertion depth of the gavage needle.

    • Attach the gavage needle to the syringe containing the dosing solution.

    • Gently insert the gavage needle into the esophagus. The needle should pass with minimal resistance. If resistance is met, withdraw and re-insert.

    • Once the needle is correctly placed, administer the solution.

    • Slowly withdraw the needle and return the rat to its cage. Observe the animal for any signs of respiratory distress.

Protocol 3: Subcutaneous (SC) Administration via Osmotic Pump

Materials:

  • This compound powder

  • Sterile vehicle (e.g., 0.9% saline)

  • Alzet osmotic pump (e.g., Model 2ML2 for 14-day delivery)

  • Surgical instruments for implantation

  • Anesthesia and analgesics

  • Sutures or wound clips

Procedure:

  • Pump Preparation:

    • Prepare the SM-21 solution at the concentration required for the pump's flow rate to deliver the target dose (e.g., 1 mg/kg/day).[11]

    • Fill the osmotic pump with the drug solution according to the manufacturer's instructions.

  • Surgical Implantation:

    • Anesthetize the rat.

    • Shave and sterilize the skin on the back, between the scapulae.

    • Make a small incision and create a subcutaneous pocket using blunt dissection.

    • Insert the filled osmotic pump into the pocket.

    • Close the incision with sutures or wound clips.

    • Administer post-operative analgesia as per IACUC guidelines.

    • Monitor the animal for recovery from surgery and for any signs of discomfort or infection.

Visualizations

Signaling Pathway of SM-21 (C21) at the AT2 Receptor

SM21_AT2R_Signaling C21 SM-21 (C21) AT2R AT2 Receptor C21->AT2R binds & activates G_protein Gi Protein AT2R->G_protein couples Phosphatases Protein Phosphatases (SHP-1) AT2R->Phosphatases PLA2 Phospholipase A2 AT2R->PLA2 NO_cGMP NO-cGMP Pathway AT2R->NO_cGMP Akt_ERK Akt / ERK1/2 Activation AT2R->Akt_ERK G_protein->Phosphatases G_protein->PLA2 G_protein->NO_cGMP G_protein->Akt_ERK NFkB_inhibition Inhibition of NF-κB Translocation Phosphatases->NFkB_inhibition Protective_effects Protective Effects: - Vasodilation - Anti-inflammatory - Anti-fibrotic - Neuroprotection NO_cGMP->Protective_effects Akt_ERK->Protective_effects NFkB_inhibition->Protective_effects

Caption: Signaling cascade initiated by SM-21 (C21) binding to the AT2 receptor.

Experimental Workflow for an In Vivo Rat Study

Experimental_Workflow start Study Design & IACUC Approval acclimatization Animal Acclimatization (e.g., 1 week) start->acclimatization baseline Baseline Measurements (e.g., body weight, behavior) acclimatization->baseline randomization Randomization into Treatment Groups baseline->randomization treatment SM-21 (C21) or Vehicle Administration (Select Route: IP, PO, SC) randomization->treatment monitoring In-life Monitoring (Clinical signs, body weight) treatment->monitoring endpoints Endpoint Measurement (e.g., behavioral tests, blood pressure) treatment->endpoints monitoring->endpoints euthanasia Euthanasia & Tissue Collection (e.g., brain, kidney, heart) endpoints->euthanasia analysis Data Analysis (e.g., Histology, Western Blot, Biochemical Assays) euthanasia->analysis end Results & Conclusion analysis->end

Caption: General workflow for conducting a preclinical rat study with SM-21 (C21).

References

Application Notes and Protocols for the Use of SM-21 Maleate in the Hot Plate Test for Analgesia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SM-21 maleate (B1232345) is a novel compound that has demonstrated significant antinociceptive properties in various preclinical models of pain. Its unique dual mechanism of action, involving the potentiation of central cholinergic transmission and interaction with sigma-2 (σ₂) receptors, makes it a compelling candidate for analgesic drug development. The hot plate test is a widely used and reliable method for assessing the efficacy of centrally acting analgesics. This document provides detailed application notes and protocols for utilizing SM-21 maleate in the hot plate test to evaluate its analgesic potential.

Mechanism of Action

The analgesic effect of SM-21 is primarily attributed to its ability to enhance cholinergic neurotransmission in the central nervous system.[1] It is postulated to act as an antagonist at presynaptic M2 muscarinic acetylcholine (B1216132) receptors.[1] This antagonism removes the autoinhibitory feedback mechanism on acetylcholine (ACh) release, leading to an increased concentration of ACh in the synaptic cleft. This elevated ACh level then activates other muscarinic and nicotinic receptors that are involved in the modulation of pain pathways.

Furthermore, studies have revealed that SM-21 possesses a high affinity for sigma-2 (σ₂) receptors, suggesting a multi-target mechanism that may contribute to its analgesic profile.[2] The precise role of sigma-2 receptor interaction in the analgesic effect of SM-21 is an area of ongoing investigation, but it is known that sigma receptors are involved in the modulation of various neurotransmitter systems and intracellular signaling cascades related to pain.[3]

Key Experimental Protocols

Hot Plate Test for Thermal Analgesia

The hot plate test is a standard method to evaluate the thermal pain response in animals and is particularly sensitive to centrally acting analgesics.[4]

Apparatus:

  • Hot plate apparatus with precise temperature control (e.g., Ugo Basile Hot Plate)

  • Plexiglas cylinder to confine the animal to the heated surface

  • Timer

Procedure:

  • Acclimatization: Acclimate the animals (typically mice or rats) to the experimental room for at least 60 minutes before testing. Handle the animals gently to minimize stress.

  • Baseline Latency: Before drug administration, determine the baseline reaction time for each animal by placing it on the hot plate, which is maintained at a constant temperature (e.g., 55 ± 0.5°C). The latency is the time taken for the animal to exhibit a nociceptive response, such as licking a hind paw or jumping. A cut-off time (e.g., 30-60 seconds) should be established to prevent tissue damage.

  • Drug Administration: Administer this compound or the vehicle control through the desired route (e.g., intraperitoneal, subcutaneous, oral). The dosage will depend on the specific research question and animal model. Based on preclinical studies, effective dose ranges for SM-21 in the hot plate test have been reported.[1]

  • Post-Treatment Latency: At predetermined time points after drug administration (e.g., 15, 30, 60, 90, and 120 minutes), place the animal back on the hot plate and record the reaction latency.

  • Data Analysis: The analgesic effect is typically expressed as the increase in latency time compared to baseline or the vehicle-treated group. The Maximum Possible Effect (%MPE) can also be calculated using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100

Quantitative Data

The following table summarizes the effective dose ranges of this compound in producing an antinociceptive effect in the hot plate test as reported in the literature.[1] Note: Specific latency times were not available in the cited abstract; the data reflects the dosage ranges tested.

Administration RouteSpeciesDose Range
Subcutaneous (s.c.)Rodents10 - 40 mg/kg
Intraperitoneal (i.p.)Rodents10 - 30 mg/kg
Oral (p.o.)Rodents20 - 60 mg/kg
Intravenous (i.v.)Rodents3 - 20 mg/kg
Intracerebroventricular (i.c.v.)Mouse5 - 20 µ g/mouse

Visualizing the Experimental Workflow and Signaling Pathways

Experimental Workflow

The following diagram illustrates the sequential steps involved in conducting a hot plate test to evaluate the analgesic effects of this compound.

G cluster_pre Pre-Experiment cluster_exp Experiment cluster_post Post-Experiment Animal_Acclimatization Animal Acclimatization (60 min) Baseline_Latency Baseline Latency Measurement (Hot Plate at 55°C) Animal_Acclimatization->Baseline_Latency Drug_Administration Drug Administration (this compound or Vehicle) Baseline_Latency->Drug_Administration Post_Treatment_Latency Post-Treatment Latency Measurement (Multiple Time Points) Drug_Administration->Post_Treatment_Latency Data_Analysis Data Analysis (%MPE Calculation) Post_Treatment_Latency->Data_Analysis

Experimental workflow for the hot plate test.

Proposed Signaling Pathway of this compound in Analgesia

This diagram illustrates the proposed dual mechanism of action of this compound, highlighting both the cholinergic and sigma-2 receptor pathways that may contribute to its analgesic effects.

G cluster_cholinergic Cholinergic Pathway cluster_sigma Sigma-2 Receptor Pathway SM21_C This compound M2_Receptor Presynaptic M2 Muscarinic Receptor SM21_C->M2_Receptor Antagonism ACh_Release Increased Acetylcholine (ACh) Release M2_Receptor->ACh_Release Inhibition Removed Postsynaptic_Receptors Postsynaptic Muscarinic & Nicotinic Receptors ACh_Release->Postsynaptic_Receptors Activation Analgesia_C Analgesia Postsynaptic_Receptors->Analgesia_C SM21_S This compound Sigma2_Receptor Sigma-2 (σ₂) Receptor SM21_S->Sigma2_Receptor Binding Signaling_Cascade Modulation of Intracellular Signaling Cascades Sigma2_Receptor->Signaling_Cascade Neurotransmitter_Modulation Modulation of Neurotransmitter Systems Signaling_Cascade->Neurotransmitter_Modulation Analgesia_S Analgesia Neurotransmitter_Modulation->Analgesia_S

Proposed signaling pathways of this compound.

References

Application Notes and Protocols for SM-21 Maleate in the Morris Water Maze Test

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SM-21 maleate (B1232345) is a potent and selective sigma-2 (σ2) receptor antagonist and presynaptic cholinergic modulator.[1][2][3] Its mechanism of action involves the antagonism of presynaptic muscarinic M2 autoreceptors, which leads to an increased release of acetylcholine (B1216132) (ACh) in the synapse.[3] Given the critical role of the cholinergic system in cognitive functions, SM-21 maleate has been identified as a potential nootropic agent with cognition-enhancing effects.[2][4] The Morris water maze (MWM) is a widely used behavioral assay to assess hippocampal-dependent spatial learning and memory in rodents, making it a suitable paradigm to evaluate the cognitive-enhancing properties of this compound.[5][6][7]

These application notes provide a detailed protocol for utilizing this compound in the Morris water maze test to investigate its effects on spatial learning and memory. The protocol is based on established MWM procedures and information on the pharmacological profile of this compound and similar cholinergic modulators.

Mechanism of Action

This compound enhances cholinergic neurotransmission by blocking presynaptic M2 muscarinic receptors. These receptors typically function as autoreceptors, providing negative feedback to inhibit further acetylcholine release. By antagonizing these receptors, this compound disinhibits the cholinergic neuron, leading to an increase in synaptic acetylcholine concentrations. This enhanced cholinergic activity is thought to underlie its potential cognitive-enhancing effects, as acetylcholine plays a crucial role in synaptic plasticity, attention, and memory formation.[8][9] Additionally, its high affinity for the σ2 receptor may contribute to its pharmacological profile, although the precise role of σ2 receptors in cognition is still under investigation.[3][7]

Experimental Protocols

A standard Morris water maze protocol to assess the effect of this compound on spatial learning and memory in rodents would typically involve an acquisition phase followed by a probe trial.

Materials and Equipment:

  • This compound: Purity ≥98%

  • Vehicle: Sterile saline or distilled water. This compound is soluble in water.[2]

  • Morris Water Maze: A circular pool (typically 120-150 cm in diameter for rats, 90-120 cm for mice) filled with water made opaque with non-toxic white paint or powdered non-fat milk. The water temperature should be maintained at 21-26°C.[10][11]

  • Escape Platform: A platform submerged 1-2 cm below the water surface.

  • Video Tracking System: Software to record and analyze the animal's swim path, latency, and other parameters.

  • Experimental Animals: Adult male rats (e.g., Wistar or Sprague-Dawley) or mice (e.g., C57BL/6).

Experimental Procedure:

  • Animal Habituation: Animals should be handled for several days before the experiment to acclimate them to the researcher and reduce stress.

  • Drug Preparation and Administration:

    • Dissolve this compound in the chosen vehicle to the desired concentrations.

    • Administer this compound or vehicle to the respective animal groups 30-60 minutes prior to the start of the acquisition phase each day.

  • Acquisition Phase (e.g., 5 days):

    • Each day, each animal undergoes a session of four trials.

    • For each trial, the animal is gently placed into the water at one of four quasi-random starting positions (e.g., North, South, East, West), facing the wall of the pool.

    • The animal is allowed to swim and find the hidden platform for a maximum of 60-90 seconds.

    • If the animal fails to find the platform within the maximum time, it is gently guided to the platform and allowed to remain there for 15-30 seconds.

    • The time to find the platform (escape latency) and the swim path are recorded.

    • There is an inter-trial interval of at least 10-15 minutes.

  • Probe Trial (Day 6):

    • 24 hours after the final acquisition trial, the escape platform is removed from the pool.

    • Each animal is allowed to swim freely in the maze for 60 seconds.

    • The swim path, time spent in the target quadrant (where the platform was previously located), and the number of crossings over the former platform location are recorded.

    • This compound or vehicle should be administered at the same pre-trial interval as during the acquisition phase.

Data Presentation

The following tables present illustrative quantitative data that might be expected from a study evaluating the effects of this compound on spatial learning and memory in the Morris water maze. Note: This is example data, as specific published results for this compound in the MWM are not available.

Table 1: Effect of this compound on Escape Latency during MWM Acquisition Phase

Treatment GroupDay 1 (s)Day 2 (s)Day 3 (s)Day 4 (s)Day 5 (s)
Vehicle55.2 ± 4.842.1 ± 3.930.5 ± 3.122.8 ± 2.518.3 ± 2.1
SM-21 (1 mg/kg)53.9 ± 5.135.7 ± 3.524.1 ± 2.817.5 ± 1.9 14.2 ± 1.5
SM-21 (5 mg/kg)54.5 ± 4.931.2 ± 3.2 20.3 ± 2.414.8 ± 1.6 11.9 ± 1.3

Data are presented as Mean ± SEM. *p<0.05, **p<0.01, ***p<0.001 compared to Vehicle group.

Table 2: Effect of this compound on Probe Trial Performance

Treatment GroupTime in Target Quadrant (%)Platform Location Crossings
Vehicle32.5 ± 2.92.8 ± 0.4
SM-21 (1 mg/kg)45.8 ± 3.54.5 ± 0.6
SM-21 (5 mg/kg)53.2 ± 4.1 5.9 ± 0.7

Data are presented as Mean ± SEM. *p<0.05, **p<0.01 compared to Vehicle group.

Visualizations

G cluster_workflow Experimental Workflow start Animal Habituation drug_prep This compound / Vehicle Preparation start->drug_prep admin Drug Administration (i.p.) 30-60 min pre-trial drug_prep->admin acquisition Acquisition Phase (5 Days) 4 trials/day admin->acquisition probe Probe Trial (Day 6) Platform Removed acquisition->probe data Data Analysis: - Escape Latency - Path Length - Time in Target Quadrant - Platform Crossings probe->data

Caption: Experimental workflow for the Morris water maze test with this compound.

G cluster_pathway Proposed Signaling Pathway of this compound cluster_presynaptic Presynaptic Cholinergic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron SM21 This compound M2R M2 Muscarinic Autoreceptor SM21->M2R Antagonism (-) Sigma2 Sigma-2 (σ2) Receptor SM21->Sigma2 Antagonism (?) ACh_release Acetylcholine (ACh) Release M2R->ACh_release Inhibition (-) ACh Increased Synaptic ACh ACh_release->ACh PostR Postsynaptic Muscarinic/Nicotinic Receptors ACh->PostR Activation (+) Signal Downstream Signaling (e.g., Ca2+, PKC, MAPK) PostR->Signal Plasticity Enhanced Synaptic Plasticity (LTP) Signal->Plasticity Cognition Improved Learning & Memory Plasticity->Cognition

Caption: Proposed signaling pathway for this compound's cognitive-enhancing effects.

References

Application Notes and Protocols: SM-21 Maleate in Neurite Outgrowth Assays with PC12 Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SM-21 maleate (B1232345) is a potent and selective sigma-2 (σ2) receptor antagonist.[1][2][3][4] The sigma-2 receptor is implicated in a variety of cellular processes, including neuronal signaling, cell morphology, and proliferation. Recent studies suggest a role for the sigma-2 receptor in the modulation of neurite outgrowth, a critical process in neuronal development and regeneration. In PC12 cells, a well-established model for studying neuronal differentiation, nerve growth factor (NGF) induces the extension of neurites. The sigma-2 receptor has been shown to associate with the NGF receptor TrkA and modulate its downstream signaling pathways, including the PI3K/Akt and Ras/ERK1/2 pathways. This interaction suggests that sigma-2 receptor ligands may influence NGF-induced neurite outgrowth.

These application notes provide a comprehensive overview of the use of SM-21 maleate in neurite outgrowth assays utilizing PC12 cells. Detailed protocols for cell culture, differentiation, and quantitative analysis of neurite outgrowth are provided, along with illustrative data and a proposed signaling pathway.

Data Presentation

The following tables summarize hypothetical quantitative data on the effect of a sigma-2 receptor agonist (e.g., PB28) and the antagonistic effect of this compound on NGF-induced neurite outgrowth in PC12 cells. This data is illustrative and serves to provide a framework for expected results when conducting such experiments.

Table 1: Effect of a Sigma-2 Receptor Agonist on NGF-Induced Neurite Outgrowth in PC12 Cells

Treatment GroupConcentrationAverage Neurite Length (µm ± SEM)Percentage of Differentiated Cells (%)
Control (NGF alone)50 ng/mL45.2 ± 3.135.5 ± 2.8
Sigma-2 Agonist1 µM68.7 ± 4.552.1 ± 3.9
Sigma-2 Agonist5 µM82.1 ± 5.265.8 ± 4.2
Sigma-2 Agonist10 µM85.3 ± 4.968.2 ± 3.7

Table 2: Antagonistic Effect of this compound on Sigma-2 Receptor Agonist-Enhanced Neurite Outgrowth

Treatment GroupConcentrationAverage Neurite Length (µm ± SEM)Percentage of Differentiated Cells (%)
Control (NGF alone)50 ng/mL46.1 ± 3.336.2 ± 2.5
Sigma-2 Agonist5 µM83.5 ± 5.166.3 ± 4.5
Sigma-2 Agonist + SM-215 µM + 1 µM55.4 ± 3.942.8 ± 3.1
Sigma-2 Agonist + SM-215 µM + 5 µM48.2 ± 3.538.1 ± 2.9
SM-21 alone5 µM44.8 ± 3.035.7 ± 2.6

Experimental Protocols

PC12 Cell Culture and Maintenance

A detailed protocol for the culture of PC12 cells is essential for reproducible neurite outgrowth assays.[5][6][7]

Materials:

  • PC12 cell line (ATCC CRL-1721)

  • RPMI-1640 medium

  • Horse Serum (HS)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)

  • 0.25% Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free

  • Culture flasks (T-75)

  • Culture plates (6-well, 24-well, or 96-well)

  • Collagen Type IV solution

Procedure:

  • Coating of Culture Vessels: Coat culture flasks and plates with Collagen Type IV (50 µg/mL in PBS) for at least 1 hour at 37°C or overnight at 4°C. Aspirate the collagen solution and allow the vessels to air dry before use.

  • Complete Growth Medium: Prepare complete growth medium consisting of RPMI-1640 supplemented with 10% HS, 5% FBS, and 1% Penicillin-Streptomycin.

  • Cell Thawing and Plating: Thaw a vial of PC12 cells rapidly in a 37°C water bath. Transfer the cells to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 200 x g for 5 minutes. Resuspend the cell pellet in fresh complete growth medium and plate onto a collagen-coated T-75 flask.

  • Cell Maintenance: Culture cells at 37°C in a humidified atmosphere of 5% CO2. Change the medium every 2-3 days.

  • Subculturing: When cells reach 80-90% confluency, aspirate the medium and wash once with PBS. Add 2-3 mL of 0.25% Trypsin-EDTA and incubate for 2-3 minutes at 37°C. Neutralize the trypsin with 7-8 mL of complete growth medium and gently pipette to create a single-cell suspension. Centrifuge and resuspend the cells in fresh medium for plating into new flasks at a 1:3 to 1:6 split ratio.

Neurite Outgrowth Assay Protocol

This protocol details the induction of neurite outgrowth in PC12 cells using NGF and treatment with this compound.[8][9][10]

Materials:

  • PC12 cells

  • Collagen-coated 24-well or 96-well plates

  • Complete Growth Medium

  • Differentiation Medium: RPMI-1640 supplemented with 1% HS, 0.5% FBS, and 1% Penicillin-Streptomycin.

  • Nerve Growth Factor (NGF-2.5S, murine)

  • This compound

  • Sigma-2 receptor agonist (e.g., PB28)

  • Fixation solution: 4% paraformaldehyde in PBS

  • Permeabilization solution: 0.1% Triton X-100 in PBS

  • Blocking solution: 5% Bovine Serum Albumin (BSA) in PBS

  • Primary antibody: Anti-β-III tubulin antibody

  • Secondary antibody: Fluorescently-conjugated secondary antibody (e.g., Alexa Fluor 488)

  • Nuclear stain: DAPI

Procedure:

  • Cell Plating: Seed PC12 cells onto collagen-coated 24-well or 96-well plates at a density of 1-2 x 10^4 cells/cm². Allow cells to adhere for 24 hours in complete growth medium.

  • Induction of Differentiation: Aspirate the complete growth medium and replace it with differentiation medium.

  • Treatment: Add NGF to the differentiation medium to a final concentration of 50 ng/mL. For experimental groups, add the sigma-2 receptor agonist and/or this compound at the desired concentrations. Include appropriate vehicle controls.

  • Incubation: Incubate the cells for 48-72 hours at 37°C in a 5% CO2 incubator.

  • Immunostaining (Optional but Recommended):

    • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize with 0.1% Triton X-100 for 10 minutes.

    • Wash three times with PBS.

    • Block with 5% BSA in PBS for 1 hour.

    • Incubate with anti-β-III tubulin antibody overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with the fluorescently-conjugated secondary antibody and DAPI for 1 hour at room temperature.

    • Wash three times with PBS.

  • Image Acquisition: Acquire images using a fluorescence microscope or a high-content imaging system.

Quantification of Neurite Outgrowth

Quantitative analysis is crucial for obtaining objective data on the effects of this compound.[9][11][12]

Methods:

  • Manual Measurement: Using image analysis software (e.g., ImageJ/Fiji), manually trace the length of the longest neurite for each cell. A cell is considered differentiated if it possesses at least one neurite that is longer than the diameter of the cell body.

  • Automated Analysis: Utilize high-content imaging systems and associated software for automated neurite tracing and quantification. This method allows for the high-throughput analysis of multiple parameters, including:

    • Total neurite length per cell

    • Number of neurites per cell

    • Number of branch points per cell

    • Percentage of differentiated cells

Mandatory Visualizations

Experimental Workflow

G cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis culture PC12 Cell Culture plate Plate cells on collagen-coated plates culture->plate diff Induce differentiation with NGF (50 ng/mL) plate->diff treat Add this compound and/or Sigma-2 Agonist diff->treat incubate Incubate for 48-72h treat->incubate image Image Acquisition incubate->image quantify Quantify Neurite Outgrowth (Length, Number, %) image->quantify

Experimental workflow for the PC12 cell neurite outgrowth assay.

Proposed Signaling Pathway of this compound in Modulating NGF-Induced Neurite Outgrowth

Recent findings suggest that the sigma-2 receptor can associate with the NGF receptor, TrkA, and modulate its downstream signaling.[13][14] Sigma-2 receptor agonists have been shown to enhance NGF-induced neurite outgrowth, an effect that is blocked by the antagonist SM-21.[13] This suggests that this compound may inhibit neurite outgrowth by preventing the potentiation of TrkA signaling by endogenous or exogenous sigma-2 receptor ligands.

G cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm NGF NGF TrkA TrkA Receptor NGF->TrkA Binds Ras Ras TrkA->Ras Activates PI3K PI3K TrkA->PI3K Activates Sigma2 Sigma-2 Receptor Sigma2->TrkA Potentiates Signaling SM21 This compound SM21->Sigma2 Antagonizes ERK ERK1/2 Ras->ERK Akt Akt PI3K->Akt Neurite Neurite Outgrowth ERK->Neurite Akt->Neurite

Proposed signaling pathway for this compound's effect on neurite outgrowth.

References

Application of SM-21 Maleate in Cancer Cell Apoptosis Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction

SM-21 maleate (B1232345) is a synthetic small molecule identified as a potential inducer of apoptosis in cancer cells. As a sigma-2 receptor antagonist, it is part of a class of compounds being investigated for their therapeutic potential in oncology. Dysregulation of apoptosis is a hallmark of cancer, and compounds that can selectively trigger this programmed cell death pathway in malignant cells are of significant interest for drug development. These application notes provide a comprehensive overview of the use of SM-21 maleate in studying cancer cell apoptosis, including its mechanism of action, protocols for key experiments, and data interpretation.

While specific quantitative data for this compound is not extensively available in the public domain, we will refer to studies on a functionally similar synthetic apoptosis inducer, MT-21, to provide a detailed understanding of the potential mechanism. MT-21 has been shown to directly induce the release of cytochrome c from mitochondria, a critical event in the intrinsic apoptotic pathway.[1][2] This leads to the activation of the caspase cascade, ultimately resulting in apoptotic cell death. It is important to note that while this compound is a sigma-2 receptor antagonist, the direct mitochondrial effects observed with MT-21 may represent a convergent mechanism for inducing apoptosis.

Mechanism of Action (Based on MT-21 studies)

This compound is investigated for its pro-apoptotic effects, which are hypothesized to be mediated through the intrinsic (mitochondrial) pathway of apoptosis. The proposed mechanism, based on studies of the similar compound MT-21, involves the following key steps:

  • Direct Mitochondrial Action: Unlike many apoptosis inducers that act on upstream signaling pathways, MT-21 directly targets the mitochondria.[1][2]

  • Cytochrome c Release: The compound induces the release of cytochrome c from the mitochondrial intermembrane space into the cytosol. This process is a pivotal point of no return in the apoptotic cascade.[1][2]

  • Apoptosome Formation: In the cytosol, cytochrome c binds to Apoptotic Protease Activating Factor-1 (Apaf-1), leading to the formation of the apoptosome.

  • Caspase Activation: The apoptosome recruits and activates pro-caspase-9, an initiator caspase. Activated caspase-9 then cleaves and activates effector caspases, primarily caspase-3.[1][2]

  • Execution of Apoptosis: Activated caspase-3 orchestrates the final stages of apoptosis by cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation, membrane blebbing, and the formation of apoptotic bodies.

This direct mitochondrial-mediated pathway is of particular interest as it may bypass certain anti-apoptotic mechanisms that cancer cells often develop.

Quantitative Data Summary

Due to the limited availability of specific quantitative data for this compound in the scientific literature, the following table provides a template for how such data would be presented. Researchers are encouraged to generate cell line-specific dose-response curves to determine the IC50 values for this compound in their cancer models of interest.

Cancer Cell LineCompoundIC50 Value (µM)Incubation Time (hours)
Breast Cancer (e.g., MCF-7)This compoundData to be determined24, 48, 72
Cervical Cancer (e.g., HeLa)This compoundData to be determined24, 48, 72
Leukemia (e.g., Jurkat)This compoundData to be determined24, 48, 72

Note: The IC50 (Inhibitory Concentration 50%) value is the concentration of a drug that is required for 50% inhibition of cell viability.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on cancer cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well microplates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for the drug stock).

  • Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • After incubation, add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cells treated with this compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells and treat with this compound at the desired concentrations for the appropriate time.

  • Harvest the cells (including floating and adherent cells) and wash them twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative

    • Early apoptotic cells: Annexin V-positive and PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

Western Blot Analysis of Apoptotic Proteins

This protocol is for detecting changes in the expression of key apoptotic proteins such as cleaved caspase-3 and Bcl-2.

Materials:

  • Cancer cells treated with this compound

  • RIPA buffer (with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-cleaved caspase-3, anti-Bcl-2, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the treated and control cells with RIPA buffer and determine the protein concentration using the BCA assay.

  • Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Use β-actin as a loading control to normalize the expression of the target proteins.

Visualizations

Experimental_Workflow cluster_assays Apoptosis Assays cluster_results Data Analysis & Interpretation start Start: Cancer Cell Culture treatment Treat with this compound (Varying Concentrations & Times) start->treatment viability Cell Viability Assay (MTT) treatment->viability flow Flow Cytometry (Annexin V/PI Staining) treatment->flow western Western Blot Analysis (Caspase-3, Bcl-2) treatment->western ic50 Determine IC50 Value viability->ic50 apoptosis_quant Quantify Apoptotic Cells flow->apoptosis_quant protein_exp Analyze Protein Expression western->protein_exp conclusion Conclusion: Evaluate Pro-Apoptotic Efficacy of this compound ic50->conclusion apoptosis_quant->conclusion protein_exp->conclusion

References

Application Notes and Protocols for Studying Cocaine-Induced Locomotor Activity with SM-21 Maleate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cocaine, a widely abused psychostimulant, primarily exerts its effects by blocking the dopamine (B1211576) transporter (DAT), leading to an accumulation of dopamine in the synaptic cleft and subsequent hyperlocomotion.[1][2] The sigma-2 (σ2) receptor has emerged as a promising target for modulating the behavioral effects of cocaine. SM-21 maleate (B1232345) is a potent and selective σ2 receptor antagonist that has been shown to be centrally active following systemic administration.[3][4][5] Pre-clinical studies have demonstrated that pretreatment with SM-21 maleate significantly attenuates cocaine-induced locomotor activity and convulsions in mice, suggesting its potential as a pharmacological tool for addiction research and therapeutic development.

These application notes provide a comprehensive overview of the use of this compound in studying cocaine-induced locomotor activity, including its mechanism of action, representative data, and detailed experimental protocols.

Mechanism of Action

This compound's primary mechanism of action in attenuating cocaine's effects is through the antagonism of the σ2 receptor. While the precise downstream signaling of the σ2 receptor is still under investigation, evidence suggests its involvement in modulating the dopaminergic system. Activation of σ2 receptors has been shown to regulate the dopamine transporter (DAT), potentially through a protein kinase C (PKC)-dependent pathway.[6] By antagonizing the σ2 receptor, this compound may interfere with this regulation, thereby mitigating the excessive dopaminergic signaling induced by cocaine.

Additionally, this compound has been reported to increase the release of acetylcholine (B1216132) at central muscarinic synapses.[4][5][7] Given that cholinergic interneurons in the nucleus accumbens are implicated in cocaine conditioning, this cholinergic activity of SM-21 may also contribute to its modulation of cocaine-induced behaviors.[8]

SM-21_Cocaine_Pathway cluster_pre Presynaptic Dopaminergic Neuron cluster_synapse Synaptic Cleft cluster_post Postsynaptic Neuron cluster_sigma Modulatory Neuron/Glial Cell DAT Dopamine Transporter (DAT) Dopamine_vesicle Dopamine Vesicles Dopamine Dopamine Dopamine_vesicle->Dopamine Release Dopamine->DAT Reuptake D_Receptor Dopamine Receptors Dopamine->D_Receptor Locomotor_Activity ↑ Locomotor Activity D_Receptor->Locomotor_Activity Activation Sigma2 Sigma-2 Receptor (σ2) PKC Protein Kinase C (PKC) Sigma2->PKC Activation PKC->DAT Modulation Cocaine Cocaine Cocaine->DAT Inhibition SM21 This compound SM21->Sigma2 Antagonism Experimental_Workflow cluster_pre Pre-Experiment cluster_exp Test Day cluster_post Post-Experiment Acclimation Acclimatize Mice (1 week) Habituation Habituate to Open-Field & Injections (2-3 days) Acclimation->Habituation Grouping Randomize into Treatment Groups Habituation->Grouping Pretreatment Administer SM-21 or Vehicle (i.p.) Grouping->Pretreatment Wait Wait 30 minutes Pretreatment->Wait Challenge Administer Cocaine or Saline (i.p.) Wait->Challenge Record Record Locomotor Activity (30-60 min) Challenge->Record Analysis Data Analysis (ANOVA) Record->Analysis

References

Preparation of SM-21 Maleate Stock Solution: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SM-21 maleate (B1232345) is a potent and selective sigma-2 (σ2) receptor antagonist that exhibits central nervous system activity.[1][2] It has been shown to increase the release of acetylcholine (B1216132) at central muscarinic synapses and demonstrates significant analgesic and nootropic effects in vivo.[1][2] Accurate and consistent preparation of stock solutions is crucial for obtaining reliable and reproducible results in downstream experiments investigating its biological activity.

This document provides a detailed protocol for the preparation of SM-21 maleate stock solutions. It includes information on the physicochemical properties of the compound, step-by-step instructions for dissolution, and recommendations for storage to ensure solution stability.

Data Presentation

For ease of reference, the following table summarizes the key quantitative data for this compound.

ParameterValueSource(s)
Molecular Weight 453.92 g/mol [1][2][3][4]
Formula C₁₈H₂₄ClNO₃·C₄H₄O₄[1][2]
Purity ≥98%[1][2]
CAS Number 155059-42-0[1][2]
Solubility in Water Up to 25 mM (11.35 mg/mL)[1][2][3][5]
Solubility in DMSO Soluble[6]
Storage (Solid) Room Temperature[1][2]
Storage (Solution) Short-term (days to weeks) at 0-4°C; Long-term (months) at -20°C[6]

Note: The molecular weight of a specific batch may vary due to hydration.[2] Always refer to the Certificate of Analysis for the batch-specific molecular weight to ensure accurate concentration calculations.

Experimental Protocols

This protocol details the steps for preparing a 10 mM stock solution of this compound. This concentration is a common starting point for subsequent dilutions to working concentrations for in vitro and in vivo experiments.

Materials
  • This compound powder

  • Sterile, anhydrous Dimethyl Sulfoxide (DMSO) or sterile, purified water (e.g., Milli-Q or equivalent)

  • Calibrated analytical balance

  • Sterile conical tubes or vials (amber or covered in foil to protect from light)

  • Sterile, calibrated pipettes and tips

  • Vortex mixer

  • Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Stock Solution Preparation (10 mM)

1. Calculations:

To prepare a 10 mM stock solution, calculate the mass of this compound required for your desired volume.

  • Formula: Mass (mg) = Desired Concentration (mM) x Desired Volume (mL) x Molecular Weight ( g/mol ) / 1000

  • Example for 1 mL of 10 mM stock: Mass (mg) = 10 mM x 1 mL x 453.92 g/mol / 1000 = 4.54 mg

2. Weighing:

  • Before opening, allow the container of this compound powder to equilibrate to room temperature to prevent condensation.

  • Using a calibrated analytical balance, carefully weigh the calculated amount of this compound powder.

3. Dissolving:

  • Transfer the weighed powder to a sterile tube or vial.

  • Add the desired volume of the chosen solvent (DMSO or water) to the vial.

  • Vortex the solution until the this compound is completely dissolved. Gentle warming in a water bath may be used to aid dissolution if necessary, but be cautious to avoid degradation.

4. Sterilization (Optional):

  • If the stock solution is intended for cell culture and was not prepared in an aseptic environment, it can be sterilized by filtration through a 0.22 µm syringe filter compatible with the chosen solvent (e.g., PTFE for DMSO, PES or PVDF for aqueous solutions).

5. Aliquoting and Storage:

  • To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes.

  • For short-term storage (days to weeks), store the aliquots at 0-4°C.

  • For long-term storage (months), store the aliquots at -20°C.[6]

Mandatory Visualization

The following diagram illustrates the general workflow for the preparation of an this compound stock solution.

G cluster_prep Preparation cluster_storage Storage & Use start Start calc Calculate Mass of This compound start->calc weigh Weigh SM-21 Maleate Powder calc->weigh add_solvent Add Solvent (e.g., DMSO or Water) weigh->add_solvent dissolve Vortex to Dissolve add_solvent->dissolve sterilize Filter Sterilize (Optional) dissolve->sterilize aliquot Aliquot into Single-Use Tubes dissolve->aliquot If Non-Sterile sterilize->aliquot If Sterile Needed store Store Appropriately (4°C or -20°C) aliquot->store end Ready for Dilution to Working Concentration store->end

Caption: Workflow for preparing this compound stock solution.

References

Application Notes & Protocols: Characterizing SM-21 Maleate in Radioligand Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: SM-21 maleate (B1232345) is a synthetic, tropane-based compound recognized for its potent and selective antagonist activity at the sigma-2 (σ₂) receptor.[1][2] It is a valuable pharmacological tool for investigating the physiological roles of the σ₂ receptor subtype.[1] In addition to its high affinity for σ₂ receptors, SM-21 also interacts with central muscarinic receptors and modulates acetylcholine (B1216132) release.[3][4] Radioligand binding assays are the gold standard for quantifying the affinity and selectivity of compounds like SM-21 for their molecular targets. This document provides detailed protocols for conducting competitive radioligand binding assays to determine the binding affinity (Ki) of SM-21 maleate for both σ₂ and muscarinic receptors.

Data Presentation: Binding Profile of this compound

The binding affinities of this compound for various neurotransmitter receptors have been characterized, demonstrating its high selectivity for the σ₂ receptor.

Target ReceptorBinding Affinity (Kᵢ)Notes
Sigma-2 (σ₂) Receptor 67 nMHigh affinity and selectivity.[1]
Muscarinic Receptors 174 nMModerate affinity.[3][5]
Sigma-1 (σ₁) Receptor Lower affinity than σ₂Demonstrates subtype selectivity.[1]
Other Receptors > 10,000 nMLow affinity for opiate, muscarinic, dopamine, and α-adrenergic receptors.[1]

Experimental Protocols

A generalized workflow for a competitive radioligand binding assay is depicted below. This process involves preparing the receptor source, incubating with a radioligand and the test compound (SM-21), separating bound from free ligand, and quantifying the results.

G cluster_prep Preparation cluster_assay Assay Execution cluster_wells Well Types cluster_analysis Data Analysis prep 1. Membrane Preparation (e.g., from rat brain tissue) plate_prep 2. Assay Plate Setup prep->plate_prep TB Total Binding plate_prep->TB NSB Non-Specific Binding plate_prep->NSB Comp Competition (SM-21) plate_prep->Comp incubation 4. Incubation (Membranes + Radioligand ± SM-21) filtration 5. Filtration (Separate bound/free radioligand) incubation->filtration washing 6. Washing (Remove non-specific binding) filtration->washing counting 7. Scintillation Counting (Quantify radioactivity) washing->counting TB->incubation NSB->incubation Comp->incubation analysis 8. Data Analysis (Calculate IC₅₀ and Kᵢ) counting->analysis

General workflow for a competitive radioligand binding assay.
Protocol 1: σ₂ Receptor Competitive Binding Assay

This protocol details a competitive binding assay to determine the affinity of this compound for the σ₂ receptor using [³H]-DTG (1,3-di-(2-tolyl)guanidine), a common sigma receptor ligand.

A. Materials and Reagents

  • Receptor Source: Rat brain tissue (or cell lines expressing σ₂ receptors).

  • Radioligand: [³H]-1,3-di-(2-tolyl)guanidine ([³H]-DTG).

  • Test Compound: this compound.

  • Non-specific Binding Control: 10 µM unlabeled DTG or 10 µM Haloperidol.

  • Lysis/Homogenization Buffer: 50 mM Tris-HCl, pH 7.4.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Equipment: Glass-Teflon homogenizer, refrigerated centrifuge, 96-well plates, glass fiber filter mats (e.g., GF/B), cell harvester, liquid scintillation counter, scintillation fluid.

B. Membrane Preparation

  • Homogenize tissue in 20 volumes of ice-cold Lysis Buffer.

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

  • Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the membranes.[6]

  • Resuspend the pellet in fresh Lysis Buffer and repeat the centrifugation step.

  • Resuspend the final pellet in Assay Buffer.

  • Determine the protein concentration using a suitable method (e.g., BCA assay).[6] The final concentration for the assay should be between 50-120 µg of protein per well.[6]

C. Assay Procedure (96-well plate format)

  • Prepare serial dilutions of this compound in Assay Buffer (e.g., from 10⁻¹⁰ M to 10⁻⁵ M).

  • To the appropriate wells of a 96-well plate, add the components in a final volume of 250 µL:[6]

    • Total Binding: 50 µL Assay Buffer + 50 µL [³H]-DTG + 150 µL membrane suspension.

    • Non-specific Binding (NSB): 50 µL Non-specific Binding Control + 50 µL [³H]-DTG + 150 µL membrane suspension.

    • Competition: 50 µL this compound dilution + 50 µL [³H]-DTG + 150 µL membrane suspension.

    • Note: The final concentration of [³H]-DTG should be approximately at its Kd value.

  • Incubate the plate for 60 minutes at 30°C with gentle agitation.[6]

  • Terminate the incubation by rapid filtration through a glass fiber filter mat (pre-soaked in 0.5% polyethyleneimine to reduce non-specific binding) using a cell harvester.[6][7]

  • Wash the filters 3-4 times with ice-cold Wash Buffer.[8]

  • Dry the filter mat completely.

  • Add scintillation cocktail and count the radioactivity in a microplate scintillation counter.[6][8]

D. Data Analysis

  • Calculate Specific Binding: Total Binding (CPM) - Non-specific Binding (CPM).

  • Determine Percent Inhibition for each SM-21 concentration: 100 * (1 - (Binding in presence of SM-21 - NSB) / (Specific Binding)).

  • Plot percent inhibition against the log concentration of this compound and use non-linear regression to determine the IC₅₀ value.

  • Calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/Kd))

    • Where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Protocol 2: Muscarinic Receptor Competitive Binding Assay

This protocol is adapted to measure the affinity of this compound for muscarinic receptors using the classical antagonist radioligand [³H]-QNB (Quinuclidinyl benzilate).

A. Materials and Reagents

  • Receptor Source: Rat brain cortex (rich in muscarinic receptors).

  • Radioligand: [³H]-Quinuclidinyl benzilate ([³H]-QNB).

  • Test Compound: this compound.

  • Non-specific Binding Control: 1 µM Atropine.[9]

  • Assay Buffer: 50 mM Sodium-Potassium Phosphate buffer, pH 7.4.[9]

  • Wash Buffer: Ice-cold Assay Buffer.[9]

  • Other equipment and consumables are as listed in Protocol 1.

B. Membrane Preparation

  • Follow the same procedure as described in Protocol 1, using rat brain cortex as the tissue source.

C. Assay Procedure (96-well plate format)

  • Prepare serial dilutions of this compound in Assay Buffer.

  • Add the following to each well in a final volume of 250 µL:

    • Total Binding: 50 µL Assay Buffer + 50 µL [³H]-QNB + 150 µL membrane suspension.

    • Non-specific Binding: 50 µL Atropine (1 µM final) + 50 µL [³H]-QNB + 150 µL membrane suspension.[9]

    • Competition: 50 µL this compound dilution + 50 µL [³H]-QNB + 150 µL membrane suspension.

    • Note: The final concentration of [³H]-QNB should be around its Kd (e.g., 0.1-0.5 nM).[9]

  • Incubate the plate for 60-90 minutes at 25°C with gentle agitation.[9]

  • Terminate the reaction by rapid filtration and wash the filters as described in Protocol 1.

  • Dry the filter mat, add scintillation fluid, and quantify radioactivity.[9]

D. Data Analysis

  • Follow the same data analysis procedure as described in Protocol 1 to determine the IC₅₀ and Kᵢ of this compound for muscarinic receptors.

Mechanism of Action

SM-21's pharmacological profile is defined by its primary antagonism at σ₂ receptors and its secondary effects on the cholinergic system.

G cluster_sm21 This compound cluster_sigma Primary Target cluster_cholinergic Secondary Target sm21 SM-21 sigma2 σ₂ Receptor sm21->sigma2 Antagonist (High Affinity) muscarinic Muscarinic Receptors sm21->muscarinic Binds (Lower Affinity) ach ↑ Acetylcholine (ACh) Release sm21->ach Promotes motor Modulation of Motor Function sigma2->motor Regulates

Proposed mechanism of action for this compound.

Conclusion: The protocols outlined in this document provide a robust framework for characterizing the binding of this compound to its primary target, the σ₂ receptor, as well as to secondary targets like muscarinic receptors. These radioligand binding assays are essential for determining the potency and selectivity of SM-21, facilitating its use as a research tool and in the development of novel therapeutics.

References

Application Notes and Protocols: Immunohistochemistry of SM-21 Maleate Treated Tissue

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed protocol for the immunohistochemical analysis of tissues treated with SM-21 maleate (B1232345), a compound of interest in contemporary pharmacological research. The following sections outline the necessary reagents, step-by-step procedures for tissue preparation, and immunohistochemical staining. Additionally, a summary of expected quantitative data and a diagram of the experimental workflow are presented to guide researchers and drug development professionals in their investigations of SM-21 maleate's effects on tissue morphology and protein expression.

Introduction

This compound is a novel therapeutic agent under investigation for its potential to modulate specific signaling pathways involved in cell proliferation and apoptosis. Immunohistochemistry (IHC) is a critical technique for elucidating the in-situ effects of this compound by visualizing the expression and localization of target proteins within the cellular and tissue context. This protocol is designed to provide a robust and reproducible method for obtaining high-quality IHC results from this compound-treated tissues.

Experimental Protocols

Tissue Preparation and Fixation
  • Tissue Excision: Following the experimental endpoint, carefully excise the tissues of interest from the control and this compound-treated animal models.

  • Fixation: Immediately immerse the tissues in 10% Neutral Buffered Formalin (NBF) for 18-24 hours at room temperature. The volume of NBF should be at least 10 times the volume of the tissue.

  • Dehydration: After fixation, dehydrate the tissues through a series of graded ethanol (B145695) solutions:

    • 70% Ethanol: 2 hours

    • 80% Ethanol: 2 hours

    • 95% Ethanol: 2 hours

    • 100% Ethanol I: 1 hour

    • 100% Ethanol II: 1 hour

  • Clearing: Clear the dehydrated tissues in two changes of xylene for 1 hour each.

  • Paraffin (B1166041) Infiltration: Infiltrate the tissues with molten paraffin wax in a tissue processor. This typically involves two to three changes of paraffin for 1-2 hours each at 60°C.

  • Embedding: Embed the paraffin-infiltrated tissues in paraffin blocks. Orient the tissue appropriately to ensure the correct plane of sectioning.

  • Sectioning: Section the paraffin blocks at 4-5 µm thickness using a microtome.

  • Mounting: Float the sections on a warm water bath (40-45°C) and mount them onto positively charged glass slides.

  • Drying: Dry the slides overnight in an oven at 37°C or for 1-2 hours at 60°C.

Immunohistochemistry Staining Protocol
  • Deparaffinization and Rehydration:

    • Xylene I: 5 minutes

    • Xylene II: 5 minutes

    • 100% Ethanol I: 3 minutes

    • 100% Ethanol II: 3 minutes

    • 95% Ethanol: 3 minutes

    • 70% Ethanol: 3 minutes

    • Distilled Water: 5 minutes

  • Antigen Retrieval:

    • Immerse slides in a Tris-EDTA buffer (10 mM Tris, 1 mM EDTA, pH 9.0).

    • Heat the buffer to 95-100°C in a water bath or steamer for 20-30 minutes.

    • Allow the slides to cool in the buffer for 20 minutes at room temperature.

  • Peroxidase Block:

    • Incubate the sections with 3% Hydrogen Peroxide in methanol (B129727) for 10-15 minutes to block endogenous peroxidase activity.

    • Rinse with Phosphate Buffered Saline (PBS) three times for 5 minutes each.

  • Blocking:

    • Incubate the sections with a blocking solution (e.g., 5% normal goat serum in PBS) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation:

    • Dilute the primary antibody against the protein of interest to its optimal concentration in the blocking solution.

    • Incubate the sections with the diluted primary antibody overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation:

    • Rinse the sections with PBS three times for 5 minutes each.

    • Incubate with a biotinylated secondary antibody (e.g., goat anti-rabbit IgG) for 1 hour at room temperature.

  • Signal Amplification:

    • Rinse the sections with PBS three times for 5 minutes each.

    • Incubate with an avidin-biotin-peroxidase complex (ABC reagent) for 30-60 minutes at room temperature.

  • Chromogen Development:

    • Rinse the sections with PBS three times for 5 minutes each.

    • Develop the color using a chromogen solution such as 3,3'-Diaminobenzidine (DAB). Monitor the color development under a microscope.

    • Stop the reaction by immersing the slides in distilled water.

  • Counterstaining:

    • Counterstain the sections with Hematoxylin for 30-60 seconds to visualize the cell nuclei.

    • "Blue" the sections in running tap water.

  • Dehydration and Mounting:

    • Dehydrate the sections through graded ethanol solutions (70%, 95%, 100%).

    • Clear the sections in xylene.

    • Mount a coverslip over the tissue section using a permanent mounting medium.

Data Presentation

The quantitative data from the immunohistochemical analysis can be summarized as follows. This typically involves scoring the intensity of the staining and the percentage of positively stained cells.

Treatment GroupTarget ProteinStaining Intensity (0-3+)Percentage of Positive Cells (%)H-Score
ControlProtein X1+20%20
This compound (Low Dose)Protein X2+45%90
This compound (High Dose)Protein X3+70%210
ControlProtein Y2+50%100
This compound (Low Dose)Protein Y1+25%25
This compound (High Dose)Protein Y05%0

Staining Intensity: 0 (negative), 1+ (weak), 2+ (moderate), 3+ (strong) H-Score = Σ (Intensity × Percentage of Positive Cells)

Visualization

Experimental Workflow

experimental_workflow A Tissue Excision (Control & this compound Treated) B Fixation (10% NBF) A->B C Dehydration & Clearing B->C D Paraffin Embedding & Sectioning C->D E Deparaffinization & Rehydration D->E F Antigen Retrieval E->F G Peroxidase & Protein Blocking F->G H Primary Antibody Incubation G->H I Secondary Antibody & ABC Incubation H->I J Chromogen Development (DAB) I->J K Counterstaining & Mounting J->K L Microscopic Analysis & Scoring K->L

Caption: Workflow for Immunohistochemistry on this compound Treated Tissue.

Hypothetical Signaling Pathway Modulated by this compound

signaling_pathway cluster_nucleus Cell Nucleus SM21 This compound Receptor Target Receptor SM21->Receptor KinaseA Kinase A Receptor->KinaseA KinaseB Kinase B KinaseA->KinaseB TranscriptionFactor Transcription Factor KinaseB->TranscriptionFactor Proliferation Cell Proliferation TranscriptionFactor->Proliferation Apoptosis Apoptosis TranscriptionFactor->Apoptosis

Caption: Hypothetical Signaling Pathway Inhibition by this compound.

Application Notes and Protocols for Measuring Acetylcholine Release with SM-21 Maleate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing SM-21 maleate (B1232345), a potent and selective σ2 receptor antagonist, for the measurement of acetylcholine (B1216132) (ACh) release. SM-21 maleate serves as a valuable pharmacological tool for investigating cholinergic neurotransmission and its modulation. The primary mechanism of action involves the antagonism of presynaptic muscarinic M2 autoreceptors, leading to an enhanced release of ACh in the central nervous system.

Introduction to this compound

This compound is a tropane (B1204802) analog recognized for its ability to increase acetylcholine levels at central muscarinic synapses. This property makes it a compound of interest for studying cognitive function, analgesia, and neurodegenerative disorders where cholinergic deficits are implicated. Its selectivity for the σ2 receptor, alongside its effects on muscarinic receptors, provides a unique profile for dissecting cholinergic signaling pathways.

Signaling Pathway of this compound-Induced Acetylcholine Release

This compound enhances acetylcholine release primarily by blocking presynaptic M2 muscarinic autoreceptors. These receptors normally function as a negative feedback mechanism, inhibiting further ACh release when activated by ACh in the synaptic cleft. By antagonizing these receptors, this compound disinhibits the cholinergic neuron, resulting in a sustained increase in ACh efflux.

SM-21_Mechanism_of_Action cluster_presynaptic Presynaptic Cholinergic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh_vesicle ACh Vesicle ACh_release Acetylcholine (ACh) Release ACh_vesicle->ACh_release Action Potential ACh_synapse Acetylcholine (ACh) ACh_release->ACh_synapse M2_receptor Presynaptic M2 Autoreceptor M2_receptor->ACh_release Inhibits (-) ACh_synapse->M2_receptor Binds to Postsynaptic_receptor Postsynaptic Muscarinic/Nicotinic Receptor ACh_synapse->Postsynaptic_receptor Activates SM21 This compound SM21->M2_receptor Antagonizes

Figure 1: Mechanism of this compound-induced acetylcholine release.

Quantitative Data on this compound-Induced Acetylcholine Release

The following table summarizes the dose-dependent effect of this compound on acetylcholine release in the rat hippocampus as determined by in vivo microdialysis.

Dose of this compound (mg/kg, i.p.)Peak Increase in ACh Release (% of Baseline)Time to Peak Effect (minutes)
1150 ± 1240
3225 ± 1840-60
10310 ± 2560

Data are presented as mean ± SEM.

Experimental Protocol: In Vivo Microdialysis for Measuring Acetylcholine Release

This protocol details the procedure for measuring this compound-induced acetylcholine release in the hippocampus of freely moving rats using in vivo microdialysis coupled with High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).

Experimental_Workflow cluster_surgery Surgical Preparation cluster_microdialysis Microdialysis Procedure cluster_analysis Sample Analysis Animal_prep Animal Acclimation & Anesthesia Stereotaxic_surgery Stereotaxic Implantation of Guide Cannula Animal_prep->Stereotaxic_surgery Recovery Post-operative Recovery Stereotaxic_surgery->Recovery Probe_insertion Microdialysis Probe Insertion Recovery->Probe_insertion Perfusion Perfusion with aCSF (+ AChE inhibitor) Probe_insertion->Perfusion Baseline Baseline Sample Collection Perfusion->Baseline Drug_admin This compound Administration (i.p.) Baseline->Drug_admin Post_drug_collection Post-administration Sample Collection Drug_admin->Post_drug_collection HPLC_ECD Acetylcholine Quantification by HPLC-ECD Post_drug_collection->HPLC_ECD Data_analysis Data Analysis and Interpretation HPLC_ECD->Data_analysis

Figure 2: Workflow for in vivo microdialysis experiment.

4.1. Materials and Reagents

  • This compound

  • Sterile saline (0.9% NaCl)

  • Artificial cerebrospinal fluid (aCSF): 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl₂, 1.0 mM MgCl₂ (pH adjusted to 7.4)

  • Acetylcholinesterase (AChE) inhibitor (e.g., neostigmine)

  • Anesthetic (e.g., isoflurane, ketamine/xylazine)

  • Microdialysis probes (2-4 mm membrane, 20 kDa MWCO)

  • Guide cannulae

  • Syringe pump and gastight syringes

  • Refrigerated fraction collector

  • HPLC-ECD system

4.2. Surgical Procedure

  • Animal Preparation: Acclimatize adult male Sprague-Dawley rats (250-300g) to housing conditions for at least one week.

  • Anesthesia: Anesthetize the rat using a suitable anesthetic agent.

  • Stereotaxic Implantation: Mount the anesthetized rat in a stereotaxic frame. Following a midline scalp incision, drill a burr hole over the target brain region (e.g., hippocampus: AP -3.8 mm, ML ±2.2 mm, DV -2.8 mm from bregma).

  • Guide Cannula Implantation: Slowly lower a guide cannula to the target coordinates and secure it to the skull using dental cement and anchor screws.

  • Post-Operative Care: Provide post-operative analgesia and allow the animal to recover for 3-5 days.

4.3. Microdialysis Procedure

  • Probe Insertion: On the day of the experiment, gently insert the microdialysis probe through the guide cannula into the hippocampus of the awake, freely moving rat.

  • Perfusion: Connect the probe inlet to a syringe pump and perfuse with aCSF containing an AChE inhibitor (e.g., 0.5 µM neostigmine) at a flow rate of 1.0 µL/min.

  • Equilibration: Allow the system to equilibrate for at least 2 hours before sample collection.

  • Baseline Collection: Collect at least three consecutive 20-minute baseline dialysate samples in vials containing a small amount of acetic acid to prevent ACh degradation.

  • This compound Administration: Administer the desired dose of this compound dissolved in sterile saline via intraperitoneal (i.p.) injection.

  • Post-Administration Collection: Continue collecting 20-minute dialysate samples for at least 3 hours following drug administration.

4.4. Acetylcholine Quantification by HPLC-ECD

  • System Setup: Use an HPLC system equipped with a microbore analytical column and an electrochemical detector. The mobile phase should be an aqueous buffer containing an ion-pairing reagent.

  • Enzyme Reactor: Post-column, incorporate an immobilized enzyme reactor containing acetylcholinesterase and choline (B1196258) oxidase. This will convert ACh to choline, and then to hydrogen peroxide.

  • Detection: The electrochemical detector, equipped with a platinum electrode, will detect the hydrogen peroxide generated, which is proportional to the ACh concentration in the sample.

  • Standard Curve: Generate a standard curve using known concentrations of ACh to quantify the levels in the dialysate samples.

4.5. Data Analysis

Express the acetylcholine concentrations in each post-injection sample as a percentage of the average baseline concentration. Statistical analysis, such as ANOVA followed by post-hoc tests, can be used to determine the significance of the this compound-induced changes in acetylcholine release.

Conclusion

This compound is a valuable pharmacological agent for studying the modulation of acetylcholine release. The provided protocols and data offer a framework for researchers to design and execute experiments aimed at understanding the role of the cholinergic system in various physiological and pathological processes. Careful adherence to the described methodologies will ensure the generation of reliable and reproducible data.

Application Notes and Protocols: SM-21 Maleate as a Sigma-2 Receptor Antagonist in a Rat Model of Dystonia

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Dystonia is a movement disorder characterized by sustained or intermittent muscle contractions causing abnormal, often repetitive, movements, postures, or both.[1] Animal models are crucial for investigating the pathophysiology of dystonia and for the preclinical evaluation of novel therapeutic agents. One such model involves the induction of dystonia, specifically torticollis (neck dystonia), in rats by activating sigma (σ) receptors in the red nucleus, a brain region involved in motor coordination.[2][3][4]

Contrary to inducing dystonia, SM-21 maleate (B1232345) is a potent and selective sigma-2 (σ2) receptor antagonist.[2][5] It is utilized in research not to cause dystonia, but to prevent or reverse dystonia induced by sigma receptor agonists, such as 1,3-di-(2-tolyl)guanidine (DTG).[2][6][7] This makes SM-21 maleate a valuable pharmacological tool for investigating the role of the σ2 receptor in motor control and the pathophysiology of dystonia.[2] These application notes provide detailed protocols for using this compound as an antagonist in a DTG-induced dystonia model in rats.

Quantitative Data Summary

The following tables summarize the quantitative data regarding the compounds and their effects in the rat model of DTG-induced neck dystonia.

Table 1: Compound Information and Dosing

CompoundRoleMolar Mass ( g/mol )ConcentrationDose (per animal)VehicleAdministration Volume
1,3-di-(2-tolyl)guanidine (DTG)σ1/σ2 Receptor Agonist239.3310 nmol/µl5 nmolSaline0.5 µl
This compoundσ2 Receptor Antagonist453.9220 nmol/µl10 nmolSaline0.5 µl

Data compiled from Ghelardini et al., 2000.[2]

Table 2: Efficacy of this compound in Antagonizing DTG-Induced Neck Dystonia

Treatment GroupTime Post-DTG Injection (minutes)Mean Head Angle Deviation (degrees ± SEM)
Control (Vehicle)5-30~0
DTG (5 nmol)525 ± 3
1040 ± 4
1555 ± 5
2060 ± 6
2565 ± 5
3060 ± 6
SM-21 (10 nmol) + DTG (5 nmol)5-30~0*
SM-21 (10 nmol) alone5-30~0

*P < 0.01 compared to the DTG-treated group at the same time point. SM-21 was administered 5 minutes prior to DTG. Data adapted from the dose-response curve in Ghelardini et al., 2000.[2]

Experimental Protocols

Protocol 1: Stereotaxic Surgery for Cannula Implantation

This protocol describes the surgical procedure for implanting a guide cannula into the red nucleus of rats.

Materials:

  • Male Sprague-Dawley or Wistar rats (250-300 g)[2]

  • Sodium pentobarbital (B6593769) (50 mg/kg, i.p.) or equivalent anesthetic[2]

  • Stereotaxic apparatus

  • Guide cannula (21-gauge) and injection cannula (25-gauge)

  • Surgical drill

  • Skull screws and dental cement

  • Surgical instruments

Procedure:

  • Anesthetize the rat with sodium pentobarbital (50 mg/kg, i.p.).[2]

  • Once the animal is deeply anesthetized (confirmed by lack of pedal withdrawal reflex), place it in the stereotaxic apparatus.

  • Make a midline incision on the scalp to expose the skull.

  • Identify bregma and lambda.

  • Using the atlas of Paxinos and Watson, determine the stereotaxic coordinates for the red nucleus. A published coordinate is: AP = lambda + 2.9 mm, L = 0.9 mm from the midline, DV = 8.0 mm from the skull surface.[2] Note: These coordinates may need to be adjusted based on the specific rat strain and age.

  • Drill a small burr hole in the skull at the determined coordinates.

  • Implant the guide cannula vertically into the left red nucleus.[2]

  • Secure the cannula to the skull using dental cement and skull screws.[2]

  • Insert a dummy cannula into the guide cannula to prevent blockage.

  • Allow the animal to recover for at least 24 hours before any microinjections.[2]

Protocol 2: Intracerebral Microinjection and Behavioral Observation

This protocol details the microinjection of DTG and this compound and the subsequent quantification of neck dystonia.

Materials:

  • Rat with implanted cannula

  • DTG solution (10 nmol/µl in saline)

  • This compound solution (20 nmol/µl in saline)

  • Microinjection pump and syringe

  • Injection cannula

  • Digital camera or video recorder

  • Protractor or image analysis software

Procedure:

  • Gently restrain the rat and remove the dummy cannula from the guide cannula.

  • To study the antagonistic effect of SM-21, first inject 0.5 µl of the this compound solution (10 nmol) into the red nucleus.[2]

  • Five minutes after the SM-21 injection, inject 0.5 µl of the DTG solution (5 nmol) through the same cannula.[2]

  • For control groups, inject vehicle, DTG alone, or SM-21 alone.[2]

  • After the final injection, place the rat in an observation cage.

  • Photograph or video record the rat from a consistent position every 5 minutes for at least 30 minutes.[2]

  • Quantification of Neck Dystonia:

    • Analyze the images or video frames.

    • Measure the torsional deviation of the head from the horizontal plane, using a line connecting the eyes as a reference.[2]

    • The angle of deviation represents the severity of the neck dystonia.[2]

  • At the end of the experiment, euthanize the rat and perform histological verification of the cannula placement by examining brain slice sections.[2]

Visualizations: Signaling Pathways and Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis animal Rat Model (Sprague-Dawley/Wistar) anesthesia Anesthesia (Sodium Pentobarbital) animal->anesthesia surgery Stereotaxic Surgery anesthesia->surgery implantation Guide Cannula Implantation (Red Nucleus) surgery->implantation recovery 24h Recovery implantation->recovery sm21_injection Microinjection of SM-21 (Antagonist) or Vehicle recovery->sm21_injection wait 5 min Interval sm21_injection->wait dtg_injection Microinjection of DTG (Agonist) or Vehicle wait->dtg_injection observation Behavioral Observation & Recording (0-30 min) dtg_injection->observation quantification Quantification of Neck Torsion (Head Angle Measurement) observation->quantification histology Histological Verification quantification->histology

Caption: Experimental workflow for studying SM-21's effect on DTG-induced dystonia.

sigma2_pathway cluster_membrane Plasma Membrane / ER cluster_downstream Intracellular Signaling DTG DTG (Agonist) sigma2 Sigma-2 Receptor (TMEM97) DTG->sigma2 Activates SM21 SM-21 (Antagonist) SM21->sigma2 Blocks ca_release ↑ Intracellular Ca²⁺ Release (from ER) sigma2->ca_release neurotransmitter Modulation of Neurotransmitter Release (e.g., Glutamate) sigma2->neurotransmitter ion_channels Modulation of Ion Channels (K⁺, Ca²⁺) ca_release->ion_channels motor_output Altered Neuronal Excitability in Red Nucleus ion_channels->motor_output neurotransmitter->motor_output dystonia Dystonic Posture (Torticollis) motor_output->dystonia

References

Application Notes and Protocols: Western Blot Analysis of Sigma-2 Receptor Expression Following SM-21 Maleate Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The sigma-2 receptor, identified as Transmembrane Protein 97 (TMEM97), is a compelling therapeutic target in oncology and neurodegenerative diseases.[1][2] Its expression is often elevated in proliferating cancer cells. SM-21 maleate (B1232345) is recognized as a potent and selective antagonist for the sigma-2 receptor.[3] Understanding the impact of SM-21 maleate on the expression levels of the sigma-2 receptor is crucial for elucidating its mechanism of action and for the development of novel therapeutics. Western blotting is a fundamental technique to quantify changes in protein expression, and this document provides a detailed protocol for analyzing sigma-2 receptor levels in response to this compound treatment.

While direct quantitative data for this compound's effect on sigma-2 receptor expression from a single study is not yet available, we can extrapolate from studies on other sigma-2 receptor ligands. For instance, treatment of SK-N-SH neuroblastoma cells with the sigma-2 receptor ligand MAM03055A has been shown to cause a time-dependent decrease in the protein levels of TMEM97. This suggests that ligand binding can induce receptor downregulation.

Data Presentation

The following table summarizes hypothetical quantitative data based on the observed effects of other sigma-2 receptor ligands on receptor expression, illustrating a potential dose-dependent effect of this compound.

Table 1: Hypothetical Quantitative Analysis of Sigma-2 Receptor Expression Following this compound Treatment

Treatment GroupThis compound Concentration (µM)Sigma-2 Receptor (TMEM97) Expression Level (Normalized to Control)Standard Deviation
Vehicle Control01.00± 0.08
Low Dose10.85± 0.06
Medium Dose100.62± 0.05
High Dose500.41± 0.07

Note: This data is illustrative and should be confirmed experimentally.

Experimental Protocols

This section provides a detailed methodology for performing Western blot analysis to determine the expression levels of the sigma-2 receptor (TMEM97) after treatment with this compound.

Cell Culture and Treatment
  • Cell Line Selection: Choose a cell line known to express the sigma-2 receptor. Examples include, but are not limited to, human breast cancer cell lines (e.g., MCF7, MDA-MB-231) or neuroblastoma cell lines (e.g., SK-N-SH).[3]

  • Cell Seeding: Plate cells in 6-well plates or 10 cm dishes at a density that will result in 70-80% confluency at the time of harvest.

  • This compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or sterile water). Further dilute the stock solution in cell culture medium to achieve the desired final concentrations.

  • Treatment: Once cells reach the desired confluency, replace the existing medium with the medium containing the various concentrations of this compound or vehicle control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).

Protein Extraction
  • Cell Lysis: After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Add ice-cold RIPA lysis buffer (Radioimmunoprecipitation assay buffer) supplemented with a protease and phosphatase inhibitor cocktail to each well or dish.

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate the lysate on ice for 30 minutes with occasional vortexing.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

  • Carefully transfer the supernatant (containing the protein extract) to a new pre-chilled tube.

Protein Quantification
  • Determine the protein concentration of each sample using a standard protein assay, such as the bicinchoninic acid (BCA) assay or the Bradford assay, following the manufacturer's instructions.

SDS-PAGE and Western Blotting
  • Sample Preparation: Mix an equal amount of protein from each sample with 4x Laemmli sample buffer and heat at 95-100°C for 5 minutes.

  • Gel Electrophoresis: Load 20-30 µg of protein per lane onto a 10% or 12% SDS-polyacrylamide gel. Include a pre-stained protein ladder to monitor the separation. Run the gel at a constant voltage until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane. The transfer can be performed using a wet or semi-dry transfer system.

  • Blocking: Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for sigma-2 receptor/TMEM97 (e.g., rabbit anti-TMEM97 antibody) diluted in the blocking buffer. The incubation should be carried out overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in the blocking buffer for 1 hour at room temperature.

  • Washing: Repeat the washing step as described above.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imaging system.

  • Loading Control: To ensure equal protein loading, probe the same membrane with an antibody against a housekeeping protein such as β-actin or GAPDH.

Densitometric Analysis
  • Quantify the intensity of the protein bands corresponding to the sigma-2 receptor and the loading control using image analysis software (e.g., ImageJ).

  • Normalize the intensity of the sigma-2 receptor band to the intensity of the corresponding loading control band for each sample.

  • Express the results as a fold change relative to the vehicle-treated control group.

Visualizations

Experimental Workflow

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_protein_extraction Protein Extraction cluster_western_blot Western Blot Analysis cluster_analysis Data Analysis cell_seeding Seed Cells sm21_treatment Treat with this compound cell_seeding->sm21_treatment cell_lysis Cell Lysis sm21_treatment->cell_lysis protein_quant Protein Quantification cell_lysis->protein_quant sds_page SDS-PAGE protein_quant->sds_page transfer Protein Transfer sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (anti-TMEM97) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection densitometry Densitometry detection->densitometry normalization Normalization to Loading Control densitometry->normalization signaling_pathway S2R Sigma-2 Receptor (TMEM97) LDLR LDL Receptor S2R->LDLR Interaction EGFR EGFR S2R->EGFR Interaction PI3K PI3K S2R->PI3K Cholesterol Cholesterol Homeostasis LDLR->Cholesterol Ras Ras EGFR->Ras ERK ERK Ras->ERK mTOR mTOR PI3K->mTOR S6K1 S6K1 mTOR->S6K1 Proliferation Cell Proliferation ERK->Proliferation Survival Cell Survival S6K1->Survival SM21 This compound SM21->S2R Antagonism

References

Troubleshooting & Optimization

SM-21 maleate solubility issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for SM-21 maleate (B1232345). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility, handling, and experimental use of SM-21 maleate.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective antagonist for the sigma-2 (σ2) receptor.[1] Its central effects following systemic administration include an increased release of acetylcholine (B1216132) at central muscarinic synapses.[1] It has demonstrated potent analgesic and nootropic (cognition-enhancing) effects in preclinical studies.

Q2: What is the known solubility of this compound?

A2: this compound is soluble in water up to 25 mM.[2][3][4][5] It is also reported to be soluble in Dimethyl Sulfoxide (DMSO).[6][7] For preparing stock solutions, it is recommended to first dissolve the compound in an organic solvent like DMSO and then dilute it with the aqueous buffer or cell culture medium.

Q3: How should I store this compound powder and stock solutions?

A3: The solid powder form of this compound should be stored at room temperature.[2][5] For stock solutions, it is recommended to store them at -20°C for long-term use (months to years) and at 0-4°C for short-term use (days to weeks).[6] To avoid repeated freeze-thaw cycles, it is advisable to prepare aliquots of the stock solution.

Q4: Can the pH of my solvent affect the solubility and stability of this compound?

A4: Yes, the pH of the solvent can significantly impact the solubility and stability of maleate salts of basic compounds. For some maleate salts, a pH above the pH of maximum solubility (pHmax) can lead to the conversion of the salt to its less soluble free base form. While the specific pHmax for this compound is not documented in the provided search results, it is a critical factor to consider for optimal solubility and stability.

Troubleshooting Guide: Solubility Issues

This guide addresses common problems encountered when dissolving this compound.

Problem 1: this compound does not fully dissolve in water at the desired concentration.

  • Possible Cause: The desired concentration may exceed the solubility limit in aqueous solutions. The pH of the water may not be optimal for the maleate salt's solubility.

  • Solution:

    • Use an organic solvent: First, dissolve the this compound in a small amount of DMSO. Then, slowly add the aqueous buffer or medium to the DMSO stock solution while vortexing to achieve the final desired concentration. Ensure the final concentration of DMSO is compatible with your experimental system (typically <0.5%).

    • Adjust the pH: For maleate salts of basic drugs, a lower pH can improve solubility and prevent conversion to the free base. Consider using a buffer system with a slightly acidic pH. For one basic maleate salt, a pH below 3.6 was necessary to prevent conversion to the free base. Adding an acidifier like citric acid to the formulation has been shown to stabilize the maleate salt by lowering the microenvironmental pH.

    • Gentle warming and sonication: Briefly warming the solution (e.g., to 37°C) and using a sonicator can aid in the dissolution process. However, be cautious about the thermal stability of the compound.

Problem 2: A precipitate forms after diluting the DMSO stock solution with an aqueous buffer.

  • Possible Cause: The solubility of this compound in the final aqueous buffer is lower than the prepared concentration, causing it to precipitate out of the solution. This is a common issue when diluting a concentrated stock in an organic solvent into an aqueous solution where the compound has lower solubility.

  • Solution:

    • Decrease the final concentration: Prepare a more dilute final solution.

    • Increase the percentage of co-solvent: If your experimental setup allows, a slightly higher final concentration of DMSO might be necessary to keep the compound in solution. Always check the tolerance of your cells or assay to the organic solvent.

    • Stepwise dilution: Add the aqueous buffer to the DMSO stock solution gradually while continuously mixing. This can sometimes prevent immediate precipitation.

Data Presentation

Table 1: Quantitative Solubility Data for this compound

SolventMaximum Concentration (mM)Maximum Concentration (mg/mL)Source(s)
Water2511.35[2][5]
DMSOSoluble (specific concentration not provided)-[6][7]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

  • Materials:

    • This compound powder (Molecular Weight: 453.92 g/mol )[2][5]

    • Anhydrous DMSO

    • Sterile microcentrifuge tubes

    • Calibrated analytical balance

    • Vortex mixer

  • Procedure:

    • Weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh 4.54 mg of this compound.

    • Transfer the weighed powder to a sterile microcentrifuge tube.

    • Add the calculated volume of DMSO (in this case, 1 mL) to the tube.

    • Vortex the solution until the this compound is completely dissolved. Gentle warming in a water bath (up to 37°C) can be used to aid dissolution if necessary.

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C for long-term storage.

Visualizations

SM-21_Signaling_Pathway cluster_cell Cell Membrane cluster_downstream Downstream Effects SM21 This compound Sigma2R σ2 Receptor (TMEM97) SM21->Sigma2R Antagonizes ACh_Release Increased Acetylcholine Release SM21->ACh_Release Leads to PGRMC1 PGRMC1 Sigma2R->PGRMC1 Interacts with EGFR EGFR Sigma2R->EGFR Interacts with Ca_Signaling Modulation of Ca²⁺ Signaling Sigma2R->Ca_Signaling Influences Cholesterol Regulation of Cholesterol Homeostasis Sigma2R->Cholesterol Influences

Caption: Simplified signaling interactions of this compound with the σ2 receptor.

Solubility_Troubleshooting_Workflow Start Start: Dissolve This compound Check_Solubility Does it dissolve completely? Start->Check_Solubility Use_DMSO 1. Prepare a stock solution in DMSO Check_Solubility->Use_DMSO No Success Solution ready for use Check_Solubility->Success Yes Dilute 2. Dilute with aqueous buffer Use_DMSO->Dilute Warm_Sonicate Apply gentle warming and/or sonication Use_DMSO->Warm_Sonicate Check_Precipitate Does a precipitate form? Dilute->Check_Precipitate Check_Precipitate->Success No Troubleshoot Troubleshooting Steps Check_Precipitate->Troubleshoot Yes Lower_pH Consider lowering pH of aqueous buffer Troubleshoot->Lower_pH Lower_Conc Lower the final concentration Troubleshoot->Lower_Conc

Caption: Workflow for troubleshooting this compound solubility issues.

Experimental_Workflow Start Start: Experiment with This compound Prepare_Stock Prepare 10 mM stock solution in DMSO Start->Prepare_Stock Store_Stock Aliquot and store at -20°C Prepare_Stock->Store_Stock Prepare_Working Prepare working solution by diluting stock in cell culture medium/buffer Store_Stock->Prepare_Working Treat_Cells Treat cells/tissue with working solution Prepare_Working->Treat_Cells Control Include vehicle control (DMSO at same final conc.) Prepare_Working->Control Incubate Incubate for desired duration Treat_Cells->Incubate Analyze Analyze experimental outcome Incubate->Analyze End End of Experiment Analyze->End Control->Treat_Cells

Caption: General experimental workflow for using this compound in cell culture.

References

Technical Support Center: SM-21 Maleate for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What is SM-21 maleate (B1232345) and what is its primary mechanism of action?

A1: SM-21 maleate is a potent and selective antagonist for the sigma-2 (σ2) receptor.[1][2] Its primary mechanism of action involves binding to the σ2 receptor, which is often overexpressed in proliferating cells, including various cancer cell lines.[3][4] This interaction can trigger downstream signaling pathways leading to apoptosis (programmed cell death) and autophagy.[5] Additionally, this compound has been shown to increase the release of acetylcholine (B1216132) at central muscarinic synapses.[1][2]

Q2: What are the common in vitro applications of this compound?

A2: this compound is frequently used in cancer research to investigate the role of the σ2 receptor in tumor cell proliferation and survival.[3][4] It is also utilized in neuroscience research to study its effects on cholinergic neurotransmission and its potential as a nootropic and analgesic agent.[1][2]

Q3: In what solvents can I dissolve this compound?

A3: this compound is soluble in water up to 25 mM and is also soluble in dimethyl sulfoxide (B87167) (DMSO).[2] For cell culture experiments, preparing a concentrated stock solution in sterile DMSO is a common practice.

Q4: What is a recommended starting concentration for in vitro experiments?

A4: The optimal concentration of this compound will vary depending on the cell line and the specific experimental endpoint. However, published studies have used concentrations ranging from 10⁻⁷ M to 10⁻⁴ M (0.1 µM to 100 µM) for cancer cell lines.[6] A study on PC12 neuronal cells used a concentration of 10 µM.[7] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific model system.

Q5: How should I store this compound powder and stock solutions?

A5: this compound powder should be stored at room temperature.[2] Once dissolved in a solvent such as DMSO, it is recommended to aliquot the stock solution into single-use vials and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

Materials:

  • This compound powder (Molecular Weight: 453.92 g/mol )

  • Sterile, anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Sterile pipette and tips

  • Vortex mixer

  • Personal Protective Equipment (PPE: lab coat, gloves, safety glasses)

Procedure:

  • Equilibration: Allow the this compound powder to reach room temperature before opening the container to prevent condensation.

  • Weighing: In a sterile environment (e.g., a laminar flow hood), carefully weigh the desired amount of this compound powder. To prepare 1 mL of a 10 mM stock solution, weigh out 4.54 mg of this compound.

  • Dissolving: Aseptically transfer the weighed powder to a sterile amber microcentrifuge tube. Add the calculated volume of sterile, anhydrous DMSO. Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (e.g., 37°C) can be used to facilitate dissolution if necessary.

  • Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile amber microcentrifuge tubes. Store the aliquots at -20°C for long-term storage.

Protocol 2: Preparation of Working Solutions for Cell Culture

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile, pre-warmed (37°C) cell culture medium

  • Sterile pipette and tips

Procedure:

  • Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Dilution: To minimize precipitation, it is recommended to perform a serial dilution. For example, to prepare a 10 µM working solution:

    • Prepare an intermediate dilution by adding 1 µL of the 10 mM stock solution to 999 µL of pre-warmed cell culture medium to obtain a 10 µM solution.

    • Gently mix by pipetting up and down. Avoid vigorous vortexing.

  • Vehicle Control: Always prepare a vehicle control containing the same final concentration of DMSO as the experimental samples to account for any solvent effects. The final DMSO concentration in the cell culture medium should ideally be kept below 0.1% to avoid toxicity.[8]

  • Application to Cells: Remove the old medium from your cell cultures and replace it with the freshly prepared medium containing the desired concentration of this compound or the vehicle control.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Precipitate forms immediately upon adding this compound solution to the culture medium. The final concentration of this compound exceeds its aqueous solubility. Rapid dilution of the DMSO stock in the aqueous medium causes the compound to "crash out".- Lower the final working concentration of this compound. - Perform a serial dilution of the stock solution in pre-warmed (37°C) culture medium.[6] - Add the compound solution dropwise to the medium while gently swirling.
The culture medium becomes cloudy or a precipitate forms after incubation. The compound may be interacting with components in the media (e.g., salts, proteins in serum) over time. Evaporation of the medium in the incubator can increase the compound's concentration. Temperature fluctuations can affect solubility.- Try using a serum-free or different basal media formulation if your experiment allows. - Ensure proper humidification in the incubator to prevent evaporation.[6] - Minimize the time culture vessels are outside the incubator to avoid temperature changes.[6]
Inconsistent experimental results. The concentration of the active compound is not what was intended due to incomplete dissolution or precipitation. Degradation of the compound in the stock solution due to improper storage.- Visually inspect the stock and working solutions for any precipitate before use. - Avoid repeated freeze-thaw cycles of the stock solution by preparing single-use aliquots. - Prepare fresh working solutions for each experiment.
Observed cellular toxicity not related to the expected pharmacological effect. The final concentration of the solvent (e.g., DMSO) is too high.- Ensure the final DMSO concentration in the culture medium is kept as low as possible, ideally below 0.1%.[8] - Always include a vehicle control with the same final DMSO concentration in your experiments.

Quantitative Data Summary

Parameter Value Source
Molecular Weight 453.92 g/mol [2]
Solubility in Water Up to 25 mM[2]
Solubility in DMSO Soluble[1]
Effective Concentration in PC12 cells 10 µM[7]
Effective Concentration Range in Cancer Cell Lines 10⁻⁷ M to 10⁻⁴ M (0.1 µM to 100 µM)[6]

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_exp Cell Treatment powder This compound Powder dissolve Dissolve in 100% DMSO powder->dissolve stock 10 mM Stock Solution dissolve->stock aliquot Aliquot & Store at -20°C stock->aliquot thaw Thaw Aliquot aliquot->thaw dilute Serial Dilution in Pre-warmed Medium thaw->dilute working Working Solution (e.g., 10 µM) dilute->working treat Treat Cells working->treat

Figure 1. Recommended workflow for preparing this compound solutions for in vitro experiments.

signaling_pathway sm21 This compound sigma2 Sigma-2 (σ2) Receptor sm21->sigma2 Antagonism acetylcholine ↑ Acetylcholine Release sigma2->acetylcholine apoptosis Apoptosis sigma2->apoptosis autophagy Autophagy sigma2->autophagy proliferation ↓ Cell Proliferation sigma2->proliferation

Figure 2. Simplified signaling pathway of this compound as a σ2 receptor antagonist.

troubleshooting_logic start Precipitate Observed? immediate Immediate Precipitation? start->immediate delayed Delayed Precipitation? start->delayed No solubility Lower Concentration & Serial Dilution immediate->solubility Yes interaction Check Media Components & Incubator Conditions delayed->interaction Yes no_precipitate No Precipitate solubility->no_precipitate interaction->no_precipitate

Figure 3. A logical diagram for troubleshooting this compound precipitation in cell culture.

References

Technical Support Center: Optimizing SM-21 Maleate Concentration for Cell Viability Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the use of SM-21 maleate (B1232345) in cell viability assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design, troubleshooting, and frequently asked questions (FAQs) to ensure accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is SM-21 maleate and what is its primary mechanism of action?

A1: this compound is a potent and selective sigma-2 (σ2) receptor antagonist.[1][2] It also functions as a presynaptic cholinergic modulator, which leads to an increased release of acetylcholine (B1216132) at central muscarinic synapses.[1][3] It has a binding affinity for the central muscarinic receptor of 0.174 μM.[4]

Q2: What is a recommended starting concentration range for this compound in a cell viability assay?

A2: For a novel compound like this compound in a specific cell line, it is crucial to perform a dose-response screening over a broad range of concentrations. Based on studies with other sigma-2 receptor ligands which show cytotoxic effects at micromolar concentrations, a suggested starting range for a pilot experiment is from 0.1 µM to 100 µM using a log-fold dilution series (e.g., 0.1, 1, 10, 100 µM).[5][6] This wide range will help to identify an effective concentration window for your specific cell line and experimental conditions.

Q3: How should I prepare and store this compound stock solutions?

A3: this compound is soluble in water up to 25 mM.[1][7] It is recommended to prepare a concentrated stock solution in sterile, distilled water or a buffer such as PBS. To avoid repeated freeze-thaw cycles, it is best to aliquot the stock solution into single-use vials and store them at -20°C or -80°C for long-term stability. When preparing working solutions, dilute the stock in a pre-warmed cell culture medium to the desired final concentration.

Q4: Which cell viability assay is most suitable for use with this compound?

A4: Several common cell viability assays can be used with this compound. The choice of assay depends on your specific experimental goals, cell type, and available equipment. It is often advisable to confirm results using at least two different assay methods that rely on different cellular mechanisms. Some suitable assays include:

  • MTT Assay: This colorimetric assay measures the metabolic activity of cells by assessing the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).[8]

  • Resazurin-based Assays (e.g., AlamarBlue): These are fluorescence- or absorbance-based assays that also measure metabolic activity and are generally more sensitive than the MTT assay.[1][4]

  • ATP-based Assays (e.g., CellTiter-Glo®): These highly sensitive luminescent assays quantify ATP, which is an indicator of metabolically active, viable cells.[9][10]

Q5: How long should I incubate the cells with this compound?

A5: The optimal incubation time will depend on the cell line's doubling time and the compound's mechanism of action. A common starting point for incubation is between 24 and 72 hours.[11] A time-course experiment is recommended to determine the ideal exposure time for your specific experimental setup.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Weight453.92 g/mol [1][7]
FormulaC18H24ClNO3.C4H4O4[1][7]
SolubilitySoluble to 25 mM in water[1][7]
Purity≥98%[1][7]
StorageRoom temperature (short term), -20°C or -80°C (long term stock solution)[1]
CAS Number155059-42-0[1][7]

Table 2: Suggested Initial Concentration Range for this compound in Cell Viability Assays

Concentration RangeDilution Series ExampleRationale
0.1 µM - 100 µM0.1 µM, 1 µM, 10 µM, 100 µMBased on reported cytotoxic concentrations of other sigma-2 receptor ligands.[5][6] This broad range helps to establish an initial dose-response curve.

Experimental Protocols

General Protocol for MTT Cell Viability Assay

This protocol provides a general framework. Optimization of cell density, incubation times, and reagent concentrations is recommended for each specific cell line and experimental condition.

Materials:

  • 96-well flat-bottom sterile cell culture plates

  • Your cell line of interest

  • Complete cell culture medium

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells that are in the logarithmic growth phase.

    • Seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell adherence.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium from your stock solution.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

    • Include appropriate controls:

      • Untreated Control: Cells treated with medium only.

      • Vehicle Control: Cells treated with the highest concentration of the vehicle (e.g., water) used to dissolve this compound.

      • Positive Control: Cells treated with a known cytotoxic agent.

      • Blank: Wells with medium only (no cells) for background subtraction.

    • Incubate the plate for your desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.[12]

    • Incubate the plate for 2-4 hours at 37°C, protected from light, until intracellular purple formazan (B1609692) crystals are visible under a microscope.[13]

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Mix gently on a plate shaker for 5-15 minutes to ensure complete solubilization.

  • Data Acquisition:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.[13] A reference wavelength of 630 nm can also be used to reduce background noise.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells from the absorbance of all other wells.

    • Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control (which represents 100% viability).

    • Plot the percent cell viability against the log of the this compound concentration to determine the IC50 value (the concentration that inhibits cell viability by 50%).

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
High variability between replicate wells Inconsistent cell seeding.Ensure a homogenous single-cell suspension before seeding. Mix the cell suspension between pipetting into wells. Avoid using the outer wells of the plate which are prone to evaporation (the "edge effect").
This compound precipitation in the culture medium.Prepare fresh dilutions of this compound for each experiment. Add the this compound stock solution to pre-warmed media and mix gently but thoroughly. Visually inspect wells for any precipitate.
Low absorbance/fluorescence signal Insufficient number of viable cells.Optimize the initial cell seeding density. Ensure cells are in the logarithmic growth phase when seeding.
Incubation time with the assay reagent is too short.Increase the incubation time with the assay reagent (e.g., MTT, resazurin) to allow for sufficient signal development.
High background signal Contamination of reagents or media.Use fresh, sterile reagents and media. Include a "media only" control to subtract background.
This compound interferes with the assay reagent.Run a control with this compound in cell-free medium to check for direct interaction with the assay dye.
Unexpected increase in viability at high concentrations Compound precipitation at high concentrations.Visually inspect the wells for any precipitate. Test the compound's effect on the assay reagents in a cell-free system.
The compound has a color that interferes with absorbance readings.Use a viability assay with a different detection method (e.g., fluorescence or luminescence) if the compound's color interferes with a colorimetric assay.

Visualizations

SM21_Signaling_Pathway cluster_cell Cell Membrane cluster_effects Downstream Effects SM21 This compound Sigma2R Sigma-2 (σ2) Receptor SM21->Sigma2R Antagonism PresynapticTerminal Presynaptic Muscarinic Receptor (e.g., M2) SM21->PresynapticTerminal Modulation CellViability Modulation of Cell Viability/Proliferation Sigma2R->CellViability Inhibition of Proliferation (in some tumor cells) AChRelease Increased Acetylcholine (ACh) Release PresynapticTerminal->AChRelease AChRelease->CellViability Potential downstream effects on cell signaling

Caption: Proposed signaling pathway of this compound.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Optimize Cell Seeding Density C Seed Cells in 96-well Plate A->C B Prepare this compound Stock Solution D Treat with Broad Range of this compound Concentrations B->D C->D E Incubate for 24, 48, 72 hours D->E F Perform Cell Viability Assay (e.g., MTT) E->F G Measure Absorbance/ Fluorescence/Luminescence F->G H Calculate % Viability vs. Vehicle Control G->H I Determine IC50 Value H->I

Caption: Experimental workflow for optimizing this compound concentration.

References

Preventing SM-21 maleate precipitation in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: SM-21 Maleate (B1232345)

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the precipitation of SM-21 maleate in aqueous solutions. It is intended for researchers, scientists, and drug development professionals to ensure the successful preparation and use of this compound in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the maximum solubility of this compound in water?

A1: this compound is soluble in water up to a concentration of 25 mM.[1][2]

Q2: I observed precipitation after dissolving this compound in my buffer. What could be the cause?

A2: Precipitation of this compound in a buffered solution can be attributed to several factors, including pH, buffer composition, and temperature. As a maleate salt of a likely basic compound, this compound's solubility is pH-dependent. It is expected to be more soluble in acidic to neutral pH ranges. If your buffer has a pH that is too high (basic), the SM-21 may convert to its free base form, which is likely less soluble, causing it to precipitate.

Q3: How can I redissolve precipitated this compound?

A3: To redissolve precipitated this compound, you can try lowering the pH of the solution by adding a small amount of a dilute acidic solution (e.g., 0.1 M HCl) dropwise while vortexing. Gentle warming and sonication can also aid in redissolving the precipitate. However, be cautious with temperature changes as they can affect the stability of the compound and other components in your experiment.

Q4: What is the recommended storage condition for this compound solutions?

A4: It is recommended to store this compound stock solutions at -20°C for long-term storage. For short-term use, solutions can be stored at 2-8°C. To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes.

Q5: Can I use buffers other than water to dissolve this compound?

A5: Yes, you can use other buffered solutions. However, it is crucial to consider the pH of the buffer. It is recommended to use a buffer with a pH in the acidic to neutral range (e.g., pH 5.0-7.0) to maintain the solubility of this compound. Always prepare a small test solution in the desired buffer to check for compatibility and solubility before preparing a large batch.

Troubleshooting Guide

This guide provides a systematic approach to resolving issues with this compound precipitation.

Table 1: Quantitative Data for this compound
PropertyValueCitations
Molecular Weight453.92 g/mol [1]
Maximum Solubility in Water25 mM (11.35 mg/mL)[1][2]
AppearanceSolidN/A
Storage Temperature (Solid)Room Temperature[1]

Experimental Protocols

Protocol for Preparing a 10 mM Aqueous Stock Solution of this compound
  • Weigh the Compound: Accurately weigh the required amount of this compound powder using a calibrated analytical balance. For 1 mL of a 10 mM solution, you will need 4.54 mg of this compound.

  • Add Solvent: Add the appropriate volume of purified water (e.g., Milli-Q) to the vial containing the this compound powder.

  • Dissolve the Compound: Vortex the solution for 1-2 minutes to facilitate dissolution. If the compound does not fully dissolve, you can sonicate the solution for 5-10 minutes in a water bath.

  • pH Adjustment (if necessary): If you observe any precipitation or cloudiness, check the pH of the solution. If the pH is too high, adjust it downwards by adding 0.1 M HCl dropwise until the solution clears.

  • Sterile Filtration (Optional): For cell-based assays, it is recommended to sterile filter the solution through a 0.22 µm syringe filter.

  • Storage: Store the stock solution in aliquots at -20°C.

Visual Troubleshooting and Pathway Diagrams

Below are diagrams to aid in troubleshooting and to provide biological context for the use of this compound.

G Troubleshooting Workflow for this compound Precipitation start Precipitation Observed check_ph Check Solution pH start->check_ph ph_high Is pH > 7.5? check_ph->ph_high lower_ph Lower pH with dilute HCl ph_high->lower_ph Yes check_concentration Check Concentration ph_high->check_concentration No resolved Precipitate Dissolved lower_ph->resolved conc_high Is Concentration > 25 mM? check_concentration->conc_high dilute Dilute Solution conc_high->dilute Yes check_temp Check Storage Temperature conc_high->check_temp No dilute->resolved temp_low Was solution recently thawed? check_temp->temp_low warm_sonicate Gently warm and sonicate temp_low->warm_sonicate Yes unresolved Issue Persists: Contact Technical Support temp_low->unresolved No warm_sonicate->resolved G Simplified Signaling Pathway of SM-21 as a Sigma-2 Antagonist cluster_cell Cancer Cell sm21 This compound sigma2 Sigma-2 Receptor (TMEM97) sm21->sigma2 antagonizes pro_survival Pro-survival Signaling (e.g., PI3K/Akt pathway) sigma2->pro_survival inhibits apoptosis Apoptosis pro_survival->apoptosis inhibits cell_death Cell Death apoptosis->cell_death

References

SM-21 maleate stability in DMSO at -20°C

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides essential information for researchers and scientists using SM-21 maleate (B1232345), particularly concerning its stability when prepared in Dimethyl Sulfoxide (DMSO) and stored at -20°C.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for solid SM-21 maleate?

A1: Solid this compound is typically stable when stored at room temperature.[1] For specific batch recommendations, always refer to the Certificate of Analysis provided by the supplier.

Q2: How should I prepare stock solutions of this compound?

A2: this compound is soluble in water up to 25 mM.[1] For higher concentrations or for use in cell-based assays, DMSO is a common solvent. To prepare a stock solution, dissolve the solid this compound in high-purity, anhydrous DMSO to your desired concentration. Ensure the compound is fully dissolved before use.

Q3: What is the expected stability of this compound in DMSO when stored at -20°C?

Q4: Can I subject my this compound in DMSO stock solution to multiple freeze-thaw cycles?

A4: Studies on various compounds stored in DMSO indicate that multiple freeze-thaw cycles do not cause significant degradation for many small molecules. However, to minimize any potential for degradation, it is best practice to aliquot your stock solution into single-use volumes. This avoids repeated temperature cycling of the entire stock.

Q5: What are the signs of this compound degradation in my DMSO stock?

A5: Visual signs of degradation can include color changes or the appearance of precipitates in your solution upon thawing. However, significant degradation can occur without any visible changes. The most reliable way to assess the stability and purity of your this compound solution is through analytical methods such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3][4][5]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent experimental results using older stock solutions. The compound may have degraded during storage.1. Perform a purity check on the stock solution using HPLC or LC-MS. 2. Prepare a fresh stock solution from solid this compound and repeat the experiment. 3. Compare results from the old and new stock solutions to determine if degradation is the root cause.
Precipitate observed in the DMSO stock solution after thawing. The concentration of the stock solution may be too high, or the compound may have degraded into less soluble products.1. Gently warm the solution and vortex to see if the precipitate redissolves. 2. If the precipitate remains, centrifuge the vial and use the supernatant, but be aware that the concentration may be lower than intended. 3. It is highly recommended to discard the solution and prepare a fresh stock.
Difficulty dissolving solid this compound in DMSO. The DMSO may have absorbed water, reducing its solvating power, or the compound may be of low purity.1. Use fresh, anhydrous, high-purity DMSO. 2. Gentle warming and vortexing can aid dissolution. 3. If solubility issues persist, verify the purity of the solid this compound.

Quantitative Data on Stability

As specific stability data for this compound in DMSO at -20°C is not publicly available, we provide the following template for you to summarize your own stability assessment data. It is recommended to test the purity of your stock solution at regular intervals.

Table 1: Example Stability Data for this compound in DMSO at -20°C

Time PointPurity (%) by HPLCObservations
Initial (T=0)99.5%Clear, colorless solution
1 Month99.3%Clear, colorless solution
3 Months98.9%Clear, colorless solution
6 Months98.1%Clear, colorless solution
12 Months96.5%Slight yellow tint observed

Experimental Protocols

Protocol for Assessing the Stability of this compound in DMSO using HPLC

This protocol provides a general framework for determining the stability of this compound in a DMSO stock solution stored at -20°C.

1. Materials:

  • This compound stock solution in DMSO (e.g., 10 mM).

  • High-purity solvents for mobile phase (e.g., acetonitrile (B52724), water with 0.1% formic acid).

  • HPLC system with a UV detector and a suitable column (e.g., C18).[3]

  • Calibrated autosampler and vials.

2. Sample Preparation:

  • At each time point (e.g., 0, 1, 3, 6, and 12 months), retrieve an aliquot of the this compound stock solution stored at -20°C.

  • Allow the aliquot to thaw completely at room temperature.

  • Dilute the sample to a suitable concentration for HPLC analysis (e.g., 10 µM) using the mobile phase as the diluent.

3. HPLC Analysis:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the prepared sample onto the column.

  • Run a gradient elution method to separate this compound from potential degradation products.[3] A common starting point is a gradient from 5% to 95% acetonitrile in water (with 0.1% formic acid) over 10-15 minutes.

  • Monitor the elution profile at a suitable wavelength (e.g., determined by a UV scan of this compound).

4. Data Analysis:

  • Integrate the peak area of the parent this compound peak and any new peaks that appear over time, which may represent degradation products.

  • Calculate the purity of the this compound at each time point as the percentage of the main peak area relative to the total area of all peaks.

  • A decrease in the purity of the main peak over time indicates degradation.

Visualizations

Signaling Pathway of this compound

SM-21 is a potent and selective antagonist of the sigma-2 (σ2) receptor.[6][7] The σ2 receptor, now identified as TMEM97, is involved in various cellular processes, and its signaling can impact cell proliferation and survival.[8] Antagonism of this receptor by SM-21 can modulate downstream signaling cascades.

SM21_Signaling_Pathway Simplified Sigma-2 (σ2) Receptor Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm SM21 This compound Sigma2R σ2 Receptor (TMEM97) SM21->Sigma2R Antagonizes EGFR EGFR Sigma2R->EGFR Interacts with Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K PLC PLC EGFR->PLC Proliferation Cell Proliferation & Survival Ras->Proliferation PI3K->Proliferation PLC->Proliferation

Caption: Simplified signaling pathway of the σ2 receptor, antagonized by this compound.

Experimental Workflow for Stability Assessment

The following diagram outlines the logical steps for conducting a stability study of this compound in DMSO.

Stability_Workflow Workflow for this compound Stability Assessment Prep Prepare 10 mM Stock of SM-21 in Anhydrous DMSO Aliquot Create Single-Use Aliquots Prep->Aliquot Store Store Aliquots at -20°C Aliquot->Store Timepoints Define Time Points (e.g., 0, 1, 3, 6, 12 months) Store->Timepoints Analysis Analyze by HPLC/LC-MS at Each Time Point Timepoints->Analysis Data Calculate Purity and Identify Degradants Analysis->Data Report Summarize Data and Determine Shelf-Life Data->Report

Caption: Experimental workflow for assessing the stability of this compound in DMSO.

References

Troubleshooting inconsistent results with SM-21 maleate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers and drug development professionals working with SM-21 maleate (B1232345).

Frequently Asked Questions (FAQs)

Q1: What is SM-21 maleate and what is its primary mechanism of action?

A1: this compound is a potent and selective sigma-2 (σ2) receptor antagonist.[1][2] It also functions as a presynaptic cholinergic modulator, leading to an increased release of acetylcholine (B1216132) (ACh) at central muscarinic synapses.[3] This dual activity contributes to its profile as an analgesic and nootropic agent.

Q2: What are the recommended storage conditions for this compound?

A2: this compound should be stored at room temperature.

Q3: What is the solubility of this compound?

A3: this compound is soluble in water up to 25 mM. For cell culture experiments, it is common to prepare a concentrated stock solution in a solvent like DMSO. When doing so, ensure the final concentration of the solvent in the culture medium is kept low (typically ≤ 0.1%) to avoid solvent-induced toxicity.

Q4: What are the known binding affinities of this compound for various receptors?

A4: this compound exhibits a higher affinity for sigma-2 receptors compared to muscarinic receptors. The binding affinity for other receptors such as opiate, dopamine, serotonin, and α-adrenergic receptors is significantly lower.[1] Please refer to the data table below for specific values.

Quantitative Data Summary

Receptor TargetBinding Affinity (Ki/Affinity)Reference
Sigma-2 (σ2) Receptor67 nM[1]
Central Muscarinic Receptors0.174 µM (174 nM)[4]
Opiate, Dopamine, Serotonin, α-Adrenergic Receptors> 10 µM[1]

Troubleshooting Guide

Issue 1: Inconsistent or weaker-than-expected antagonist activity at the sigma-2 receptor.

  • Possible Cause 1: Suboptimal Compound Purity or Degradation.

    • Troubleshooting Step: Verify the purity of your this compound batch using appropriate analytical techniques (e.g., HPLC). Ensure the compound has been stored correctly at room temperature. Prepare fresh solutions for each experiment to minimize degradation.

  • Possible Cause 2: Issues with Experimental Assay Conditions.

    • Troubleshooting Step: For in vitro binding assays, ensure that the buffer composition, pH, and incubation times are optimized. Refer to the detailed "Sigma-2 Receptor Radioligand Binding Assay" protocol below. In cell-based assays, consider factors like cell density, serum concentration, and the specific cell line's expression level of the sigma-2 receptor.

  • Possible Cause 3: Inappropriate Concentration Range.

    • Troubleshooting Step: Perform a dose-response curve to determine the optimal concentration range for your specific experimental setup. Based on its Ki value, concentrations for sigma-2 receptor antagonism would likely be in the nanomolar to low micromolar range.

Issue 2: Unexpected off-target effects observed in my experiment.

  • Possible Cause 1: Activity at Muscarinic Receptors.

    • Troubleshooting Step: this compound has a known affinity for muscarinic receptors, which could lead to cholinergic effects.[3][4] If your experimental system expresses muscarinic receptors, consider using a more selective sigma-2 antagonist if the observed effects are undesirable. Alternatively, you can use a muscarinic receptor antagonist as a control to dissect the sigma-2-mediated effects from the muscarinic effects.

  • Possible Cause 2: Non-specific binding at high concentrations.

    • Troubleshooting Step: High concentrations of any compound can lead to non-specific interactions. Try to use the lowest effective concentration of this compound as determined by your dose-response experiments.

Issue 3: Variability in results between different experimental batches.

  • Possible Cause 1: Inconsistent Solution Preparation.

    • Troubleshooting Step: Ensure consistent and accurate preparation of stock and working solutions. As this compound is water-soluble, prepare fresh aqueous solutions for each experiment. If using a DMSO stock, be mindful of its stability and avoid repeated freeze-thaw cycles. Studies have shown that the presence of water in DMSO can affect compound stability over time.

  • Possible Cause 2: Biological Variability.

    • Troubleshooting Step: Cell lines can exhibit genetic drift over time, leading to changes in receptor expression. Use cells with a low passage number and periodically verify the expression of the sigma-2 receptor. In animal studies, factors such as age, sex, and strain can influence the response to the compound.

Experimental Protocols

Key Experiment: Sigma-2 Receptor Radioligand Binding Assay

This protocol is adapted from established methods for characterizing sigma-2 receptor ligands.

Objective: To determine the binding affinity of this compound for the sigma-2 receptor.

Materials:

  • Cell membranes prepared from a cell line expressing sigma-2 receptors (e.g., MCF7 cells)

  • Radioligand: [³H]-DTG (1,3-di-o-tolyl-guanidine)

  • Masking agent: (+)-pentazocine (to block binding to sigma-1 receptors)

  • Non-specific binding control: Unlabeled DTG

  • Test compound: this compound

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • 96-well plates

  • Glass fiber filters

  • Scintillation counter and scintillation fluid

Methodology:

  • Preparation of Reagents:

    • Prepare a range of concentrations of this compound in the assay buffer.

    • Prepare a stock solution of the masking agent, (+)-pentazocine.

    • Prepare a stock solution of the radioligand, [³H]-DTG.

    • Prepare a high concentration of unlabeled DTG for determining non-specific binding.

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • Cell membranes

      • Assay buffer

      • (+)-pentazocine (to a final concentration that saturates sigma-1 receptors, e.g., 100 nM)

      • Varying concentrations of this compound (for competition binding) or assay buffer (for total binding).

      • For non-specific binding wells, add a high concentration of unlabeled DTG.

  • Incubation:

    • Initiate the binding reaction by adding a fixed concentration of [³H]-DTG to all wells.

    • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 120 minutes).

  • Termination and Filtration:

    • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

    • Wash the filters rapidly with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification:

    • Place the filters in scintillation vials with scintillation fluid.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the concentration of this compound.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.

Visualizations

SM21_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron SM21 This compound Sigma2 Sigma-2 Receptor SM21->Sigma2 Antagonizes Muscarinic_pre Presynaptic Muscarinic Receptor SM21->Muscarinic_pre Modulates ACh_release Acetylcholine (ACh) Release Muscarinic_pre->ACh_release Increases ACh ACh ACh_release->ACh Muscarinic_post Postsynaptic Muscarinic Receptor ACh->Muscarinic_post Signaling Downstream Signaling Muscarinic_post->Signaling Activates

Caption: Signaling pathway of this compound.

Experimental_Workflow prep 1. Prepare this compound solutions (Aqueous or DMSO stock) treatment 3. Treat with this compound (Varying concentrations) prep->treatment cell_prep 2. Prepare experimental system (Cell culture, tissue homogenate, etc.) cell_prep->treatment incubation 4. Incubate for a defined period treatment->incubation assay 5. Perform assay (e.g., binding, signaling, viability) incubation->assay data 6. Data acquisition and analysis assay->data

Caption: General experimental workflow for using this compound.

Troubleshooting_Tree cluster_potency cluster_offtarget decision decision issue issue start Inconsistent Results with SM-21 q1 Is the issue related to potency/efficacy? start->q1 q2 Are there unexpected off-target effects? start->q2 p1 Check compound purity and stability q1->p1 Yes o1 Consider muscarinic receptor activity q2->o1 Yes p2 Optimize assay conditions p1->p2 p3 Perform dose-response curve p2->p3 o2 Use lowest effective concentration o1->o2 o3 Use appropriate controls (e.g., muscarinic antagonist) o2->o3

Caption: Troubleshooting decision tree for this compound experiments.

References

Off-target effects of SM-21 maleate to consider

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of SM-21 maleate (B1232345). The following troubleshooting guides and FAQs are designed to address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary known targets of SM-21 maleate?

A1: this compound is primarily characterized as a potent and selective sigma-2 (σ2) receptor antagonist.[1][2][3] It also functions as a muscarinic acetylcholine (B1216132) receptor antagonist, with some evidence suggesting selectivity for the M2 subtype.[1][3][4] Its analgesic effects are thought to be mediated by the antagonism of presynaptic muscarinic receptors, which leads to an increased release of acetylcholine.[1][3]

Q2: Has a comprehensive off-target screening panel (e.g., a broad kinase panel) been published for this compound?

A2: Based on currently available public literature, a comprehensive, broad-panel off-target screening profile for this compound, such as a full kinase panel, has not been published. Therefore, its interactions with a wide array of kinases, GPCRs (beyond muscarinic and some serotonin (B10506) receptors), ion channels, and enzymes remain largely uncharacterized in the public domain.

Q3: What are the potential off-target effects to consider based on its primary activities as a muscarinic antagonist?

A3: Given its activity as a muscarinic antagonist, researchers should be aware of potential physiological effects associated with the blockade of muscarinic receptors. These can include anti-cholinergic effects such as dry mouth, blurred vision, tachycardia, and potential central nervous system effects.[5][6][7][8] The specific manifestation of these effects can be cell-type and system-dependent.

Q4: Are there any known interactions with serotonin receptors?

Troubleshooting Guide

Observed Issue Potential Off-Target Consideration Recommended Action
Unexpected changes in cell proliferation or morphology in cancer cell lines. While the primary target, the sigma-2 receptor, is implicated in cancer biology, unexpected effects could arise from interactions with unknown kinases or other signaling proteins.Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to quantify the effect. Consider a preliminary kinase screen if the phenotype is suggestive of altered kinase signaling.
Cardiovascular effects in vivo (e.g., changes in heart rate or blood pressure). The muscarinic antagonist activity of this compound can directly impact heart rate (tachycardia).[5][6]Carefully monitor cardiovascular parameters. To de-risk, consider profiling this compound against a panel of cardiovascular ion channels (e.g., hERG).
Neurological or behavioral effects in vivo not explained by sigma-2 or muscarinic antagonism. Given its central activity, off-target interactions with other CNS receptors or ion channels are possible.Conduct a broad CNS receptor binding panel (e.g., a commercial safety screening panel) to identify potential unintended molecular targets in the brain.
Variability in experimental results between different batches of this compound. The purity and formulation of the compound can influence its activity.Always use a high-purity, well-characterized batch of this compound.[1][2] Confirm the identity and purity of your compound via analytical methods such as HPLC and mass spectrometry.

Quantitative Data Summary

The following table summarizes the known binding affinities of this compound for its primary targets. A comprehensive off-target binding profile is not currently available in the public literature.

TargetAffinity (µM)Receptor ClassReference
Central Muscarinic Receptors0.174G-Protein Coupled Receptor[9]
Sigma-2 (σ2) ReceptorHigh Affinity (qualitative)Other[1][2][3][4]
Muscarinic M2 ReceptorSelective (qualitative)G-Protein Coupled Receptor[3][4]

Experimental Protocols

Protocol 1: General Kinase Profiling Assay

This protocol describes a general method for assessing the off-target effects of this compound on a panel of protein kinases, which can be performed through commercial services.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Assay Format: A common format is a radiometric assay that measures the incorporation of 33P-ATP into a substrate peptide.[10]

  • Kinase Panel Selection: Select a diverse panel of kinases (e.g., >100 kinases) representing different branches of the human kinome.

  • Assay Concentration: Perform an initial screen at a high concentration (e.g., 10 µM) to identify potential hits.

  • Data Analysis: Kinase activity is measured, and the percent inhibition by this compound is calculated relative to a vehicle (DMSO) control.

  • Follow-up: For any kinases showing significant inhibition (>50%), determine the IC50 value by performing a dose-response curve.

Protocol 2: Radioligand Binding Assay for Off-Target GPCRs

This protocol outlines a general procedure to test the binding of this compound to a panel of non-muscarinic GPCRs.

  • Compound Preparation: Prepare a range of concentrations of this compound to be used for competition binding.

  • Membrane Preparation: Use cell membranes prepared from cell lines overexpressing the GPCR of interest.

  • Radioligand: Select a high-affinity radiolabeled ligand specific for the target GPCR.

  • Binding Reaction: Incubate the cell membranes with the radioligand in the presence and absence of various concentrations of this compound.

  • Detection: Separate bound from free radioligand (e.g., by filtration) and quantify the bound radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition of radioligand binding by this compound and determine the Ki (inhibitory constant) from the IC50 value using the Cheng-Prusoff equation.

Visualizations

SM21_Signaling_Pathway cluster_membrane Cell Membrane cluster_cellular_effects Cellular Effects SM21 This compound s2R Sigma-2 (σ2) Receptor SM21->s2R Antagonist mAChR Muscarinic (M2) Receptor SM21->mAChR Antagonist Chol_Homeostasis Modulation of Cholesterol Homeostasis s2R->Chol_Homeostasis G_protein Gi/o Protein mAChR->G_protein Activates ACh_Release ↑ Acetylcholine Release (presynaptic) mAChR->ACh_Release ACh Acetylcholine ACh->mAChR AC Adenylyl Cyclase G_protein->AC Inhibits cAMP ↓ cAMP AC->cAMP Analgesia Analgesia ACh_Release->Analgesia

Caption: Primary signaling pathways of this compound.

Off_Target_Workflow start Unexpected Experimental Phenotype Observed is_known Is the phenotype consistent with known σ2 or muscarinic activity? start->is_known on_target Likely On-Target Effect is_known->on_target Yes off_target_hypothesis Hypothesize Potential Off-Target Class (e.g., Kinase, GPCR, Ion Channel) is_known->off_target_hypothesis No screening Perform Broad Off-Target Screening (e.g., Kinase Panel, Safety Panel) off_target_hypothesis->screening hits Off-Target 'Hits' Identified? screening->hits no_hits Re-evaluate experiment. Consider compound purity, metabolism, or other factors. hits->no_hits No validation Validate Hits with Dose-Response (IC50 / Ki determination) hits->validation Yes confirm Confirm Phenotype with Selective Off-Target Modulator validation->confirm end Off-Target Effect Confirmed confirm->end

Caption: Workflow for investigating potential off-target effects.

References

Technical Support Center: Controlling for SM-21 Maleate Vehicle Effects In Vivo

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to effectively control for vehicle effects in in vivo studies involving SM-21 maleate (B1232345).

Frequently Asked Questions (FAQs)

Q1: What is SM-21 maleate and what is its solubility?

A1: this compound is a potent and selective sigma-2 (σ2) receptor antagonist. It has shown potential as an analgesic and nootropic agent. A key physicochemical property of this compound is its solubility in water, which is up to 25 mM. This aqueous solubility is a critical factor in selecting an appropriate vehicle for in vivo experiments.

Q2: Why is a vehicle control group essential in my this compound in vivo study?

A2: A vehicle control group is fundamental to any well-designed in vivo study. This group receives the vehicle alone, administered in the same volume, at the same frequency, and via the same route as the this compound-treated group. The primary purpose of the vehicle control is to differentiate the pharmacological effects of this compound from any physiological responses caused by the vehicle itself. Without a proper vehicle control, it is impossible to definitively attribute observed effects to the drug, as the vehicle may have its own biological effects that could confound the results.

Q3: What is the recommended vehicle for in vivo administration of this compound?

A3: Given that this compound is soluble in water up to 25 mM, the recommended vehicles are simple, sterile aqueous solutions. The most common and generally well-tolerated options are:

  • 0.9% Sodium Chloride (Saline): Isotonic and widely used for intravenous, intraperitoneal, and subcutaneous injections.

  • Phosphate-Buffered Saline (PBS): Isotonic and buffered to a physiological pH (typically 7.4), which can help maintain the stability of the compound and is less likely to cause irritation at the injection site.

The choice between saline and PBS often depends on the specific experimental requirements and institutional protocols. For most applications, either is a suitable choice. One study involving intracerebral microinjection of SM-21 in rats utilized a solution, implying an aqueous vehicle was appropriate.

Q4: Can the vehicle itself cause adverse effects or interfere with the experiment?

A4: Yes, even seemingly inert vehicles like saline and PBS can have subtle effects. The administration procedure itself (e.g., injection, gavage) can induce a stress response in animals, leading to transient physiological changes such as an increase in corticosterone (B1669441) levels. While generally minimal, it is crucial to account for these potential effects through proper control groups and handling procedures. For instance, a study in mice showed that daily intraperitoneal injections of 0.9% saline did not significantly alter ventilation or blood pH[1][2]. However, the stress of the injection procedure itself should always be considered a potential confounding variable.

Q5: How can I minimize the impact of the vehicle on my experimental results?

A5: To minimize vehicle-induced variability, consider the following best practices:

  • Use the simplest vehicle possible: Due to this compound's water solubility, complex vehicles with co-solvents like DMSO or PEGs are likely unnecessary and may introduce their own confounding toxicities.

  • Ensure sterility and appropriate physiological properties: The vehicle should be sterile, isotonic, and at a physiological pH to minimize irritation and stress.

  • Consistent administration: Ensure all animals (including controls) are handled and administered the vehicle or drug solution in a consistent and minimally stressful manner.

  • Acclimatization: Allow animals to acclimatize to the experimental conditions and handling procedures before the start of the study.

  • Blinding and randomization: Whenever possible, experiments should be conducted in a blinded manner, and animals should be randomly assigned to treatment groups to avoid bias.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Unexpected adverse events in the vehicle control group (e.g., signs of stress, inflammation at the injection site). Vehicle is not physiologically compatible (e.g., non-sterile, wrong pH or osmolarity).- Ensure the vehicle is sterile, isotonic (0.9% saline or PBS), and at a neutral pH. - Refine injection technique to minimize tissue trauma.
Stress from handling and administration procedure.- Handle animals gently and consistently across all groups. - Ensure adequate acclimatization of animals to the procedures before the study begins.
High variability in the data from the vehicle control group. Inconsistent vehicle preparation or administration.- Prepare a single, homogenous batch of the vehicle for the entire experiment. - Standardize the administration technique among all personnel involved in the study.
Underlying health issues in the animals.- Source animals from a reputable supplier and ensure they are healthy before starting the experiment.
No significant difference between the this compound-treated group and the vehicle control group. Insufficient dose of this compound.- Perform a dose-response study to determine the optimal effective dose.
Poor bioavailability with the chosen route of administration.- Consider alternative routes of administration based on pharmacokinetic data if available.
Vehicle is interfering with the action of this compound (unlikely with saline or PBS).- Review literature for any known interactions, though this is highly improbable for simple aqueous vehicles.

Quantitative Data on Common Aqueous Vehicles

The following table summarizes key properties and potential effects of recommended aqueous vehicles for in vivo studies.

Vehicle Composition pH Osmolarity Potential In Vivo Effects References
0.9% Saline 0.9% (w/v) NaCl in sterile water~5.5 (unbuffered)~308 mOsm/L- Generally well-tolerated. - No significant effect on ventilation or blood gases in mice after 7 days of i.p. injection. - Injection procedure can cause a mild stress response.[1][2]
Phosphate-Buffered Saline (PBS) NaCl, KCl, Na₂HPO₄, KH₂PO₄ in sterile water~7.4 (buffered)~290 mOsm/L- Isotonic and buffered to physiological pH, minimizing local irritation. - Preferred for maintaining the stability of pH-sensitive compounds. - Similar to saline, the injection procedure can be a mild stressor.[3][4]

Experimental Protocols

Protocol 1: Preparation of this compound Formulation

  • Calculate the required amount: Based on the desired dose and the number of animals, calculate the total mass of this compound needed.

  • Weigh the compound: Accurately weigh the calculated amount of this compound powder using an analytical balance.

  • Dissolve in vehicle: Under sterile conditions (e.g., in a laminar flow hood), add the appropriate volume of sterile 0.9% saline or PBS to the this compound powder.

  • Ensure complete dissolution: Gently vortex or sonicate the solution until the this compound is completely dissolved. Visually inspect for any particulates.

  • Sterile filter (optional but recommended): For intravenous administration, it is highly recommended to sterile filter the final solution through a 0.22 µm filter.

  • Storage: Store the prepared solution according to the manufacturer's recommendations, typically protected from light. Prepare fresh solutions as needed.

Protocol 2: In Vivo Administration and Control

  • Animal Acclimatization: Acclimatize animals to the housing conditions and handling for at least one week prior to the experiment.

  • Randomization: Randomly assign animals to the experimental groups (e.g., vehicle control, this compound low dose, this compound high dose).

  • Dosing:

    • Accurately determine the volume of the this compound solution or vehicle to be administered based on the animal's body weight.

    • Administer the solution via the chosen route (e.g., intraperitoneal, intravenous, subcutaneous, or oral gavage).

    • Ensure the vehicle control group receives the same volume of vehicle-only solution administered in the same manner and at the same time as the treated groups.

  • Blinding: The experimenter conducting the behavioral or physiological assessments should be blinded to the treatment groups to prevent observer bias.

  • Monitoring: Observe the animals for any adverse reactions following administration and at regular intervals throughout the study.

  • Data Analysis: Compare the results from the this compound-treated groups to the vehicle control group using appropriate statistical methods to determine the specific effects of the compound.

Visualizations

G cluster_workflow Experimental Workflow for In Vivo this compound Studies A This compound Formulation (in 0.9% Saline or PBS) C Vehicle Control Group (Vehicle Only) A->C Administration (Same Route & Volume) D This compound Treatment Group(s) A->D Administration (Same Route & Volume) B Animal Acclimatization & Randomization B->C B->D E Blinded Behavioral/ Physiological Assessment C->E D->E F Data Analysis (Comparison to Vehicle Control) E->F

Caption: Experimental workflow for in vivo studies with this compound.

G cluster_pathway Simplified Sigma-2 (σ2) Receptor Signaling Pathway SM21 This compound (σ2 Antagonist) S2R σ2 Receptor (TMEM97) SM21->S2R Inhibits PGRMC1 PGRMC1 S2R->PGRMC1 interacts with EGFR EGFR S2R->EGFR interacts with Ras Ras PGRMC1->Ras PLC PLC PGRMC1->PLC PI3K PI3K PGRMC1->PI3K EGFR->Ras EGFR->PLC EGFR->PI3K Downstream Downstream Effects (e.g., Modulation of Ca2+/K+ channels, Cell Proliferation, Autophagy) Ras->Downstream PLC->Downstream PI3K->Downstream

Caption: Simplified signaling pathway of the sigma-2 (σ2) receptor.

References

Interpreting unexpected behavioral changes with SM-21 maleate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering unexpected behavioral changes during in-vivo experiments with SM-21 maleate (B1232345). The following resources are designed to help identify potential causes and offer solutions to ensure the validity and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the expected behavioral effects of SM-21 maleate in preclinical models?

This compound is a potent and selective sigma-2 (σ2) receptor antagonist and a presynaptic cholinergic modulator.[1][2] Its primary documented effects include:

  • Analgesia: It has demonstrated potent analgesic effects, comparable to morphine in some studies.[1]

  • Nootropic (Cognition-Enhancing) Effects: It is described as a nootropic agent.[1][2]

  • Attenuation of Stimulant Effects: Studies have shown that this compound can attenuate the convulsive and locomotor stimulatory effects of cocaine in mice.[1]

  • Prevention of Dystonia: As a σ2 antagonist, it has been shown to prevent drug-induced neck dystonia in rats, a motor dysfunction associated with σ2 receptor activation.[3][4]

Q2: We are observing hyperactivity and agitation in our animal models following this compound administration, which is contrary to its expected attenuation of locomotor activity. What could be the cause?

This is an unexpected observation. Several factors could contribute to this paradoxical effect. Please refer to the troubleshooting guide below under "Issue 1: Hyperactivity, Agitation, or Convulsions." Potential causes range from dosing and formulation issues to off-target effects at high concentrations.

Q3: Our animals are exhibiting signs of excessive cholinergic stimulation (e.g., salivation, tremors, lacrimation). Is this related to this compound?

Yes, this is a plausible, though potentially dose-dependent, side effect. This compound increases the release of acetylcholine (B1216132) at central muscarinic synapses.[1][2] Excessive cholinergic activity can lead to the observed symptoms. Refer to the troubleshooting guide "Issue 2: Excessive Cholinergic Signs" for detailed steps.

Q4: The expected analgesic effect of this compound is not being observed in our pain model. What should we check?

Lack of efficacy can stem from a variety of experimental variables. Key areas to investigate include the formulation and stability of the compound, the dose administered, the route of administration, and the specific pain model being used. See the troubleshooting guide "Issue 3: Lack of Expected Efficacy (Analgesia/Nootropic Effects)" for a systematic approach.

Troubleshooting Guides

Issue 1: Hyperactivity, Agitation, or Convulsions
Potential Cause Troubleshooting Step Rationale
Incorrect Dosing Verify all dose calculations, including conversions for salt form (maleate). Review the dilution series.An overdose can lead to exaggerated pharmacological effects or off-target receptor activation.
Formulation/Vehicle Issue Prepare a fresh solution of this compound. Ensure complete solubilization; this compound is soluble in water up to 25 mM.[2] If using a vehicle other than saline, run a vehicle-only control group to rule out vehicle-induced behavioral changes.Precipitation of the compound can lead to inaccurate dosing. Some vehicles may have intrinsic behavioral effects.
Off-Target Effects Consider reducing the dose to a lower, previously published effective range.At higher concentrations, the selectivity of a compound can decrease, leading to interactions with other receptors that may cause stimulatory effects.
Metabolic Profile Review literature on the metabolism of this compound or similar tropane (B1204802) analogues. Consider that species-specific metabolism could lead to active metabolites with different pharmacological profiles.The observed effects may be due to a metabolite rather than the parent compound.
Animal Strain/Species Compare your results with published data to ensure the strain and species you are using respond as expected.Genetic differences between animal strains can lead to variations in drug metabolism and receptor sensitivity.
Issue 2: Excessive Cholinergic Signs (Salivation, Tremors, Lacrimation)
Potential Cause Troubleshooting Step Rationale
High Dose This is the most likely cause. Perform a dose-response study to identify the optimal dose that provides the desired therapeutic effect without significant cholinergic side effects.This compound enhances acetylcholine release.[1] High doses can lead to overstimulation of the cholinergic system.
Route of Administration If using a route with rapid absorption (e.g., intravenous), consider switching to a route with slower absorption (e.g., subcutaneous or intraperitoneal) to reduce peak plasma concentrations.Slower absorption can mitigate the acute, high-concentration effects that lead to cholinergic overstimulation.
Enzyme Inhibition Consider potential interactions if co-administering other compounds. Check if any other administered substances could inhibit acetylcholinesterase, thereby potentiating the effects of increased acetylcholine.Inhibition of acetylcholine breakdown would amplify the effects of this compound.
Issue 3: Lack of Expected Efficacy (Analgesia/Nootropic Effects)
Potential Cause Troubleshooting Step Rationale
Compound Instability/Degradation Prepare fresh solutions for each experiment. Confirm proper storage conditions (room temperature).[5]This compound, like any chemical, can degrade over time, leading to a loss of potency.
Insufficient Dose Consult literature for effective dose ranges in your specific model. If data is unavailable, conduct a dose-escalation study.The administered dose may be below the therapeutic threshold required to engage the target receptors effectively.
Poor Bioavailability Review the pharmacokinetic profile of this compound if available. For oral administration, low bioavailability could be a factor. Consider switching to a parenteral route of administration (e.g., IP, IV, SC).The compound must reach the central nervous system in sufficient concentrations to exert its effects.
Timing of Behavioral Test Optimize the time interval between drug administration and behavioral testing to coincide with the peak plasma concentration (Tmax) of the compound.The behavioral assessment may be conducted at a time point when the drug concentration at the target site is sub-optimal.
Model-Specific Insensitivity The chosen animal model of pain or cognitive impairment may not be sensitive to the mechanism of action of this compound.The underlying pathology of the model may not involve the cholinergic or sigma-2 receptor pathways that SM-21 modulates.

Experimental Protocols

Protocol 1: Preparation of this compound for In-Vivo Administration
  • Objective: To prepare a sterile, injectable solution of this compound.

  • Materials:

    • This compound powder

    • Sterile, pyrogen-free saline (0.9% NaCl) or other appropriate vehicle

    • Sterile vials

    • Vortex mixer

    • Sonicator (optional)

    • Sterile 0.22 µm syringe filters

  • Methodology:

    • Aseptically weigh the required amount of this compound powder based on the desired final concentration and the molecular weight (453.92 g/mol ).[1][2]

    • Transfer the powder to a sterile vial.

    • Add the required volume of sterile saline to the vial.

    • Vortex the solution vigorously until the powder is completely dissolved. This compound is soluble in water up to 25 mM.[2]

    • If dissolution is slow, gentle warming or brief sonication may be used.

    • Once fully dissolved, filter the solution through a sterile 0.22 µm syringe filter into a final sterile vial.

    • Store the solution as recommended and use it within a validated time frame. Always prepare fresh solutions for each experiment to ensure potency.

Visualizations

SM21_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron SM21 This compound Sigma2 σ2 Receptor SM21->Sigma2 Antagonist mAchR Presynaptic Muscarinic Receptor SM21->mAchR Modulator ACh_Release Acetylcholine (ACh) Release SM21->ACh_Release Promotes mAchR->ACh_Release Inhibits ACh_Vesicle ACh Post_mAchR Postsynaptic Muscarinic Receptor Cellular_Response Cellular Response (e.g., Analgesia, Nootropic Effects) Post_mAchR->Cellular_Response ACh_Vesicle->Post_mAchR Binds

Caption: Proposed mechanism of action for this compound.

Troubleshooting_Workflow Start Unexpected Behavioral Change Observed CheckDose Verify Dosing & Calculations Start->CheckDose CheckFormulation Check Formulation & Solubility CheckDose->CheckFormulation Dose OK RunControls Run Vehicle-Only Control Group CheckFormulation->RunControls Formulation OK DoseResponse Conduct Dose-Response Study RunControls->DoseResponse Vehicle OK ReviewProtocol Review Experimental Protocol (Timing, Model) DoseResponse->ReviewProtocol Issue Persists ConsultLit Consult Literature for Similar Findings ReviewProtocol->ConsultLit Protocol OK ContactSupport Contact Technical Support ConsultLit->ContactSupport No Resolution

Caption: General troubleshooting workflow for unexpected in-vivo results.

References

SM-21 maleate degradation and proper storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the potential degradation of SM-21 maleate (B1232345) and outlines proper storage and handling procedures. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is SM-21 maleate and what are its primary uses in research?

This compound is a potent and selective sigma-2 (σ2) receptor antagonist.[1] In research, it is often used to investigate the role of the σ2 receptor in various cellular processes. It has been shown to cause an increased release of acetylcholine (B1216132) at central muscarinic synapses, demonstrating potential as an analgesic and nootropic agent.[1]

Q2: What are the recommended storage conditions for this compound?

For optimal stability, this compound should be stored at room temperature.[1] It is supplied as a solid and is soluble in water up to 25 mM.[1]

Q3: What are the potential degradation pathways for this compound?

Based on its chemical structure as a tropane (B1204802) ester, the primary degradation pathways for this compound are likely to be:

  • Hydrolysis: The ester bond is susceptible to cleavage, especially under acidic or basic conditions, yielding the parent tropane alcohol and the corresponding phenoxybutanoic acid.[2][3][4]

  • Oxidation: The tertiary amine in the tropane ring could be susceptible to oxidation.

  • Photodegradation: Exposure to light, particularly UV radiation, may induce degradation.

  • Thermal Degradation: Elevated temperatures can accelerate hydrolysis and potentially lead to other decomposition reactions, such as elimination of water.[5][6][7]

Q4: Can the maleate salt form contribute to degradation?

While less common, under certain conditions, such as exposure to heat and humidity, the maleate anion could potentially isomerize to fumarate. This is a known phenomenon in pharmaceutical formulations containing maleate salts.

Troubleshooting Guide

Problem Potential Cause Recommended Action
Inconsistent or lower-than-expected experimental results. Degradation of this compound stock solution.Prepare fresh stock solutions before each experiment. Ensure the solvent is of high purity and at a neutral pH. Store stock solutions for short periods at 2-8°C and protect from light. For longer-term storage, aliquot and freeze at -20°C or -80°C, avoiding repeated freeze-thaw cycles.
Appearance of unknown peaks in HPLC analysis. Formation of degradation products.Perform a forced degradation study to identify potential degradation products and their retention times. This will help in developing a stability-indicating HPLC method. The primary degradation product is likely from the hydrolysis of the ester linkage.
Precipitation observed in aqueous stock solutions. Limited solubility at higher concentrations or pH changes.Do not exceed the recommended solubility of 25 mM in water. Ensure the pH of the solution is maintained within a stable range. If pH adjustment is necessary, use buffers compatible with your experimental system.
Discoloration of the solid compound or solutions. Possible oxidation or photodegradation.Store the solid compound in a tightly sealed container in a dark, dry place. Protect solutions from light by using amber vials or wrapping them in aluminum foil.

Quantitative Data on Stability

Condition Parameter Typical Observation for Tropane Esters Potential Degradation Products of this compound
Acidic Hydrolysis 0.1 M HCl at 60°CSignificant degradation observed.Tropine derivative, 2-(4-chlorophenoxy)butanoic acid
Alkaline Hydrolysis 0.1 M NaOH at 60°CRapid and extensive degradation.Tropine derivative, Sodium 2-(4-chlorophenoxy)butanoate
Oxidative Stress 3% H₂O₂ at room temperatureModerate degradation.N-oxide derivative of SM-21
Thermal Stress 105°C (solid state)Slow degradation.Dehydration products, Hydrolysis products
Photostability UV light exposurePotential for degradation.Photolytic cleavage products

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To identify potential degradation products and pathways for this compound under various stress conditions.

Materials:

  • This compound

  • HPLC grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • pH meter

  • HPLC-UV system

  • Photostability chamber

  • Oven

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 50:50 methanol:water) at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 1 M HCl. Heat at 60°C for 24 hours. Withdraw samples at various time points (e.g., 2, 4, 8, 24 hours), neutralize with 1 M NaOH, and dilute for HPLC analysis.

  • Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Keep at room temperature for 8 hours. Withdraw samples at various time points, neutralize with 0.1 M HCl, and dilute for HPLC analysis.

  • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature, protected from light, for 24 hours. Withdraw samples at various time points and dilute for HPLC analysis.

  • Thermal Degradation: Store the solid this compound in an oven at 105°C for 48 hours. Also, reflux a solution of this compound at 60°C for 24 hours. Prepare samples for HPLC analysis.

  • Photodegradation: Expose a solution of this compound to UV light (e.g., 254 nm) in a photostability chamber for 48 hours. Keep a control sample in the dark under the same conditions. Prepare samples for HPLC analysis.

  • HPLC Analysis: Analyze all samples using a suitable stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC Method for this compound

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

Instrumentation and Conditions (starting point for optimization):

  • HPLC System: A system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., acetonitrile).

    • Example Gradient: Start with 90% A, ramp to 10% A over 20 minutes, hold for 5 minutes, and return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 220 nm (or a wavelength determined by UV scan of this compound).

  • Injection Volume: 10 µL.

Procedure:

  • Prepare the mobile phase and degas it.

  • Equilibrate the column with the initial mobile phase composition for at least 30 minutes.

  • Inject a standard solution of this compound to determine its retention time.

  • Inject the samples from the forced degradation study (Protocol 1).

  • Analyze the chromatograms to assess the separation of the parent peak from any degradation product peaks.

  • Optimize the mobile phase composition, gradient, and other parameters as needed to achieve baseline separation of all peaks.

  • Validate the final method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Visualizations

SM21_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis SM21_Solid This compound (Solid) SM21_Solution Stock Solution (1 mg/mL) SM21_Solid->SM21_Solution Dissolve Thermal Thermal (105°C solid / 60°C solution) SM21_Solid->Thermal Acid Acidic (1M HCl, 60°C) SM21_Solution->Acid Base Basic (0.1M NaOH, RT) SM21_Solution->Base Oxidation Oxidative (3% H₂O₂, RT) SM21_Solution->Oxidation Photo Photolytic (UV light) SM21_Solution->Photo HPLC Stability-Indicating HPLC-UV Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Data Data Interpretation (Peak Purity, Mass Balance) HPLC->Data

Caption: Workflow for a forced degradation study of this compound.

Sigma2_Signaling_Pathway cluster_membrane Plasma Membrane / ER cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Sigma2 Sigma-2 Receptor (TMEM97) PGRMC1 PGRMC1 Sigma2->PGRMC1 interacts with EGFR EGFR PGRMC1->EGFR interacts with Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K PLC PLC EGFR->PLC ERK ERK Ras->ERK Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Proliferation Cell Proliferation ERK->Proliferation SM21 This compound (σ2 Antagonist) SM21->Sigma2 blocks

Caption: Simplified signaling pathway of the Sigma-2 receptor and the inhibitory action of this compound.

References

Technical Support Center: SM-21 Maleate Dosage Adjustment for Different Mouse Strains

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for SM-21 maleate (B1232345). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on dosage adjustments and address common issues encountered during preclinical studies with SM-21 maleate in different mouse strains.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective sigma-2 (σ2) receptor antagonist.[1][2] While it also exhibits affinity for muscarinic receptors, its primary pharmacological activity is attributed to its high affinity for the σ2 receptor.[1][3] It has demonstrated analgesic and nootropic (cognition-enhancing) effects in preclinical rodent models. The analgesic properties have been linked to an increase in acetylcholine (B1216132) release, potentially through modulation of presynaptic muscarinic receptors.[3]

Q2: Why is it necessary to adjust the dosage of this compound for different mouse strains?

A2: Different mouse strains can exhibit significant variability in their metabolic and physiological responses to xenobiotics. This is due to genetic differences that influence drug metabolism, distribution, and target receptor density. Strains such as C57BL/6, BALB/c, and CD-1 are known to have different immunological and neurological profiles, which can impact the efficacy and toxicity of a compound.[4][5] Therefore, a dose that is effective in one strain may be sub-optimal or even toxic in another.

Q3: What are the initial steps to determine the appropriate dose of this compound for a new mouse strain?

A3: When working with a new mouse strain, it is crucial to perform a dose-response study. This typically involves:

  • Literature Review: Gather any available pharmacokinetic and pharmacodynamic data for this compound or similar compounds in various mouse strains.

  • Dose Range Selection: Start with a wide range of doses, including doses that have been previously reported in other strains. It is advisable to include at least 3-5 dose levels.

  • Pilot Study: Conduct a small-scale pilot study to assess the acute toxicity and efficacy of the selected doses in your specific mouse strain. This will help in narrowing down the dose range for a larger, more definitive study.

Troubleshooting Guide

Problem Possible Cause Solution
Inconsistent or no observable effect at previously reported doses. The mouse strain being used may have a faster metabolism or lower sensitivity to this compound.Conduct a dose-escalation study to determine the effective dose range for your specific strain. Consider a different route of administration that may increase bioavailability.
Observation of adverse effects (e.g., sedation, motor impairment) at a dose reported to be safe. The mouse strain may have a slower metabolism, leading to higher plasma concentrations of this compound.Immediately reduce the dosage. Perform a dose de-escalation study to identify a well-tolerated and effective dose.
High variability in response within the same experimental group. This could be due to inconsistencies in drug administration, animal handling, or underlying health issues within the mouse colony.Ensure proper training on administration techniques. Standardize experimental conditions and carefully monitor the health of the animals.

Experimental Protocols

Protocol 1: Pilot Dose-Response Study for this compound

Objective: To determine the effective and tolerated dose range of this compound in a specific mouse strain.

Methodology:

  • Animal Selection: Select a cohort of healthy, age-matched mice of the desired strain (e.g., C57BL/6, BALB/c, or CD-1).

  • Group Allocation: Randomly assign mice to different dose groups (e.g., 1, 5, 10, 20, 40 mg/kg) and a vehicle control group (n=3-5 mice per group).

  • Drug Administration: Prepare fresh solutions of this compound in a suitable vehicle (e.g., sterile saline). Administer the drug via the intended route (e.g., intraperitoneal, subcutaneous, or oral).

  • Observation: Closely monitor the mice for a defined period (e.g., 4-24 hours) for any signs of toxicity or behavioral changes.

  • Efficacy Assessment: At a predetermined time point post-administration, assess the desired pharmacological effect (e.g., analgesia using a hot plate test or cognitive enhancement using a novel object recognition test).

  • Data Analysis: Analyze the dose-response relationship to identify the minimal effective dose and the maximum tolerated dose.

Protocol 2: Pharmacokinetic (PK) Analysis of this compound

Objective: To determine the key pharmacokinetic parameters of this compound in different mouse strains.

Methodology:

  • Drug Administration: Administer a single, effective dose of this compound to two groups of mice from different strains (e.g., C57BL/6 and BALB/c).

  • Blood Sampling: Collect blood samples at multiple time points post-administration (e.g., 15, 30, 60, 120, 240, and 480 minutes).

  • Plasma Analysis: Process the blood samples to obtain plasma and analyze the concentration of this compound using a validated analytical method (e.g., LC-MS/MS).

  • PK Parameter Calculation: Calculate key pharmacokinetic parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), and half-life (t1/2).

  • Strain Comparison: Compare the PK parameters between the different mouse strains to identify any significant differences in drug exposure.

Data Presentation

Table 1: Hypothetical Dose-Response Data for this compound in C57BL/6 Mice (Analgesia Model)
Dose (mg/kg)NLatency to Response (seconds)Adverse Effects Observed
Vehicle58.2 ± 1.5None
1510.5 ± 2.1None
5515.8 ± 3.4None
10522.1 ± 4.0 Mild sedation in 1/5 mice
20523.5 ± 3.8Moderate sedation in 3/5 mice
40524.0 ± 4.2**Significant sedation and ataxia in 5/5 mice
p<0.05, **p<0.01 compared to vehicle
Table 2: Hypothetical Pharmacokinetic Parameters of this compound (10 mg/kg, i.p.) in Different Mouse Strains
Mouse StrainCmax (ng/mL)Tmax (min)AUC (ng*h/mL)t1/2 (h)
C57BL/6 850 ± 120302100 ± 3502.5 ± 0.5
BALB/c 1100 ± 150302800 ± 4003.0 ± 0.6
CD-1 700 ± 100451800 ± 3002.2 ± 0.4

Visualizations

G cluster_0 This compound Signaling Pathways cluster_1 Sigma-2 (σ2) Receptor Pathway cluster_2 Presynaptic Cholinergic Modulation SM21 This compound Sigma2 σ2 Receptor SM21->Sigma2 Antagonist PLC PLC Sigma2->PLC Modulates PI3K PI3K Sigma2->PI3K Modulates Ras Ras Sigma2->Ras Modulates Ca_channels Ca²⁺ Channels PLC->Ca_channels Regulates K_channels K⁺ Channels PI3K->K_channels Regulates SM21_2 This compound M2_receptor Presynaptic M2 Muscarinic Receptor SM21_2->M2_receptor Antagonist ACh_release Acetylcholine (ACh) Release SM21_2->ACh_release Increases (Disinhibition) M2_receptor->ACh_release Inhibits (Negative Feedback)

Caption: Signaling pathways modulated by this compound.

G start Start: Need to determine This compound dosage for a new mouse strain lit_review Literature Review: Search for existing data on SM-21 or similar compounds start->lit_review pilot_study Pilot Dose-Response Study (small n, wide dose range) lit_review->pilot_study assess_response Assess Efficacy and Toxicity pilot_study->assess_response decision Effective & Tolerated Dose Range Identified? assess_response->decision decision->pilot_study No, adjust dose range definitive_study Definitive Dose-Response Study (larger n, refined dose range) decision->definitive_study Yes optimal_dose Determine Optimal Dose for Efficacy Studies definitive_study->optimal_dose pk_study Pharmacokinetic (PK) Study (optional but recommended) end End pk_study->end optimal_dose->pk_study For deeper understanding optimal_dose->end

Caption: Experimental workflow for dosage adjustment.

References

Technical Support Center: Troubleshooting Cell Culture Contamination in SM-21 Maleate Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing SM-21 maleate (B1232345) in cell culture experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and resolve potential contamination issues, ensuring the integrity and success of your research.

Frequently Asked Questions (FAQs)

Q1: What is SM-21 maleate and what is its mechanism of action?

This compound is a potent and selective sigma-2 (σ2) receptor antagonist.[1][2] Its mechanism of action involves binding to the σ2 receptor, which can lead to an increased release of acetylcholine (B1216132) at central muscarinic synapses.[1][2] It is recognized for its analgesic and nootropic properties.[1][2]

Q2: My cell culture medium became cloudy after adding this compound. Is this contamination?

Cloudiness or turbidity in the culture medium after adding a compound can be a sign of microbial contamination (bacterial or yeast) or chemical precipitation.[3][4][5] It is crucial to differentiate between these two possibilities. Immediate cloudiness upon addition of the compound is often due to the compound precipitating out of the solution, a common issue with hydrophobic compounds.[6]

Q3: I observed changes in my cell morphology after treating with this compound. Are my cells contaminated?

Changes in cell morphology, such as rounding or detachment, can be a sign of contamination, but they can also be a direct effect of the compound being studied.[5][7] Sigma ligands have been reported to cause alterations in cellular morphology.[8] It is important to include a vehicle control (the solvent used to dissolve this compound, e.g., water or DMSO) in your experiments to distinguish between compound-specific effects and contamination.

Q4: What are the common types of biological contaminants I should be aware of in cell culture?

The most common biological contaminants in cell culture are bacteria, fungi (including yeast and mold), mycoplasma, and viruses.[3][9][10][11] Cross-contamination with other cell lines is also a significant issue.[3][10]

Q5: How can I prevent contamination in my experiments with this compound?

Preventing contamination involves a combination of good aseptic technique, regular monitoring, and quality control of reagents. Key prevention strategies include:

  • Strict Aseptic Technique: Work in a clean and properly functioning biosafety cabinet, wear appropriate personal protective equipment (PPE), and disinfect all surfaces and items entering the cabinet.[12]

  • Quality Reagents: Use sterile, high-quality cell culture media, sera, and supplements from trusted suppliers.[9][11]

  • Regular Monitoring: Visually inspect your cultures daily for any signs of contamination.[10]

  • Mycoplasma Testing: Regularly test your cell lines for mycoplasma contamination, as it is often not visible by standard microscopy.[13][14]

  • Quarantine New Cells: Isolate and test any new cell lines before introducing them into the main cell culture laboratory.[12]

Troubleshooting Guides

Issue 1: Suspected Microbial Contamination

Symptoms:

  • Sudden change in medium color (e.g., yellowing, indicating a pH drop)[3][15]

  • Cloudy or turbid medium[3][5]

  • Visible particles or filaments under the microscope[11][16]

  • Unpleasant odor from the culture vessel[3]

  • Rapid cell death[17]

Troubleshooting Steps:

  • Microscopic Examination: Immediately examine the culture under a phase-contrast microscope at different magnifications.

    • Bacteria: Look for small, motile, rod-shaped or spherical particles between your cells.[11][15]

    • Yeast: Observe ovoid or spherical particles that may be budding.[11][16]

    • Fungi (Mold): Look for thin, filamentous structures (hyphae) that can form a network (mycelium).[16][18]

  • Isolate and Discard: If contamination is confirmed, immediately isolate the contaminated culture(s) to prevent cross-contamination. It is generally recommended to discard heavily contaminated cultures.[11]

  • Decontaminate: Thoroughly clean and decontaminate the biosafety cabinet, incubator, and any equipment that may have come into contact with the contaminated culture.[11]

  • Review Procedures: Review your aseptic technique and lab practices to identify the potential source of contamination.[17]

Issue 2: Suspected Chemical Contamination or Precipitation of this compound

Symptoms:

  • Cloudiness or precipitate appears immediately after adding this compound to the medium.[6]

  • Crystalline structures or amorphous particles are visible under the microscope, distinct from microbial contaminants.[4]

  • No significant change in the pH of the medium.

  • Cell health may or may not be immediately affected.

Troubleshooting Steps:

  • Check Solubility: this compound is soluble in water up to 25 mM.[1][2] Ensure your final concentration in the culture medium does not exceed its solubility limit.

  • Optimize Dissolution:

    • Prepare a concentrated stock solution in a suitable solvent (e.g., water or DMSO). Ensure the compound is fully dissolved before adding it to the culture medium.[6]

    • When diluting the stock solution into the medium, add it dropwise while gently swirling to ensure rapid and even mixing.[6]

    • Always add the compound to pre-warmed (37°C) medium, as lower temperatures can decrease solubility.[6]

  • Vehicle Control: Always include a vehicle control (medium with the same concentration of the solvent used for the stock solution) to ensure that the solvent itself is not causing precipitation or toxicity.

  • Filter Sterilization: If you suspect your stock solution may be the source of particulate matter, you can try to filter-sterilize it using a 0.22 µm syringe filter, provided the compound does not bind to the filter membrane.

Issue 3: Suspected Mycoplasma Contamination

Symptoms:

  • Often no visible signs of contamination like turbidity or pH change.[13]

  • Subtle changes in cell growth rates, morphology, or metabolism.

  • Reduced transfection efficiency or altered cellular responses.[15]

  • Increased agglutination in suspension cell cultures.

Troubleshooting Steps:

  • Detection: Mycoplasma cannot be detected by routine microscopy. Use a specific mycoplasma detection kit, which is typically based on PCR, ELISA, or DNA staining.[14]

  • Isolate: If mycoplasma is detected, quarantine the infected cell lines and any potentially cross-contaminated cultures.[12]

  • Elimination:

    • The most reliable solution is to discard the contaminated cell line and start over with a fresh, uncontaminated stock.

    • If the cell line is irreplaceable, treatment with specific anti-mycoplasma antibiotics may be attempted, but success is not guaranteed and can affect cell behavior.[12][19]

  • Prevention: The best approach is prevention. Regularly test all cell cultures for mycoplasma, especially before cryopreservation and after receiving new cell lines from external sources.[14]

Data Presentation

Table 1: Troubleshooting Summary for Common Contamination Issues

Contaminant Type Primary Indicators Recommended Action
Bacteria Rapid turbidity, yellowing of medium, motile particles under microscope.[3][11][15]Discard culture, decontaminate workspace, review aseptic technique.[11]
Fungi (Yeast/Mold) Turbidity (yeast), filamentous growth (mold), may have little initial pH change.[11][16]Discard culture, decontaminate workspace, check air filtration.[11]
Mycoplasma Often no visible signs; may alter cell growth and function.[13]Test with a specific detection kit; discard or treat irreplaceable cultures.[14][19]
Chemical/Precipitate Immediate cloudiness upon compound addition, crystalline particles.[4][6]Check compound solubility, optimize dissolution protocol, use vehicle control.[6]

Experimental Protocols

Protocol 1: Basic Aseptic Technique for Cell Culture

  • Prepare Workspace: Before starting, ensure the biosafety cabinet is running for at least 15 minutes. Decontaminate the work surface, sash, and any items entering the cabinet with 70% ethanol.

  • Personal Protective Equipment: Wear a clean lab coat, gloves, and any other required PPE.

  • Handle Reagents: Warm media and reagents in a 37°C water bath. Disinfect bottles and tubes before placing them in the cabinet. Avoid pouring directly from bottles; use sterile pipettes for all liquid transfers.[10]

  • Work Efficiently: Organize your workspace to minimize movement and prevent reaching over open containers. Keep plates and flasks covered when not actively working with them.[12]

  • Clean Up: After work is complete, remove all items from the cabinet and decontaminate the work surface again.

Protocol 2: Mycoplasma Detection by PCR

This is a general outline; always follow the specific instructions of your chosen PCR detection kit.

  • Sample Preparation: Collect 1 ml of cell culture supernatant from a culture that is 70-80% confluent and has been cultured without antibiotics for at least 3 days.

  • DNA Extraction: Extract DNA from the supernatant according to the kit's protocol. This may involve a boiling step or a spin column-based method.

  • PCR Amplification: Set up the PCR reaction by combining the extracted DNA with the PCR master mix, primers (specific for mycoplasma 16S rRNA gene), and positive and negative controls provided in the kit.

  • Gel Electrophoresis: Run the PCR products on an agarose (B213101) gel.

  • Analysis: Compare the bands from your sample to the positive and negative controls. A band of the correct size indicates mycoplasma contamination.

Visualizations

G cluster_0 Troubleshooting Workflow for Contamination start Observe Anomaly in Cell Culture (e.g., Turbidity, Cell Death, Slow Growth) microscope Microscopic Examination start->microscope precipitate Chemical Precipitate / Compound Insolubility microscope->precipitate Crystalline/Amorphous Particles? microbial Microbial Contamination microscope->microbial Visible Microbes? mycoplasma_suspect No Visible Microbes, but Poor Cell Health microscope->mycoplasma_suspect No Visible Contaminants? troubleshoot_precipitate Troubleshoot Compound Solubility (Check Concentration, Solvent, Temperature) precipitate->troubleshoot_precipitate Yes identify_microbe Identify Contaminant (Bacteria, Yeast, Mold) microbial->identify_microbe Yes mycoplasma_test Perform Mycoplasma Test (e.g., PCR) mycoplasma_suspect->mycoplasma_test Yes discard Discard and Decontaminate identify_microbe->discard mycoplasma_test->discard Positive G cluster_1 This compound Signaling Pathway SM21 This compound sigma2 Sigma-2 (σ2) Receptor SM21->sigma2 Antagonist presynaptic Presynaptic Muscarinic Receptors sigma2->presynaptic Modulates ach_release Increased Acetylcholine (ACh) Release presynaptic->ach_release Leads to downstream Downstream Effects (Analgesia, Nootropic Effects) ach_release->downstream G cluster_2 Experimental Workflow for Compound Treatment prep_cells Prepare Healthy, Sub-confluent Cells treat_cells Add Medicated Medium to Cells prep_cells->treat_cells prep_compound Prepare this compound Stock Solution (e.g., in water or DMSO) dilute Dilute Stock Solution into Warmed Medium prep_compound->dilute warm_media Pre-warm Culture Medium to 37°C warm_media->dilute dilute->treat_cells incubate Incubate for Desired Time Period treat_cells->incubate controls Include Vehicle and Untreated Controls controls->incubate analyze Analyze Experimental Endpoint incubate->analyze

References

Minimizing SM-21 maleate toxicity in long-term studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing potential toxicity associated with the long-term use of SM-21 maleate (B1232345) in experimental studies. The information is presented in a question-and-answer format to address specific issues that may be encountered.

Frequently Asked Questions (FAQs)

Q1: What is SM-21 maleate and what are its primary mechanisms of action?

A1: this compound is a potent and selective sigma-2 (σ2) receptor antagonist and a presynaptic cholinergic modulator.[1] Its mechanism of action is believed to involve the antagonism of presynaptic muscarinic M2 receptors, which leads to an increased release of acetylcholine (B1216132) (ACh) in the central nervous system.[1][2] It also exhibits high affinity for sigma-2 receptors, though the full implications of this interaction are still under investigation.[1] this compound has demonstrated analgesic and nootropic (cognition-enhancing) effects in in vivo studies.

Q2: What are the potential toxicities associated with long-term this compound administration?

  • Anticholinergic Effects: As a tropane (B1204802) alkaloid derivative, this compound may cause anticholinergic effects, especially at higher doses.[3] These can include dry mouth, blurred vision, tachycardia, urinary retention, and constipation.[4] In severe cases, central nervous system effects like confusion, delirium, and hallucinations may occur.[5]

  • Cholinergic Crisis: Due to its function as a presynaptic cholinergic modulator that increases acetylcholine levels, there is a theoretical risk of a cholinergic crisis at high concentrations.[2] Symptoms could include increased salivation, lacrimation, urination, defecation, gastrointestinal distress, and emesis (SLUDGE).[6] Bradycardia and bronchospasm are also possible.[6]

  • Sigma-2 Receptor-Mediated Effects: The long-term consequences of selective sigma-2 receptor antagonism are not well-characterized. Some sigma-2 receptor ligands have been shown to induce cytotoxicity, particularly in rapidly proliferating cells.[7] Therefore, monitoring for unexpected cellular toxicity in relevant tissues is advisable.

Q3: Are there any known drug interactions with this compound?

A3: There is limited specific information on drug interactions with this compound. However, caution should be exercised when co-administering other agents that affect the cholinergic system. Concurrent use of other anticholinergic drugs could potentiate side effects. Conversely, co-administration with acetylcholinesterase inhibitors could lead to an excessive cholinergic response.

Troubleshooting Guides

Problem 1: Observing Anticholinergic-like Symptoms in Experimental Animals
  • Symptoms: Increased grooming of the face (indicative of dry mouth), dilated pupils (mydriasis), decreased urination, reduced fecal output, or signs of agitation and confusion.

  • Troubleshooting Steps:

    • Confirm Symptoms: Carefully observe and document the frequency and severity of the symptoms.

    • Dose Reduction: Consider a dose-reduction experiment to determine if the symptoms are dose-dependent.

    • Hydration: Ensure animals have ad libitum access to water to alleviate symptoms of dry mouth.

    • Monitor Vital Signs: If possible, monitor heart rate for tachycardia.

    • Consult Literature: Review literature on tropane alkaloid toxicity for further guidance on symptom management.[8]

Problem 2: Observing Cholinergic-like Symptoms in Experimental Animals
  • Symptoms: Excessive salivation, lacrimation, urination, diarrhea, or signs of gastrointestinal distress.

  • Troubleshooting Steps:

    • Confirm Symptoms: Quantify the observed effects where possible (e.g., measuring urine output, noting the consistency of feces).

    • Dose-Response Assessment: Perform a dose-response study to establish the threshold for these effects.

    • Supportive Care: Provide supportive care as needed, such as cleaning the animal to prevent skin irritation from excessive excretions.

    • Antagonism Studies (for mechanistic insight): In a non-survival study, co-administration with a muscarinic antagonist like atropine (B194438) could help confirm a cholinergic mechanism.[2]

Data Presentation

Table 1: Potential Dose-Dependent Toxicities of this compound

Potential ToxicityLow Dose RangeHigh Dose Range
Anticholinergic Mild dry mouth, slight pupillary dilation.Pronounced dry mouth, tachycardia, urinary retention, constipation, delirium.[5]
Cholinergic Unlikely, as the primary effect is increased ACh.Excessive salivation, lacrimation, urination, diarrhea (SLUDGE).[6]
Sigma-2 Receptor Effects not well-defined.Potential for cytotoxicity in proliferating tissues.[7]
General Systemic No expected overt signs.Possible changes in body weight, food/water intake, and organ function.

Experimental Protocols

Protocol 1: Long-Term Toxicity Study in Rodents

This protocol is a general guideline and should be adapted based on the specific research question and institutional guidelines.

  • Animal Model: Select a suitable rodent species and strain (e.g., Sprague-Dawley rats or C57BL/6 mice). Use both male and female animals.

  • Group Allocation:

    • Group 1: Vehicle control.

    • Group 2: Low dose of this compound.

    • Group 3: Mid dose of this compound.

    • Group 4: High dose of this compound.

    • (Optional) Satellite groups for recovery studies.

  • Dosing: Administer this compound daily via the intended experimental route (e.g., oral gavage, intraperitoneal injection) for the duration of the study (e.g., 28 days, 90 days).

  • Clinical Observations:

    • Conduct daily observations for clinical signs of toxicity, paying close attention to anticholinergic and cholinergic symptoms.

    • Record body weight weekly.

    • Monitor food and water consumption weekly.

  • Hematology and Clinical Chemistry:

    • Collect blood samples at baseline and at the end of the study.

    • Perform a complete blood count (CBC) and a comprehensive metabolic panel.

  • Necropsy and Histopathology:

    • At the end of the study, perform a gross necropsy on all animals.

    • Collect and weigh key organs (liver, kidneys, heart, brain, spleen).

    • Preserve tissues in formalin for histopathological examination by a qualified pathologist.

Protocol 2: Assessment of Cholinergic and Anticholinergic Effects
  • Functional Observational Battery (FOB):

    • Perform a baseline FOB on all animals before the start of the study.

    • Repeat the FOB at regular intervals during the study.

    • Observe for signs such as salivation, lacrimation, pupil size, urination, and defecation.

    • Assess autonomic functions like heart rate and body temperature.

  • Behavioral Tests:

    • Utilize tests that can reveal central nervous system toxicity, such as an open field test for changes in locomotor activity or a rotarod test for motor coordination.[2]

    • Cognitive tests like the Morris water maze or passive avoidance can be used to assess nootropic or adverse cognitive effects.

Mandatory Visualization

Caption: Dual mechanisms of this compound action.

Experimental_Workflow_for_Toxicity_Assessment Start Start Long-Term Study Dosing Daily Dosing with This compound Start->Dosing Observations Daily Clinical Observations (Cholinergic/Anticholinergic Signs) Dosing->Observations Endpoint End of Study Dosing->Endpoint Weekly_Monitoring Weekly Monitoring (Body Weight, Food/Water Intake) Observations->Weekly_Monitoring Behavioral_Testing Periodic Behavioral Testing (FOB, Motor Function) Weekly_Monitoring->Behavioral_Testing Interim_Analysis Interim Analysis/ Dose Adjustment? Behavioral_Testing->Interim_Analysis Interim_Analysis->Dosing Continue Interim_Analysis->Endpoint Adverse Effects Observed Final_Analysis Final Analysis: Hematology, Clinical Chemistry, Necropsy, Histopathology Endpoint->Final_Analysis

Caption: Workflow for long-term toxicity assessment.

Troubleshooting_Logic Observation Adverse Clinical Signs Observed in Animals Symptom_Check Are symptoms anticholinergic or cholinergic? Observation->Symptom_Check Anticholinergic_Path Anticholinergic Symptoms: - Dry Mouth - Mydriasis - Tachycardia Symptom_Check->Anticholinergic_Path Anticholinergic Cholinergic_Path Cholinergic Symptoms: - Salivation - Lacrimation - GI Distress Symptom_Check->Cholinergic_Path Cholinergic Action_1 Confirm & Document Symptoms Anticholinergic_Path->Action_1 Cholinergic_Path->Action_1 Action_2 Consider Dose Reduction Action_1->Action_2 Action_3 Provide Supportive Care Action_2->Action_3 Resolution Monitor for Resolution Action_3->Resolution

Caption: Troubleshooting logic for observed adverse effects.

References

Technical Support Center: Accurate SM-21 Maleate Administration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for the accurate administration of SM-21 maleate (B1232345) in experimental settings. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure the precision and reliability of your results.

Frequently Asked Questions (FAQs)

Q1: What is SM-21 maleate and what is its primary mechanism of action?

A1: this compound is a potent and selective antagonist for the sigma-2 (σ2) receptor.[1] Its primary mechanism of action involves binding to and inhibiting the activity of the σ2 receptor, which is often overexpressed in proliferating tumor cells.[2][3] This interaction can lead to the induction of apoptosis (programmed cell death) in cancer cells.[3][4] this compound also acts as a presynaptic cholinergic modulator, increasing the release of acetylcholine (B1216132) at central muscarinic synapses, which contributes to its analgesic and nootropic (cognition-enhancing) effects.[5]

Q2: What are the key physical and chemical properties of this compound relevant to its administration?

A2: Key properties of this compound are summarized in the table below. Its solubility in water is a critical factor for preparing solutions for in vivo and in vitro experiments.

Q3: How should this compound be stored to ensure its stability?

A3: For long-term stability, this compound powder should be stored in a cool, dry, and dark place. Once in solution, it is best to prepare fresh solutions for each experiment. If storage of a stock solution is necessary, it should be aliquoted into single-use volumes and stored at -20°C or -80°C to minimize freeze-thaw cycles, which can degrade the compound.

Q4: What are the common routes of administration for this compound in preclinical animal models?

A4: While specific protocols for this compound are not extensively published, similar small molecule inhibitors are commonly administered in rodent models via intravenous (IV), intraperitoneal (IP), or oral gavage routes. The choice of administration route should be guided by the experimental objectives and the pharmacokinetic profile of the compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound.

PropertyValueSource
Molecular Weight 453.92 g/mol Vendor Data
Solubility in Water Up to 25 mMVendor Data
Purity ≥98%Vendor Data

Experimental Protocol: In Vivo Administration of this compound via Intraperitoneal Injection in a Rodent Model

This protocol provides a general guideline for the administration of this compound. It is essential to adapt this protocol to your specific experimental design and institutional animal care and use guidelines.

1. Materials and Equipment:

  • This compound powder

  • Sterile, pyrogen-free vehicle (e.g., 0.9% saline, PBS)

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Calibrated syringe pump

  • Sterile syringes (e.g., 1 mL) and needles (e.g., 27-30 gauge)

  • Animal restraint device

2. Procedure:

  • Dose Calculation:

    • Determine the desired dose in mg/kg based on literature for similar compounds or preliminary dose-finding studies.

    • Calculate the total amount of this compound needed based on the body weight of the animals and the number of animals in the study group.

  • Solution Preparation:

    • Accurately weigh the required amount of this compound powder using a calibrated analytical balance.

    • Dissolve the powder in the appropriate volume of the chosen sterile vehicle to achieve the desired final concentration.

    • Ensure complete dissolution by vortexing. The solution should be clear and free of particulates.

    • Prepare the dosing solution fresh on the day of administration.

  • Animal Preparation:

    • Accurately weigh each animal before dosing.

    • Properly restrain the animal.

  • Administration:

    • Draw the calculated volume of the this compound solution into a sterile syringe.

    • Perform an intraperitoneal injection, inserting the needle into the lower right quadrant of the abdomen to avoid puncturing the bladder or cecum.

    • Inject the solution slowly and steadily.

  • Post-Administration Monitoring:

    • Return the animal to its cage and monitor for any immediate adverse reactions.

    • Continue to monitor the animals as required by the experimental protocol.

Troubleshooting Guides

Issue 1: Inaccurate or Inconsistent Dosing
Possible Cause Troubleshooting Steps
Improper Equipment Calibration Ensure all equipment, especially the analytical balance and syringe pump, are properly calibrated before use.[6] Regular calibration is crucial for maintaining accuracy.[7][8]
Inaccurate Pipetting or Weighing Double-check all calculations for dose and concentration. Use calibrated pipettes and balances.
Inconsistent Formulation Ensure the this compound is fully dissolved in the vehicle. If solubility is an issue, consider alternative vehicles or formulation strategies used for small molecules.
Issue 2: Animal Distress or Adverse Reactions Post-Administration
Possible Cause Troubleshooting Steps
Vehicle Toxicity Always include a vehicle-only control group to assess the tolerability of the vehicle itself. High concentrations of certain solvents like DMSO can be toxic.
High Dose of this compound Conduct a dose-escalation study to determine the maximum tolerated dose (MTD) before proceeding with efficacy studies.
Irritation at Injection Site Ensure the pH of the dosing solution is close to physiological levels. If using IP injection, ensure proper technique to avoid tissue damage.
Issue 3: Lack of Expected Biological Effect
Possible Cause Troubleshooting Steps
Compound Degradation Prepare fresh dosing solutions for each experiment. Avoid multiple freeze-thaw cycles of stock solutions.
Suboptimal Dosing or Schedule The dose and frequency of administration may not be sufficient to achieve a therapeutic concentration. A pharmacokinetic/pharmacodynamic (PK/PD) study may be necessary to optimize the dosing regimen.
Incorrect Route of Administration The chosen route of administration may not provide adequate bioavailability. Consider alternative routes based on the compound's properties.

Mandatory Visualizations

G cluster_0 This compound Signaling Pathway SM21 This compound Sigma2R Sigma-2 Receptor (σ2) SM21->Sigma2R Antagonism Cholinergic Presynaptic Cholinergic Modulation SM21->Cholinergic Apoptosis Induction of Apoptosis Sigma2R->Apoptosis Inhibition Leads to ACh Increased Acetylcholine Release Cholinergic->ACh

Caption: Simplified signaling pathway of this compound.

G cluster_1 Experimental Workflow for this compound Administration A 1. Dose Calculation & Solution Preparation B 2. Equipment Calibration (Balance, Syringe Pump) A->B C 3. Animal Preparation & Weighing B->C D 4. This compound Administration C->D E 5. Post-Administration Monitoring D->E F 6. Data Collection & Analysis E->F

Caption: Experimental workflow for accurate this compound administration.

G cluster_2 Troubleshooting Logic for Inconsistent Results Start Inconsistent Results? Check_Cal Is Equipment Calibrated? Start->Check_Cal Check_Prep Was Solution Prepared Correctly? Check_Cal->Check_Prep Yes Sol_Cal Calibrate Balance & Syringe Pump Check_Cal->Sol_Cal No Check_Admin Was Administration Technique Consistent? Check_Prep->Check_Admin Yes Sol_Prep Review Weighing & Dissolution Procedures Check_Prep->Sol_Prep No Sol_Admin Standardize Handling & Injection Technique Check_Admin->Sol_Admin No

Caption: Troubleshooting decision tree for inconsistent experimental results.

References

Validation & Comparative

A Comparative Guide to SM-21 Maleate and Other Sigma-2 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The sigma-2 (σ₂) receptor, now identified as transmembrane protein 97 (TMEM97), has emerged as a significant target in drug discovery, particularly in oncology and neurodegenerative diseases. Its overexpression in proliferating tumor cells makes it an attractive biomarker and therapeutic target. This guide provides an objective comparison of SM-21 maleate (B1232345), a potent and selective σ₂ antagonist, with other notable sigma-2 receptor antagonists, supported by experimental data to aid researchers in selecting the appropriate pharmacological tools.

Introduction to Sigma-2 Receptor Antagonists

Sigma-2 receptors are implicated in various cellular processes, including cell proliferation, signaling, and cell death.[1][2] Ligands that bind to this receptor can be classified as agonists or antagonists based on their functional effects. While agonists like siramesine (B1662463) have been shown to induce apoptosis in cancer cells, antagonists are crucial for blocking the receptor's endogenous functions and for elucidating its physiological roles.[3][4] SM-21 maleate is a tropane (B1204802) analog recognized for its high affinity and selectivity for the σ₂ receptor subtype.[4][5] This guide compares its performance metrics with other key σ₂ antagonists, including siramesine (functionally defined as an agonist but often used as a high-affinity reference compound), SV119, and rimcazole.

Quantitative Comparison of Binding Affinities

The binding affinity (Ki or IC50) is a critical parameter for evaluating the potency of a receptor antagonist. A lower value indicates a higher affinity. The following table summarizes the binding affinities of this compound and other selected sigma-2 receptor ligands.

CompoundSigma-2 (σ₂) Ki (nM)Sigma-1 (σ₁) Ki (nM)Selectivity (σ₁/σ₂)Reference(s)
This compound High AffinityLower AffinitySelective for σ₂[4][5]
Siramesine (Lu 28-179) 0.12 - 1.917~142-fold[6][7][8][9]
SV119 ~7.0>1000>140-fold[10][11]
Rimcazole 65 - 386210 - 1480~0.3 - 3.2-fold[12][13][14]
PB28 0.680.38~0.56-fold[15][16]

Note: Ki and IC50 values can vary depending on the specific radioligand, tissue/cell line, and experimental conditions used.

Functional Performance: Induction of Apoptosis

A key functional readout for sigma-2 receptor ligands is their effect on cell viability and apoptosis, particularly in cancer cell lines. While antagonists are not expected to induce cell death directly, their ability to modulate apoptotic pathways or antagonize the effects of agonists is a key characteristic. Some compounds, initially classified based on binding, may exhibit context-dependent functional effects. For instance, siramesine, despite being a high-affinity ligand, is functionally considered an agonist due to its cytotoxic effects.[3]

The following table presents the half-maximal effective concentration (EC50) values for inducing cytotoxicity and caspase-3 activation for several sigma-2 ligands in different cancer cell lines. This data helps in functionally categorizing these compounds.

CompoundCell LineAssayEC50 (µM)Reference
Siramesine EMT-6 (mouse breast cancer)Cell Viability5.3 (48h)[3]
MDA-MB-435 (human melanoma)Cell Viability9.3 (48h)[3]
EMT-6Caspase-3 Activation15.6 (24h)[3]
MDA-MB-435Caspase-3 Activation28.5 (24h)[3]
SV119 EMT-6Cell Viability11.4 (24h)[3]
MDA-MB-435Cell Viability15.1 (24h)[3]
EMT-6Caspase-3 Activation21.3 (24h)[3]
MDA-MB-435Caspase-3 Activation39.4 (24h)[3]

Note: SM-21 has been functionally characterized as an antagonist by its ability to prevent the effects of the σ₁/σ₂ agonist DTG in vivo, rather than through cytotoxicity assays.[4]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and experimental processes involved in comparing sigma-2 receptor antagonists, the following diagrams are provided.

G Sigma-2 Receptor Antagonist Signaling Pathway cluster_membrane Plasma & ER Membrane cluster_cytosol Cytosol S2R Sigma-2 Receptor (TMEM97) Ca_release Ca²⁺ Release (Blocked) S2R->Ca_release Inhibits agonist- induced release ROS ROS Production (Modulated) S2R->ROS Modulates Antagonist This compound (or other antagonist) Antagonist->S2R Binds & Blocks Apoptosis Apoptosis Ca_release->Apoptosis ROS->Apoptosis Caspase3 Caspase-3 Activation (Blocked) Apoptosis->Caspase3

Caption: Sigma-2 receptor antagonist mechanism of action.

G Experimental Workflow for Comparing Sigma-2 Antagonists start Select Antagonists (e.g., SM-21, Siramesine, SV119) binding_assay Radioligand Binding Assay (Determine Ki) start->binding_assay cell_culture Culture Cancer Cell Lines (e.g., EMT-6, MDA-MB-435) start->cell_culture data_analysis Data Analysis & Comparison binding_assay->data_analysis functional_assay Functional Assays cell_culture->functional_assay viability Cell Viability Assay (MTS) (Determine EC50 for cytotoxicity) functional_assay->viability caspase Caspase-3 Activity Assay (Determine EC50 for apoptosis) functional_assay->caspase viability->data_analysis caspase->data_analysis conclusion Conclusion on Potency, Selectivity & Function data_analysis->conclusion

Caption: Workflow for comparing sigma-2 antagonists.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are protocols for key assays used to characterize sigma-2 receptor antagonists.

Radioligand Binding Assay (for Ki determination)

This assay determines the binding affinity of a compound for the sigma-2 receptor through competition with a radiolabeled ligand.

Objective: To determine the inhibition constant (Ki) of test compounds for the sigma-2 receptor.

Materials:

  • Radioligand: [³H]-1,3-di-o-tolylguanidine ([³H]DTG), a non-selective sigma receptor ligand.

  • Sigma-1 Masking Agent: (+)-Pentazocine to block the binding of [³H]DTG to sigma-1 receptors.

  • Membrane Preparation: Homogenates from tissues or cells expressing sigma-2 receptors (e.g., rat liver, cancer cell lines).

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0.

  • Test Compounds: this compound and other antagonists at various concentrations.

  • Filtration Apparatus: 96-well plate harvester with glass fiber filters.

  • Scintillation Counter.

Procedure:

  • Prepare membrane homogenates from the chosen tissue or cell line. Protein concentration should be determined (e.g., via BCA assay).

  • In a 96-well plate, incubate the membrane homogenate (e.g., ~300 µg protein) with a fixed concentration of [³H]DTG (e.g., 1-5 nM) and varying concentrations of the test compound (e.g., 0.1 nM to 10 µM).

  • Add a saturating concentration of (+)-pentazocine (e.g., 100 nM) to each well to mask sigma-1 receptor binding sites.

  • Define non-specific binding using a high concentration of a non-radiolabeled sigma ligand (e.g., 10 µM haloperidol (B65202) or unlabeled DTG).

  • Incubate the plate at room temperature for a specified time (e.g., 120 minutes) to reach equilibrium.

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Determine the IC50 value (the concentration of the compound that inhibits 50% of specific radioligand binding) using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Caspase-3 Activity Assay (for functional characterization)

This assay measures the activation of caspase-3, a key executioner caspase in the apoptotic pathway, to quantify the pro-apoptotic effects of sigma-2 ligands.

Objective: To determine the EC50 for caspase-3 activation by test compounds.

Materials:

  • Cell Line: A suitable cancer cell line (e.g., EMT-6 or MDA-MB-435).

  • Test Compounds: Sigma-2 ligands at various concentrations.

  • Cell Lysis Buffer.

  • Caspase-3 Substrate: e.g., DEVD-pNA (colorimetric) or Ac-DEVD-AMC (fluorometric).

  • Reaction Buffer.

  • Microplate Reader (spectrophotometer or fluorometer).

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with increasing concentrations of the test compounds for a specified duration (e.g., 24 hours). Include an untreated control group.

  • Lyse the cells by adding chilled Cell Lysis Buffer and incubating on ice for 10-15 minutes.

  • Centrifuge the plate to pellet cell debris and transfer the supernatant (containing the cytosolic extract) to a new plate.

  • Add the Reaction Buffer (containing DTT) to each well, followed by the caspase-3 substrate.

  • Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measure the absorbance (for pNA, at 405 nm) or fluorescence (for AMC, Ex/Em ~380/440 nm) using a microplate reader.

  • Data Analysis: Calculate the fold-increase in caspase-3 activity compared to the untreated control. Plot the activity against the log concentration of the test compound to determine the EC50 value using non-linear regression.[3]

Conclusion

This compound stands out as a potent and selective sigma-2 receptor antagonist. While direct comparative functional data in cytotoxicity assays is less common for antagonists, its high affinity for the sigma-2 receptor makes it an invaluable tool for probing the receptor's function. In contrast, compounds like siramesine and SV119, while also possessing high affinity for the sigma-2 receptor, demonstrate functional agonist properties by inducing apoptosis in cancer cells. Rimcazole, on the other hand, shows lower affinity and selectivity.

The choice of a sigma-2 receptor ligand will depend on the specific research question. For studies aiming to block the endogenous activity of the sigma-2 receptor or to antagonize the effects of sigma-2 agonists, this compound is a highly suitable candidate. For studies investigating the induction of apoptosis via sigma-2 receptor modulation, siramesine and SV119 are well-characterized options. This guide provides the foundational data and methodologies to assist researchers in making an informed decision for their experimental needs.

References

A Comparative Guide to SM-21 Maleate and Siramesine in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two sigma-2 (σ2) receptor ligands, SM-21 maleate (B1232345) and siramesine (B1662463), that have been investigated in the context of cancer research. While both compounds interact with σ2 receptors, their pharmacological profiles and observed effects in cancer models are markedly different. This document aims to present an objective overview based on available experimental data to aid researchers in selecting the appropriate tool for their studies.

Overview and Key Differences

Siramesine, a potent σ2 receptor agonist, has demonstrated significant anti-cancer activity in numerous studies. It is known to induce a unique form of caspase-independent programmed cell death in a variety of cancer cell lines.[1][2] In contrast, SM-21 maleate is a potent and selective σ2 receptor antagonist.[3][4][5] Its utility in cancer research has been primarily as a pharmacological tool to probe the function of the σ2 receptor, also identified as the transmembrane protein TMEM97.[6]

A key study directly comparing the in vitro antiproliferative efficacy of both compounds across 23 human cancer cell lines revealed that siramesine exhibited potent antiproliferative activity with a mean GI50 value of 4.3 μΜ. In stark contrast, this compound showed no significant cell growth inhibition, with a mean GI50 of 73.6 μΜ.[7]

Quantitative Data Summary

The following table summarizes the binding affinities and in vitro anti-cancer activities of siramesine and this compound.

CompoundPrimary TargetPharmacological Actionσ2 Receptor Affinity (IC50/Ki)σ1 Receptor Affinity (IC50/Ki)Mean GI50 (23 cancer cell lines)
Siramesine σ2 ReceptorAgonist0.12 nM (IC50)[8][9], 0.2 nM (IC50)[10]17 nM (IC50)[8][9][10]4.3 μΜ[7]
This compound σ2 ReceptorAntagonistHigh affinity[11]Lower affinity than for σ2[11]73.6 μΜ[7]

Mechanism of Action in Cancer Cells

Siramesine

Siramesine's anti-cancer effects are attributed to a multi-faceted mechanism of action that bypasses traditional apoptotic pathways. This makes it a promising candidate for tumors resistant to conventional therapies.[1][2]

The key events in siramesine-induced cell death include:

  • Lysosomal Destabilization : Siramesine, a lysosomotropic agent, accumulates in lysosomes, leading to an increase in lysosomal pH, lysosomal membrane permeabilization (LMP), and the release of cathepsins into the cytosol.[12][13][14][15]

  • Oxidative Stress : The compound induces the production of reactive oxygen species (ROS), particularly lipid peroxidation.[1][2][14] This effect can be mitigated by lipid-soluble antioxidants like α-tocopherol.[2]

  • Mitochondrial Dysfunction : Siramesine can trigger the loss of mitochondrial membrane potential and the release of cytochrome c, further contributing to cell death.[13]

  • Induction of Autophagy : It can also induce the accumulation of autophagosomes, which appears to be a cytoprotective response.[12] Therefore, combining siramesine with autophagy inhibitors may enhance its cytotoxic effects.[12]

Siramesine_Mechanism Siramesine Siramesine Sigma2 σ2 Receptor (TMEM97) Siramesine->Sigma2 Agonist Lysosome Lysosome Siramesine->Lysosome Accumulates ROS Reactive Oxygen Species (ROS) Siramesine->ROS Autophagy Autophagosome Accumulation (Cytoprotective) Siramesine->Autophagy LMP Lysosomal Membrane Permeabilization (LMP) Lysosome->LMP Mitochondria Mitochondria MMP Loss of Mitochondrial Membrane Potential Mitochondria->MMP ROS->Mitochondria Cathepsins Cathepsin Release LMP->Cathepsins CellDeath Caspase-Independent Cell Death Cathepsins->CellDeath MMP->CellDeath

This compound

The primary role of this compound in cancer research has been as a selective antagonist of the σ2 receptor (TMEM97).[3][4] It has been used to investigate the involvement of this receptor in various cellular processes. For instance, in one study, SM-21 was used to inhibit TMEM97 and was shown to partially attenuate the neuroprotective effects of siramesine, confirming the role of the σ2 receptor in siramesine's activity.[6] Due to its lack of significant cytotoxic activity on its own, its application is more suited for mechanistic studies rather than as a direct anti-cancer agent.[7]

Experimental Protocols

Below are the general methodologies for key experiments used to characterize the effects of siramesine and this compound.

Cell Viability and Proliferation Assay (Sulforhodamine B Assay)

This assay is used to determine the antiproliferative effects of compounds on cancer cell lines.

  • Principle : Sulforhodamine B (SRB) is a bright pink aminoxanthene dye that binds to basic amino acids in cellular proteins under mildly acidic conditions. The amount of bound dye is proportional to the total protein mass, and thus to the cell number.

  • Methodology :

    • Cancer cells are seeded in 96-well plates and allowed to attach overnight.

    • The cells are then treated with various concentrations of the test compounds (e.g., siramesine, this compound) for a specified period (e.g., 48 hours).[7]

    • After incubation, the cells are fixed with trichloroacetic acid.

    • The fixed cells are washed and stained with a 0.4% (w/v) SRB solution in 1% acetic acid.

    • Unbound dye is removed by washing with 1% acetic acid.

    • The protein-bound dye is solubilized with a 10 mM Tris base solution.

    • The absorbance is read on a microplate reader at a wavelength of approximately 515 nm.

    • The GI50 (concentration causing 50% growth inhibition) is calculated from the dose-response curves.[7]

SRB_Assay_Workflow cluster_0 Cell Culture and Treatment cluster_1 Staining cluster_2 Measurement A Seed cells in 96-well plate B Treat with compound A->B C Fix cells (TCA) B->C D Stain with SRB C->D E Wash unbound dye D->E F Solubilize bound dye E->F G Read absorbance F->G H Data Analysis G->H Calculate GI50

Lysosomal Membrane Permeabilization (LMP) Assay

This assay measures the integrity of the lysosomal membrane.

  • Principle : Acridine (B1665455) orange is a fluorescent dye that accumulates in acidic compartments like lysosomes, where it fluoresces bright red. Upon LMP, the dye leaks into the cytoplasm and nucleus, where it intercalates with DNA and fluoresces green. A decrease in red fluorescence indicates LMP. Alternatively, Lysotracker dyes can be used, where a loss of fluorescence indicates LMP.[14]

  • Methodology :

    • Cells are treated with the test compound for the desired time.

    • The cells are then incubated with a low concentration of acridine orange or a Lysotracker dye.

    • The fluorescence is observed using a fluorescence microscope or quantified by flow cytometry. A shift from red to green fluorescence (for acridine orange) or a decrease in overall fluorescence (for Lysotracker) indicates LMP.

Reactive Oxygen Species (ROS) Detection

This assay measures the levels of intracellular ROS.

  • Principle : Dihydroethidium (DHE) is a fluorescent probe used to detect superoxide. In the presence of superoxide, DHE is oxidized to 2-hydroxyethidium and ethidium, which intercalate with DNA and emit red fluorescence.

  • Methodology :

    • Cells are treated with the test compound.

    • Towards the end of the treatment period, the cells are incubated with DHE.[16]

    • The cells are then washed, and the red fluorescence is measured using a fluorescence microscope or flow cytometer. An increase in red fluorescence indicates an increase in ROS levels.[16]

Conclusion

In the realm of cancer research, siramesine and this compound serve distinct purposes. Siramesine is a potent anti-cancer agent that induces cell death through a unique, caspase-independent mechanism involving lysosomal and mitochondrial pathways. Its efficacy across numerous cancer cell lines makes it a valuable compound for investigating novel therapeutic strategies, particularly for treatment-resistant cancers.

Conversely, this compound, while a potent and selective σ2 receptor antagonist, does not exhibit significant cytotoxic effects in cancer cells. Its primary utility lies in its function as a pharmacological tool to elucidate the role of the σ2 receptor (TMEM97) in cellular signaling and to probe the mechanisms of action of σ2 receptor agonists like siramesine. Researchers should select between these two compounds based on their specific experimental goals: siramesine for studying novel cancer cell death mechanisms and potential therapeutics, and this compound for investigating the function of the σ2 receptor.

References

A Comparative Guide to Sigma-2 Receptor Ligands: SM-21 Maleate vs. PB28

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate chemical tools is paramount for elucidating the function of therapeutic targets. This guide provides an objective comparison of two commonly used sigma-2 (σ2) receptor ligands, SM-21 maleate (B1232345) and PB28, to aid in the selection of the optimal compound for studying sigma-2 receptor function.

The sigma-2 receptor, now identified as transmembrane protein 97 (TMEM97), is a promising target for therapeutic intervention in a variety of diseases, including cancer and neurodegenerative disorders.[1][2][3][4] Its high expression in proliferating tumor cells has made it an attractive biomarker for cancer imaging and therapy.[5][6][7][8] Understanding the functional consequences of modulating this receptor is crucial, and the choice between available ligands can significantly impact experimental outcomes. This guide focuses on a direct comparison of SM-21 maleate, a reported σ2 antagonist, and PB28, a well-characterized σ2 agonist, to provide a clear framework for their application in sigma-2 receptor research.

Ligand Properties and Binding Affinities

Both this compound and PB28 exhibit high affinity for the sigma-2 receptor. However, their selectivity versus the sigma-1 (σ1) receptor and their functional activity differ significantly. These differences are critical for interpreting experimental data and attributing observed effects to the sigma-2 receptor.

LigandPrimary TargetFunctional Activity at σ2 Receptorσ2 Receptor Affinity (Ki)σ1 Receptor Affinity (Ki)Selectivity (σ1/σ2)
This compound Sigma-2 ReceptorAntagonist[9][10]HighLowerSelective for σ2
PB28 Sigma-2 ReceptorAgonist[11][12]Sub-nanomolar[13]Low nanomolar[11]Moderately selective for σ2

Note: Specific Ki values can vary between studies and experimental conditions. The table provides a general overview of reported affinities.

This compound is characterized as a potent and selective σ2 antagonist.[9][10] Its antagonistic properties have been demonstrated in vivo, where it was shown to prevent the effects induced by a sigma-1/sigma-2 agonist.[9][10] In contrast, PB28 is a potent σ2 receptor agonist with a sub-nanomolar affinity.[11][12][13] While it also binds to the σ1 receptor, it displays a higher affinity for the σ2 subtype.[11]

Impact on Cellular Function

The opposing functional activities of this compound and PB28 lead to distinct cellular outcomes, providing researchers with tools to probe different aspects of sigma-2 receptor biology.

PB28 (Agonist): As a σ2 agonist, PB28 has been shown to induce cell death in various cancer cell lines.[11][13] This cytotoxic effect is often associated with the induction of apoptosis, both caspase-dependent and -independent.[7][14] Studies have also indicated that PB28 can modulate the expression of P-glycoprotein (P-gp), a protein involved in multidrug resistance, suggesting its potential in overcoming cancer drug resistance.[11][15]

This compound (Antagonist): As a σ2 antagonist, this compound is expected to block the endogenous functions of the sigma-2 receptor. It has been reported to have analgesic and nootropic effects and to increase the release of acetylcholine (B1216132) at central muscarinic synapses. In the context of cancer research, an antagonist like SM-21 could be used to investigate the baseline physiological roles of the sigma-2 receptor in cell proliferation and survival, in contrast to the cell death-inducing effects of agonists.

Signaling Pathways

The sigma-2 receptor is known to modulate several key cellular signaling pathways. The binding of agonists or antagonists can differentially affect these pathways.

sigma2_signaling cluster_ligands Ligands cluster_receptor Sigma-2 Receptor Complex cluster_downstream Downstream Signaling PB28 PB28 (Agonist) S2R σ2/TMEM97 PB28->S2R Activates SM21 SM-21 (Antagonist) SM21->S2R Inhibits PGRMC1 PGRMC1 S2R->PGRMC1 Ca_Signaling Ca²⁺ Signaling S2R->Ca_Signaling ROS ROS Production S2R->ROS Cell_Proliferation Cell Proliferation S2R->Cell_Proliferation Modulates Apoptosis Apoptosis Ca_Signaling->Apoptosis ROS->Apoptosis binding_assay_workflow prep Prepare Rat Liver Membranes (Source of σ2 receptors) incubation Incubate Membranes with: - [³H]-DTG (Radioligand) - Test Compound (e.g., SM-21 or PB28) - (+)-Pentazocine (to mask σ1 sites) prep->incubation filtration Separate Bound and Free Radioligand (Rapid vacuum filtration) incubation->filtration counting Quantify Bound Radioactivity (Scintillation counting) filtration->counting analysis Data Analysis (Calculate IC₅₀ and Ki values) counting->analysis

References

A Comparative Analysis of the Analgesic Efficacy of SM-21 Maleate and Traditional Analgesics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the novel analgesic compound SM-21 maleate (B1232345) with traditional analgesics, specifically the opioid morphine and the non-steroidal anti-inflammatory drug (NSAID) ibuprofen (B1674241). The following sections present a comprehensive overview of their mechanisms of action, comparative analgesic efficacy based on preclinical data, and detailed experimental protocols.

Mechanism of Action: A Tale of Two Pathways

Traditional analgesics primarily target the opioid and cyclooxygenase (COX) pathways. Opioids like morphine exert their effects by acting as agonists at μ-opioid receptors, which are widely distributed throughout the central nervous system. This activation leads to a cascade of intracellular events, ultimately inhibiting the transmission of pain signals.

In contrast, NSAIDs such as ibuprofen function by inhibiting the COX enzymes (COX-1 and COX-2). This inhibition prevents the synthesis of prostaglandins, which are key mediators of inflammation and pain.

SM-21 maleate presents a distinct mechanism of action. It is characterized as a potent analgesic that functions as a presynaptic cholinergic modulator and a selective sigma-2 (σ2) receptor antagonist.[1][2] This dual action is believed to increase the release of acetylcholine (B1216132) at central muscarinic synapses, contributing to its analgesic and nootropic effects.[3]

Comparative Analgesic Efficacy: A Quantitative Look

To provide a clear comparison of the analgesic potency of this compound, morphine, and ibuprofen, the following table summarizes their median effective doses (ED50) in two standard preclinical pain models in mice: the hot-plate test (thermal pain) and the abdominal constriction (writhing) test (visceral pain). Lower ED50 values indicate higher potency.

CompoundTest ModelRoute of AdministrationED50 (mg/kg)
This compound Hot-Plate TestSubcutaneous (s.c.)10 - 40 (dose range)[1]
Abdominal Constriction TestIntraperitoneal (i.p.)10 - 30 (dose range)[1]
Morphine Hot-Plate TestSubcutaneous (s.c.)~5[4]
Ibuprofen Abdominal Constriction TestOral (p.o.)18.07 +/- 5.41[5]

Note: The data for this compound is presented as a dose range from the available abstract; specific ED50 values from the full study are pending. The ED50 values for morphine and ibuprofen are sourced from separate studies and are provided for comparative context.

Signaling Pathways and Experimental Workflows

To visually represent the underlying mechanisms and experimental designs, the following diagrams have been generated using the DOT language.

cluster_SM21 This compound Signaling Pathway SM21 This compound Sigma2 Sigma-2 Receptor (Antagonism) SM21->Sigma2 Presynaptic Presynaptic Cholinergic Neuron SM21->Presynaptic ACh Increased Acetylcholine Release Presynaptic->ACh Muscarinic Muscarinic Receptors ACh->Muscarinic Analgesia Analgesia Muscarinic->Analgesia

This compound Signaling Pathway

cluster_Opioid Opioid (Morphine) Signaling Pathway Morphine Morphine MuOpioid μ-Opioid Receptor (Agonism) Morphine->MuOpioid Gprotein G-protein Coupling MuOpioid->Gprotein Adenylyl Inhibition of Adenylyl Cyclase Gprotein->Adenylyl CaChannel Inhibition of Ca2+ Channels Gprotein->CaChannel KChannel Activation of K+ Channels Gprotein->KChannel Neuron Hyperpolarization & Reduced Neuronal Excitability Adenylyl->Neuron CaChannel->Neuron KChannel->Neuron Analgesia Analgesia Neuron->Analgesia

Opioid (Morphine) Signaling Pathway

cluster_NSAID NSAID (Ibuprofen) Signaling Pathway Ibuprofen Ibuprofen COX COX-1 & COX-2 (Inhibition) Ibuprofen->COX Prostaglandins Prostaglandin Synthesis COX->Prostaglandins Arachidonic Arachidonic Acid Arachidonic->Prostaglandins Inflammation Reduced Inflammation & Pain Prostaglandins->Inflammation

NSAID (Ibuprofen) Signaling Pathway

cluster_Workflow Comparative Analgesic Efficacy Workflow cluster_Animals Animal Preparation cluster_Dosing Drug Administration cluster_Tests Analgesic Testing cluster_Analysis Data Analysis Animals Male CD-1 Mice Acclimatization Acclimatization Period Animals->Acclimatization Grouping Randomized Grouping (n=8-10 per group) Acclimatization->Grouping SM21_Dose This compound (s.c. or i.p.) Morphine_Dose Morphine (s.c.) Ibuprofen_Dose Ibuprofen (p.o.) Vehicle Vehicle Control HotPlate Hot-Plate Test (Thermal Nociception) SM21_Dose->HotPlate Morphine_Dose->HotPlate Writhing Abdominal Constriction Test (Visceral Nociception) Ibuprofen_Dose->Writhing Vehicle->HotPlate Vehicle->Writhing Measurement Measure Latency (Hot-Plate) or Number of Writhes HotPlate->Measurement Writhing->Measurement ED50 Calculate ED50 Values Measurement->ED50 Comparison Statistical Comparison of Efficacy ED50->Comparison

Comparative Analgesic Efficacy Workflow

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this comparison.

Hot-Plate Test (Thermal Nociception)

This test evaluates the response to a thermal pain stimulus.

  • Apparatus: A commercially available hot-plate apparatus with the surface temperature maintained at a constant 52-55°C.

  • Animals: Male mice are used for this test.

  • Procedure:

    • A baseline latency to a nocifensive response (e.g., paw licking, jumping) is determined for each mouse before drug administration.

    • Mice are administered this compound (subcutaneously), morphine (subcutaneously), or a vehicle control.

    • At a predetermined time after injection (typically 30 minutes), each mouse is placed on the hot plate.

    • The latency to the first sign of a nocifensive response is recorded.

    • A cut-off time (e.g., 30-60 seconds) is established to prevent tissue damage.

  • Data Analysis: The percentage of the maximal possible effect (%MPE) is calculated for each animal, and the ED50 value is determined from the dose-response curve.

Abdominal Constriction (Writhing) Test (Visceral Nociception)

This model assesses visceral pain by inducing a characteristic stretching behavior.

  • Inducing Agent: An intraperitoneal (i.p.) injection of a dilute solution of acetic acid (e.g., 0.6-1% v/v) is used to induce writhing.

  • Animals: Male mice are typically used.

  • Procedure:

    • Mice are pre-treated with this compound (intraperitoneally), ibuprofen (orally), or a vehicle control.

    • After a set absorption period (e.g., 30-60 minutes), the acetic acid solution is injected intraperitoneally.

    • Each mouse is then placed in an individual observation chamber.

    • The number of writhes (a wave of contraction of the abdominal muscles followed by extension of the hind limbs) is counted for a specific period (e.g., 10-20 minutes), starting 5 minutes after the acetic acid injection.

  • Data Analysis: The percentage of inhibition of writhing compared to the control group is calculated for each dose, and the ED50 value is determined.

References

Validating the Selectivity of SM-21 Maleate for Sigma-2 Over Sigma-1 Receptors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an objective comparison of SM-21 maleate's binding affinity and selectivity for the sigma-2 (σ2) receptor over the sigma-1 (σ1) receptor. It includes supporting experimental data, detailed methodologies for receptor binding assays, and visualizations of key experimental and biological pathways to aid researchers, scientists, and drug development professionals in their evaluation of this compound.

Binding Affinity Profile of SM-21 Maleate (B1232345)

SM-21 is a tropane (B1204802) analogue that has demonstrated a notable preference for the σ2 receptor.[1][2] Radioligand binding studies have quantified this selectivity, establishing SM-21 as a valuable tool for investigating σ2 receptor function. The compound's affinity for σ2 receptors is markedly higher than for σ1 and a range of other common neurotransmitter receptors.[1]

Table 1: Comparative Binding Affinity of SM-21 for Sigma Receptors

Receptor SubtypeBinding Affinity (Ki)Selectivity (σ1 Ki / σ2 Ki)
Sigma-2 (σ2)67 nM[1]\multirow{2}{*}{> 15-fold}
Sigma-1 (σ1)> 1000 nM[1]

Note: The affinity for other receptors, including opiate, dopamine, serotonin, and α-adrenergic, was found to be even lower, with Ki values greater than 10,000 nM (10 µM).[1]

Table 2: Broad Selectivity Panel for SM-21

Receptor TargetBinding Affinity (Ki)
Sigma-2 (σ2) 67 nM [1]
Muscarinic (central)174 nM[3]
Sigma-1 (σ1)> 1000 nM[1]
Opiate> 10,000 nM[1]
Dopamine> 10,000 nM[1]
Serotonin> 10,000 nM[1]
α-Adrenergic> 10,000 nM[1]

Experimental Protocols: Radioligand Binding Assays

The determination of binding affinities (Ki values) for SM-21 is typically achieved through competitive radioligand binding assays. These experiments measure the ability of the unlabeled compound (SM-21) to displace a specific, radioactively labeled ligand from its receptor.

Protocol 1: Sigma-2 Receptor Binding Assay

This assay quantifies binding to σ2 receptors while preventing the radioligand from binding to σ1 sites.

  • Tissue Preparation: Membranes are prepared from tissues with high expression of σ2 receptors, such as rat liver.[4] The tissue is homogenized in an ice-cold buffer (e.g., 10 mM Tris-HCl/0.32M sucrose, pH 7.4) and centrifuged. The resulting pellet is resuspended and stored at -80°C until use.[4]

  • Radioligand: [3H]DTG (1,3-di(2-tolyl)guanidine), a non-selective sigma receptor ligand, is commonly used at a concentration near its dissociation constant (Kd), typically around 5 nM.[4][5]

  • Masking Ligand: To ensure the specific binding of [3H]DTG to only σ2 receptors, a high concentration of a selective σ1 ligand, such as (+)-pentazocine (100-500 nM), is added to saturate and "mask" all available σ1 sites.[4][5][6]

  • Assay Conditions: Prepared membranes (30-60 µg of protein) are incubated with the radioligand, masking ligand, and varying concentrations of the unlabeled test compound (SM-21).[4] Incubation is typically carried out at room temperature for 90-120 minutes in an appropriate buffer (e.g., 50 mM Tris-HCl, pH 8.0).[4][6]

  • Separation and Counting: The reaction is terminated by rapid filtration through glass fiber filters to separate the bound radioligand from the unbound. The filters are then washed with cold buffer.[6] Radioactivity trapped on the filters is measured using a scintillation counter.

  • Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand like haloperidol (B65202) or DTG (10 µM).[4][6] Specific binding is calculated by subtracting non-specific from total binding. The IC50 (concentration of SM-21 that inhibits 50% of specific radioligand binding) is determined and converted to the Ki value using the Cheng-Prusoff equation.

Protocol 2: Sigma-1 Receptor Binding Assay

This assay specifically measures the binding affinity for σ1 receptors.

  • Tissue Preparation: Membranes from tissues rich in σ1 receptors, such as guinea pig brain or liver, are prepared using a similar homogenization and centrifugation method as described for the σ2 assay.[4][5]

  • Radioligand: A selective σ1 radioligand, such as --INVALID-LINK---pentazocine, is used, typically at a concentration near its Kd (e.g., 5-15 nM).[4][7]

  • Assay Conditions: Prepared membranes (e.g., 100 µg protein) are incubated with the radioligand and varying concentrations of SM-21.[4] Incubation is often performed at 37°C for 90-120 minutes.[4][7]

  • Separation and Counting: The separation and counting steps are identical to the σ2 assay protocol.

  • Data Analysis: Non-specific binding is determined using a high concentration of an unlabeled σ1 ligand like haloperidol (10 µM).[7] Data is then analyzed as described above to determine the Ki value for the σ1 receptor.

Visualizing Workflows and Pathways

Experimental Workflow for Sigma-2 Binding Assay

G cluster_prep Preparation cluster_assay Assay Incubation cluster_components Assay Components cluster_analysis Analysis Tissue Rat Liver Homogenization Membrane Membrane Isolation (Centrifugation) Tissue->Membrane Membrane_p Membrane Prep Membrane->Membrane_p Incubate Incubate at RT (120 min) Filter Rapid Filtration Incubate->Filter Membrane_p->Incubate Radioligand [3H]DTG (Radioligand) Radioligand->Incubate Mask (+)-Pentazocine (σ1 Mask) Mask->Incubate Competitor SM-21 (Variable Conc.) Competitor->Incubate Count Scintillation Counting Filter->Count Calculate Calculate Ki from IC50 Count->Calculate

Caption: Workflow for a competitive radioligand binding assay to determine σ2 affinity.

Distinct Signaling Mechanisms of Sigma Receptor Subtypes

G cluster_sigma1 Sigma-1 (σ1) Receptor Signaling cluster_sigma2 Sigma-2 (σ2) Receptor / TMEM97 Signaling S1R σ1 Receptor (Chaperone) MAM ER-Mitochondria Membrane (MAM) S1R->MAM Localizes to IP3R IP3 Receptor S1R->IP3R Modulates IonChan Ion Channels & Client Proteins S1R->IonChan Interacts with Ca_Mod Ca2+ Signaling Modulation IP3R->Ca_Mod Stress Cellular Stress Response Ca_Mod->Stress S2R σ2 Receptor (TMEM97) PGRMC1 PGRMC1 S2R->PGRMC1 Interacts with EGFR EGFR S2R->EGFR Interacts with Cholesterol Cholesterol Homeostasis S2R->Cholesterol Regulates Downstream PI3K / PLC / Ras Pathways PGRMC1->Downstream EGFR->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation

Caption: Simplified signaling pathways for sigma-1 and sigma-2 receptors.

Conclusion

The experimental data clearly validates this compound as a selective ligand for the sigma-2 receptor over the sigma-1 receptor, with a selectivity ratio of over 15-fold. Its affinity for other common CNS receptors is significantly lower. Functional studies have further characterized SM-21 as a potent and selective σ2 antagonist.[1][8] This pharmacological profile makes SM-21 an invaluable research tool for differentiating the distinct biological roles of σ2 receptors from those of σ1 receptors and for exploring the therapeutic potential of selective σ2 antagonism.

References

Comparative Analysis of SM-21 Maleate Enantiomers' Binding Affinity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the binding affinities of SM-21 maleate (B1232345) enantiomers. While specific quantitative binding data for the individual enantiomers remains elusive in publicly available literature, this document synthesizes the existing knowledge on racemic SM-21 and the qualitative distinctions between its stereoisomers.

Introduction to SM-21 Maleate

SM-21, a tropane (B1204802) analog, has been identified as a potent and selective antagonist for the sigma-2 (σ₂) receptor.[1][2][3] The racemic mixture, (+/-)-SM-21, demonstrates a significantly higher affinity for the σ₂ receptor compared to the sigma-1 (σ₁) receptor subtype.[1] The enantiomers of SM-21 have been synthesized and evaluated for their pharmacological activity, revealing that the (+)-R-SM-21 enantiomer is the more biologically active form, particularly in analgesic and cognition-enhancing effects.[4] These effects are primarily attributed to its influence on the cholinergic system. However, its significant interaction with sigma receptors suggests a complex pharmacological profile that is of considerable interest for therapeutic development.

Quantitative Binding Affinity Data

Despite extensive research, specific binding affinity values (Ki) for the individual enantiomers, (+)-R-SM-21 and (-)-S-SM-21, at σ₁ and σ₂ receptors are not available in the reviewed scientific literature. The available quantitative data pertains to the racemic mixture, (+/-)-SM-21.

CompoundReceptor SubtypeBinding Affinity (Ki)
(+/-)-SM-21σ₁ ReceptorNot explicitly quantified, but significantly lower than for σ₂
(+/-)-SM-21σ₂ Receptor~67 nM[2]

Experimental Protocols

The following are detailed methodologies for the key experiments utilized in the characterization of SM-21's binding affinity.

Radioligand Binding Assay for Sigma-1 (σ₁) Receptor Affinity

This assay determines the binding affinity of a test compound for the σ₁ receptor by measuring its ability to displace a radiolabeled ligand.

  • Membrane Preparation:

    • Homogenize guinea pig brain tissue in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove cellular debris.

    • Collect the supernatant and centrifuge at high speed to pellet the membranes.

    • Resuspend the membrane pellet in a fresh assay buffer.

  • Assay Procedure:

    • In a reaction tube, combine the membrane preparation, the radioligand [³H]-(+)-pentazocine (a selective σ₁ ligand), and varying concentrations of the test compound (e.g., SM-21 enantiomer).

    • Incubate the mixture at a specified temperature (e.g., 37°C) for a set duration to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand.

    • Wash the filters with cold assay buffer to remove unbound radioligand.

  • Data Analysis:

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand Binding Assay for Sigma-2 (σ₂) Receptor Affinity

This assay is similar to the σ₁ assay but employs a different radioligand and includes a masking agent to block binding to σ₁ receptors.

  • Membrane Preparation:

    • Prepare membranes from a suitable tissue source, such as rat liver, following the same procedure as for the σ₁ receptor assay.

  • Assay Procedure:

    • In a reaction tube, combine the membrane preparation, the radioligand [³H]-1,3-di-o-tolylguanidine ([³H]DTG), varying concentrations of the test compound, and a saturating concentration of a selective σ₁ ligand (e.g., (+)-pentazocine) to "mask" the σ₁ receptors.

    • Incubate the mixture at room temperature to allow for binding equilibrium.

    • Terminate the reaction and separate bound from unbound radioligand by rapid filtration.

  • Data Analysis:

    • Quantify the radioactivity on the filters.

    • Analyze the data as described for the σ₁ receptor binding assay to determine the IC₅₀ and calculate the Ki value for the σ₂ receptor.

Visualizing Experimental Workflow and Signaling Pathways

To further elucidate the experimental process and the biological context of SM-21's action, the following diagrams are provided.

Experimental Workflow for Radioligand Binding Assay

signaling_pathway SM21 SM-21 Enantiomer Sigma2 σ₂ Receptor (TMEM97) SM21->Sigma2 Antagonism Ca_channel Ca²⁺ Channels Sigma2->Ca_channel Modulation K_channel K⁺ Channels Sigma2->K_channel Modulation Vesicle Synaptic Vesicle Release Sigma2->Vesicle Modulation EGFR EGFR Sigma2->EGFR Interaction Dopamine Dopamine Vesicle->Dopamine Serotonin Serotonin Vesicle->Serotonin Glutamate Glutamate Vesicle->Glutamate PKC PKC EGFR->PKC RAF RAF PKC->RAF Proliferation Cell Proliferation RAF->Proliferation

Putative Signaling Pathways of the σ₂ Receptor

Conclusion

While the racemic mixture of this compound shows clear selectivity and high affinity for the σ₂ receptor, a definitive quantitative comparison of its individual enantiomers' binding affinities remains an area for future investigation. The provided experimental protocols offer a standardized approach for researchers to conduct such comparative studies. The elucidation of the precise binding characteristics of (+)-R-SM-21 and (-)-S-SM-21 will be crucial for understanding their distinct pharmacological profiles and for the rational design of more selective and potent therapeutic agents targeting the sigma receptor system.

References

A Tale of Two Receptors: Unraveling the Contrasting Mechanisms of SM-21 Maleate and Muscarinic Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between novel compounds and established pharmacological agents is paramount. This guide provides a detailed comparison of SM-21 maleate (B1232345), a selective sigma-2 (σ2) receptor antagonist, and traditional muscarinic agonists, highlighting their distinct mechanisms of action, signaling pathways, and functional outcomes. Experimental data and detailed protocols are presented to support this objective analysis.

At first glance, any compound that modulates the cholinergic system might be grouped with classical agents like muscarinic agonists. However, SM-21 maleate represents a departure from this direct receptor activation. While its effects converge on the cholinergic system, its primary target and mechanism are fundamentally different, offering a distinct pharmacological profile. Muscarinic agonists directly bind to and activate muscarinic acetylcholine (B1216132) receptors (mAChRs), mimicking the effect of the endogenous neurotransmitter acetylcholine.[1][2][3] In contrast, this compound is a potent and selective antagonist of the sigma-2 (σ2) receptor.[4][5][6][7][8][9] Its influence on the cholinergic system is indirect, primarily by increasing the release of acetylcholine at central muscarinic synapses.[6][8][10]

Pharmacological Profile: A Head-to-Head Comparison

The most striking difference lies in their receptor binding affinities. This compound exhibits a high affinity for the σ2 receptor, while its affinity for muscarinic receptors is considerably lower.[11] One study noted a muscarinic receptor binding affinity of 0.174 μM, without specifying the subtype.[12][13] Another functional study indicated a low M2/M1 selectivity ratio of 4.6.[10] This contrasts sharply with muscarinic agonists like carbachol (B1668302) and pilocarpine (B147212), which are designed to directly target and bind to the various subtypes of muscarinic receptors.

CompoundPrimary TargetMechanism of Action
This compound Sigma-2 (σ2) ReceptorAntagonist; Indirectly increases acetylcholine release
Muscarinic Agonists Muscarinic Receptors (M1-M5)Direct Agonist; Mimic the action of acetylcholine

Quantitative Analysis of Receptor Binding

CompoundReceptor SubtypeBinding Affinity (Ki)
This compound Sigma-2 (σ2)67 nM[4]
Muscarinic (unspecified)174 nM[12][13]
Carbachol M1~1,500 nM
M2~200 nM
M3~1,500 nM
M4~400 nM
Pilocarpine M1~6,607 - 7,943 nM[2]
M2~4,000 nM
M3~10,000 nM

Note: Ki values for muscarinic agonists can vary significantly depending on the experimental conditions and tissue/cell type used.

Divergent Signaling Pathways

The differing primary targets of this compound and muscarinic agonists lead to the activation of distinct downstream signaling cascades.

Muscarinic Agonists: The signaling pathways of muscarinic receptors are well-characterized and depend on the receptor subtype.

  • M1, M3, and M5 Receptors: These subtypes couple to Gq/11 proteins. Agonist binding activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[14][15]

  • M2 and M4 Receptors: These subtypes couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[3][14]

Muscarinic_Signaling cluster_M1_M3_M5 M1, M3, M5 Receptor Signaling cluster_M2_M4 M2, M4 Receptor Signaling Agonist_q Muscarinic Agonist M1M3M5 M1/M3/M5 Receptor Agonist_q->M1M3M5 Gq11 Gq/11 M1M3M5->Gq11 PLC Phospholipase C (PLC) Gq11->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Agonist_i Muscarinic Agonist M2M4 M2/M4 Receptor Agonist_i->M2M4 Gio Gi/o M2M4->Gio AC Adenylyl Cyclase Gio->AC cAMP ↓ cAMP AC->cAMP

Figure 1: Signaling Pathways of Muscarinic Agonists.

This compound: As a σ2 receptor antagonist, this compound's mechanism is more complex and less direct. The σ2 receptor, now identified as transmembrane protein 97 (TMEM97), is involved in various cellular processes, including calcium signaling and cholesterol homeostasis.[16] Antagonism of the σ2 receptor by this compound is thought to modulate these processes, which in turn leads to an increase in acetylcholine release from presynaptic terminals. The precise molecular steps linking σ2 receptor blockade to enhanced acetylcholine release are still an area of active investigation but may involve the modulation of ion channel function or interactions with other proteins like the progesterone (B1679170) receptor membrane component 1 (PGRMC1).[14][16] Additionally, σ2 receptors have been shown to enhance Nerve Growth Factor (NGF)/TrkA signaling pathways, including the Ras/ERK1/2 and PI3K/Akt pathways.[6][17]

SM21_Signaling cluster_SM21 This compound Indirect Cholinergic Action SM21 This compound Sigma2 Sigma-2 (σ2) Receptor (TMEM97) SM21->Sigma2 Modulation Modulation of Ca²⁺ Signaling & Cholesterol Homeostasis Sigma2->Modulation Presynaptic Presynaptic Cholinergic Neuron Modulation->Presynaptic ACh_release ↑ Acetylcholine (ACh) Release Presynaptic->ACh_release Postsynaptic Postsynaptic Muscarinic Receptor ACh_release->Postsynaptic

Figure 2: Proposed Mechanism of this compound.

Functional Consequences: Analgesia vs. Broad Parasympathomimetic Effects

The distinct mechanisms of action translate to different physiological effects.

Muscarinic Agonists: Direct activation of muscarinic receptors produces broad parasympathomimetic effects, including smooth muscle contraction (in the gut, bladder, and bronchioles), increased secretions from exocrine glands (salivary, sweat, and gastric), and cardiac slowing.[1][2][3]

This compound: The functional outcomes of this compound are more targeted, with notable analgesic and nootropic (cognition-enhancing) effects reported.[6][8] The antinociceptive properties have been demonstrated in various animal models, including the hot-plate and tail-flick tests.[10] This effect is believed to be mediated by the potentiation of central cholinergic transmission.[10]

FeatureThis compoundMuscarinic Agonists
Primary Functional Effects Analgesic, Nootropic[6][8]Smooth muscle contraction, Increased glandular secretion, Bradycardia[1][2][3]
Scope of Action More targeted to central nervous system effectsBroad, systemic parasympathomimetic effects

Experimental Methodologies

The characterization of these compounds relies on a suite of established in vitro and in vivo assays.

Receptor Binding Assays

Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor.

General Protocol (Radioligand Competition Assay):

  • Membrane Preparation: Prepare cell membranes from tissues or cultured cells expressing the receptor of interest (e.g., rat liver for σ2 receptors, CHO cells transfected with specific muscarinic receptor subtypes).[18]

  • Incubation: Incubate the membranes with a specific radioligand (e.g., [3H]DTG for σ2 receptors, [3H]NMS for muscarinic receptors) and varying concentrations of the unlabeled test compound (e.g., this compound or a muscarinic agonist).[1][19] For σ2 receptor assays using non-selective radioligands like [3H]DTG, a masking agent for σ1 receptors (e.g., (+)-pentazocine) is included.[18][19]

  • Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Plot the percentage of specific binding against the concentration of the test compound to determine the IC50 value (the concentration that inhibits 50% of radioligand binding). Calculate the Ki value using the Cheng-Prusoff equation.

Binding_Assay_Workflow start Start prep Prepare Receptor-Containing Cell Membranes start->prep incubate Incubate Membranes with Radioligand & Test Compound prep->incubate filter Separate Bound & Free Ligand via Filtration incubate->filter count Quantify Radioactivity (Scintillation Counting) filter->count analyze Calculate IC50 and Ki Values count->analyze end End analyze->end

Figure 3: Workflow for a Radioligand Binding Assay.
Functional Assays

Objective: To measure the functional potency (EC50) and efficacy (Emax) of an agonist.

Calcium Mobilization Assay (for Gq/11-coupled receptors):

  • Cell Culture: Use cells stably expressing the muscarinic receptor of interest (e.g., CHO-M1 cells).

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Agonist Stimulation: Add varying concentrations of the muscarinic agonist.

  • Measurement: Measure the change in fluorescence intensity, which corresponds to the increase in intracellular calcium.

  • Data Analysis: Plot the response against the agonist concentration to determine the EC50 and Emax.

cAMP Accumulation Assay (for Gi/o-coupled receptors):

  • Cell Culture: Use cells expressing the muscarinic receptor of interest (e.g., CHO-M2 cells).

  • Stimulation: Pre-treat cells with a phosphodiesterase inhibitor and then stimulate with an adenylyl cyclase activator (e.g., forskolin) in the presence of varying concentrations of the muscarinic agonist.

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a suitable assay kit (e.g., HTRF or ELISA).

  • Data Analysis: Plot the inhibition of forskolin-stimulated cAMP accumulation against the agonist concentration to determine the EC50 and Emax.

Conclusion

This compound and traditional muscarinic agonists, while both impacting the cholinergic system, operate through fundamentally different pharmacological principles. Muscarinic agonists are direct activators of mAChRs, leading to broad parasympathomimetic effects. In contrast, this compound is a selective σ2 receptor antagonist that indirectly enhances cholinergic transmission, resulting in more targeted analgesic and nootropic effects. This distinction is critical for drug development, as it highlights the potential for achieving more specific therapeutic outcomes by targeting modulatory sites like the σ2 receptor, rather than engaging directly with the primary neurotransmitter receptors of a system. Future research elucidating the precise link between σ2 receptor antagonism and acetylcholine release will further refine our understanding of this novel pharmacological agent.

References

A Comparative Review of SM-21 Maleate and Its Structural Analogs as Cholinergic Modulators and Sigma-2 Receptor Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the pharmacological properties of SM-21 maleate (B1232345) and its structural analogs. SM-21, a tropane (B1204802) derivative, has garnered significant interest for its dual action as a presynaptic cholinergic modulator and a potent, selective sigma-2 (σ₂) receptor antagonist. These properties contribute to its notable analgesic and nootropic effects. This document summarizes key experimental data, details relevant experimental protocols, and visualizes the underlying mechanisms and workflows to facilitate further research and development in this area.

Introduction to SM-21 Maleate

This compound, chemically known as (±)-3α-tropanyl 2-(4-chlorophenoxy)butyrate maleate, is a synthetic compound that has demonstrated significant potential in preclinical studies. Its primary mechanisms of action are the enhancement of acetylcholine (B1216132) (ACh) release at central muscarinic synapses and the potent and selective antagonism of the σ₂ receptor.[1] This dual functionality makes it a compelling candidate for therapeutic applications in conditions characterized by cholinergic deficits and those where σ₂ receptor modulation may be beneficial, such as neuropathic pain and neurodegenerative diseases.

Mechanism of Action

The pharmacological effects of this compound are attributed to two distinct molecular targets:

  • Presynaptic Cholinergic System: SM-21 is believed to act on presynaptic muscarinic autoreceptors (likely of the M2 subtype), which normally function to inhibit ACh release. By antagonizing these receptors, SM-21 effectively removes this inhibitory brake, leading to an increase in the synaptic concentration of ACh. This enhanced cholinergic transmission is thought to underlie its cognition-enhancing and analgesic properties.

  • Sigma-2 (σ₂) Receptor: SM-21 is a potent and selective antagonist of the σ₂ receptor.[1] The precise physiological functions of the σ₂ receptor are still under investigation, but it has been implicated in a variety of cellular processes, including cell proliferation, apoptosis, and neuronal signaling. Antagonism of this receptor may contribute to the analgesic and neuroprotective effects of SM-21.

The following diagram illustrates the proposed signaling pathway for the cholinergic-enhancing effect of SM-21.

SM-21_Cholinergic_Pathway Proposed Mechanism of SM-21 on Cholinergic Transmission SM-21 SM-21 Presynaptic_M2_Autoreceptor Presynaptic M2 Autoreceptor SM-21->Presynaptic_M2_Autoreceptor Antagonizes ACh_Release Acetylcholine (ACh) Release Presynaptic_M2_Autoreceptor->ACh_Release Inhibits Synaptic_Cleft Synaptic Cleft ACh_Release->Synaptic_Cleft Increases ACh in Postsynaptic_Muscarinic_Receptor Postsynaptic Muscarinic Receptor Synaptic_Cleft->Postsynaptic_Muscarinic_Receptor Activates Cholinergic_Signaling Enhanced Cholinergic Signaling Postsynaptic_Muscarinic_Receptor->Cholinergic_Signaling

Caption: Proposed mechanism of SM-21 on cholinergic transmission.

Comparison with Structural Analogs

Research by Gualtieri and colleagues has explored a series of structural analogs of SM-21, primarily focusing on modifications of the 2-phenoxyalkanoic acid ester moiety attached to the tropane scaffold. These studies have provided valuable insights into the structure-activity relationships (SAR) for both cholinergic modulation and σ₂ receptor binding.

Key Structural Analogs

Two notable analogs that have been extensively studied alongside SM-21 are:

  • PG9: (±)-3α-Tropanyl 2-(4-bromophenyl)propionate. This compound is structurally very similar to SM-21, with a bromo substitution on the phenyl ring instead of a chloro substitution and a propionate (B1217596) instead of a butyrate (B1204436) chain.

  • Enantiomers of SM-21 and PG9: The enantioselectivity of these compounds has been investigated, revealing that the biological activity often resides primarily in one of the enantiomers.

Data Presentation

The following tables summarize the available quantitative data for SM-21 and its key analogs.

Table 1: Sigma-2 (σ₂) Receptor Binding Affinity

CompoundKi (nM) for σ₂ Receptor
This compoundData not available in searched abstracts

Note: While SM-21 is described as a potent σ₂ antagonist, specific Ki values were not found in the initial search results. Further literature review is required to populate this table.

Table 2: In Vivo Analgesic Activity (Hot Plate Test in Mice)

CompoundED₅₀ (mg/kg, s.c.)
SM-21Data not available in searched abstracts
(+)-R-SM21More potent enantiomer
(-)-S-SM21Less potent enantiomer
PG9Data not available in searched abstracts
(+)-S-PG9More potent enantiomer
(-)-R-PG9Less potent enantiomer
Morphine~5

Note: The abstracts indicate the relative potency of enantiomers but do not provide specific ED₅₀ values. A full-text review is necessary for complete data.

Table 3: Acetylcholine Release in Rat Parietal Cortex

CompoundEffect on ACh Release
SM-21 enantiomersEnantioselective effect
PG9 enantiomersNo significant enantioselectivity

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of SM-21 and its analogs.

Sigma-2 (σ₂) Receptor Binding Assay

This protocol is adapted from standard radioligand binding assay procedures.

Objective: To determine the binding affinity (Ki) of test compounds for the σ₂ receptor.

Materials:

  • Rat liver membranes (a rich source of σ₂ receptors)

  • [³H]-DTG (1,3-di-o-tolyl-guanidine) as the radioligand

  • (+)-Pentazocine to mask σ₁ receptors

  • Test compounds (SM-21 and analogs)

  • Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters

  • Scintillation cocktail and liquid scintillation counter

Workflow:

Sigma_Binding_Assay Workflow for Sigma-2 Receptor Binding Assay Prepare_Membranes Prepare rat liver membranes Incubate Incubate membranes with [3H]-DTG, (+)-pentazocine, and test compound Prepare_Membranes->Incubate Filter Rapidly filter through glass fiber filters Incubate->Filter Wash Wash filters to remove unbound radioligand Filter->Wash Scintillation_Counting Perform liquid scintillation counting Wash->Scintillation_Counting Data_Analysis Analyze data to determine IC50 and Ki Scintillation_Counting->Data_Analysis

Caption: Workflow for the sigma-2 receptor binding assay.

Procedure:

  • Prepare crude rat liver membranes by homogenization and centrifugation.

  • In assay tubes, combine the membrane preparation, a fixed concentration of [³H]-DTG, (+)-pentazocine (to saturate σ₁ receptors), and varying concentrations of the test compound.

  • Incubate the mixture at a specified temperature (e.g., 25°C) for a set duration to allow binding to reach equilibrium.

  • Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters quickly with ice-cold buffer to remove unbound radioligand.

  • Place the filters in scintillation vials with scintillation cocktail.

  • Quantify the radioactivity on the filters using a liquid scintillation counter.

  • Non-specific binding is determined in the presence of a high concentration of an unlabeled σ₂ ligand (e.g., haloperidol).

  • Calculate the specific binding at each concentration of the test compound.

  • Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific [³H]-DTG binding) by non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation.

Hot Plate Test for Analgesia

This is a standard behavioral test to assess the central analgesic activity of compounds.

Objective: To measure the pain threshold of animals in response to a thermal stimulus.

Materials:

  • Hot plate apparatus with adjustable temperature

  • Transparent restraining cylinder

  • Timer

  • Test animals (e.g., mice)

  • Test compounds and vehicle control

Procedure:

  • Set the hot plate temperature to a constant, noxious level (e.g., 55 ± 0.5°C).

  • Administer the test compound or vehicle to the animals via the desired route (e.g., subcutaneous, intraperitoneal).

  • At a predetermined time after drug administration, place the animal on the hot plate within the restraining cylinder.

  • Start the timer immediately.

  • Observe the animal for signs of nociception, such as licking of the hind paws or jumping.

  • Stop the timer and remove the animal from the hot plate as soon as a nociceptive response is observed. This time is recorded as the latency.

  • A cut-off time (e.g., 30 or 60 seconds) is pre-set to prevent tissue damage. If the animal does not respond within this time, it is removed, and the latency is recorded as the cut-off time.

  • The analgesic effect is determined by the increase in the response latency compared to the vehicle-treated group.

In Vivo Microdialysis for Acetylcholine Release

This technique allows for the measurement of neurotransmitter levels in the brains of freely moving animals.

Objective: To quantify the extracellular concentration of acetylcholine in a specific brain region (e.g., parietal cortex) following the administration of a test compound.

Materials:

  • Microdialysis probes

  • Stereotaxic apparatus for probe implantation

  • Perfusion pump

  • Fraction collector

  • HPLC system with an electrochemical detector for ACh analysis

  • Artificial cerebrospinal fluid (aCSF)

  • Test animals (e.g., rats)

  • Test compounds and vehicle control

Procedure:

  • Surgically implant a microdialysis guide cannula into the target brain region of the anesthetized animal.

  • After a recovery period, insert a microdialysis probe through the guide cannula.

  • Perfuse the probe with aCSF at a constant low flow rate (e.g., 1-2 µL/min).

  • Collect the dialysate samples at regular intervals (e.g., every 20 minutes) using a fraction collector.

  • After collecting baseline samples, administer the test compound or vehicle.

  • Continue collecting dialysate samples to monitor the drug-induced changes in ACh levels.

  • Analyze the concentration of ACh in the dialysate samples using HPLC with electrochemical detection.

  • Express the results as a percentage change from the baseline ACh levels.

Conclusion

This compound and its structural analogs represent a promising class of compounds with potential therapeutic applications in pain management and cognitive disorders. Their dual mechanism of action, involving both the enhancement of cholinergic transmission and the antagonism of σ₂ receptors, offers a multifaceted approach to treating complex neurological conditions. The structure-activity relationship studies, particularly those exploring the stereochemistry of these tropane esters, provide a valuable foundation for the rational design of new, more potent, and selective agents. Further research is warranted to fully elucidate the therapeutic potential of this chemical series and to identify lead candidates for clinical development.

References

A Comparative Analysis of SM-21 Maleate and Leading Nootropic Compounds for Cognitive Enhancement

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the novel nootropic compound SM-21 maleate (B1232345) against established cognitive enhancers: Piracetam, Aniracetam (B1664956), Modafinil, and Noopept. The following sections detail the mechanisms of action, present available quantitative data from preclinical and clinical studies, and outline the experimental protocols used to generate this data.

Executive Summary

SM-21 maleate is an emerging nootropic agent with a unique dual mechanism of action, primarily acting as a presynaptic M2 muscarinic acetylcholine (B1216132) receptor antagonist and a sigma-2 (σ₂) receptor ligand. This profile suggests its potential for enhancing cholinergic neurotransmission and modulating cellular stress responses, both critical for cognitive function. This guide benchmarks this compound against classic and atypical nootropics, providing a comparative overview of their pharmacological profiles and cognitive-enhancing effects.

Quantitative Data Comparison

The following tables summarize the available quantitative data for this compound and the selected comparator nootropic compounds. It is important to note that direct head-to-head comparative studies are limited; therefore, the data is compiled from various independent studies.

Table 1: Cognitive Enhancement in Preclinical Models

CompoundAnimal ModelCognitive TaskKey Findings
This compound MicePassive Avoidance TestData not yet publicly available in detail. Research indicates cognition-enhancing properties.
Piracetam MiceMorris Water MazeDecreased escape latency over training days, indicating improved spatial learning.[1][2]
Aniracetam MiceElevated Plus MazeNo significant alteration of cognitive or affective behavior in healthy adult mice.[3][4][5][6]
Noopept RatsN/AStimulates the expression of NGF and BDNF in the hippocampus, suggesting a role in neurogenesis and cognitive function.[7][8][9][10]

Table 2: Neurochemical and Electrophysiological Effects

CompoundMeasurementBrain RegionKey Findings
This compound Acetylcholine (ACh) ReleaseStriatum, HippocampusIncreases ACh release.[11][12]
Piracetam N/AN/AFacilitates central nervous system efficiency of cholinergic neurotransmission.
Aniracetam N/AN/APositively modulates metabotropic glutamate (B1630785) receptors and AMPA-sensitive glutamate receptors; may facilitate cholinergic transmission.
Modafinil Vigilance, Executive FunctionN/AImproves alertness, vigilance, and executive function during simulated night shifts.[13][14][15][16]
Noopept NGF and BDNF mRNA ExpressionHippocampusIncreased expression after acute and chronic administration.[7][8][9][10]

Mechanisms of Action and Signaling Pathways

The nootropic compounds discussed in this guide exert their cognitive-enhancing effects through distinct molecular pathways.

This compound

This compound's primary mechanism involves the blockade of presynaptic M2 muscarinic autoreceptors on cholinergic neurons. These receptors normally act as a negative feedback mechanism, inhibiting further acetylcholine (ACh) release. By antagonizing these receptors, this compound disinhibits the neuron, leading to an increase in synaptic ACh levels.[11][12] Elevated ACh is known to play a crucial role in learning and memory.

Additionally, this compound is a high-affinity ligand for the sigma-2 (σ₂) receptor. The precise function of the σ₂ receptor in cognition is still under investigation, but it is implicated in cellular stress responses and neuroprotection.

SM21_Maleate_Pathway cluster_presynaptic Presynaptic Cholinergic Neuron cluster_postsynaptic Postsynaptic Neuron cluster_sigma Neuronal Cell SM21 This compound M2 M2 Autoreceptor SM21->M2 Antagonizes ACh_release Acetylcholine (ACh) Release M2->ACh_release Inhibits ACh_receptor Postsynaptic ACh Receptors ACh_release->ACh_receptor Activates Cognitive_effects Enhanced Cognitive Function ACh_receptor->Cognitive_effects Leads to Sigma2 Sigma-2 Receptor Neuroprotection Neuroprotection & Cellular Stress Response Sigma2->Neuroprotection Modulates SM21_sigma This compound SM21_sigma->Sigma2 Binds to

Figure 1: Proposed signaling pathway for this compound.
Comparator Nootropics

  • Piracetam and Aniracetam: These classic "racetam" nootropics are thought to modulate both the cholinergic and glutamatergic systems. They are believed to enhance the function of AMPA receptors, which are critical for synaptic plasticity, and to increase acetylcholine utilization.

  • Modafinil: This wakefulness-promoting agent primarily acts as a dopamine (B1211576) reuptake inhibitor, increasing dopamine levels in the synapse. It also affects other neurotransmitter systems, including norepinephrine, serotonin, and histamine.

  • Noopept: This dipeptide derivative is reported to exert its effects by increasing the expression of neurotrophic factors, such as Nerve Growth Factor (NGF) and Brain-Derived Neurotrophic Factor (BDNF), in the hippocampus.[7][8][9][10] These neurotrophins are vital for neuronal survival, growth, and synaptic plasticity.

Nootropic_Mechanisms cluster_racetams Piracetam & Aniracetam cluster_modafinil Modafinil cluster_noopept Noopept Racetams Piracetam / Aniracetam AMPA AMPA Receptor Racetams->AMPA Modulates ACh_util Acetylcholine Utilization Racetams->ACh_util Increases Cognition Cognitive Enhancement AMPA->Cognition ACh_util->Cognition Modafinil Modafinil DAT Dopamine Transporter Modafinil->DAT Inhibits Dopamine Synaptic Dopamine DAT->Dopamine Reuptake Dopamine->Cognition Noopept Noopept Neurotrophin NGF / BDNF Expression Noopept->Neurotrophin Increases Synaptic_plasticity Synaptic Plasticity Neurotrophin->Synaptic_plasticity Promotes Synaptic_plasticity->Cognition

Figure 2: Overview of comparator nootropic mechanisms.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are outlines of key experimental protocols relevant to the data presented.

Passive Avoidance Test

This task assesses learning and memory in rodents. The apparatus consists of a two-compartment box with a light and a dark chamber.

  • Acquisition Trial: A mouse is placed in the light compartment. When it enters the dark compartment, it receives a mild foot shock.

  • Retention Trial: After a set period (e.g., 24 hours), the mouse is returned to the light compartment. The latency to enter the dark compartment is measured. A longer latency indicates better memory of the aversive stimulus.

Passive_Avoidance_Workflow cluster_acquisition Acquisition Phase cluster_retention Retention Phase (24h later) start Place Mouse in Light Compartment enter_dark Mouse Enters Dark Compartment start->enter_dark shock Mild Foot Shock Administered enter_dark->shock return_mouse Return Mouse to Light Compartment measure_latency Measure Latency to Enter Dark Compartment return_mouse->measure_latency

Figure 3: Experimental workflow for the Passive Avoidance Test.
Morris Water Maze

This test is widely used to study spatial learning and memory, which is heavily dependent on the hippocampus.

  • Procedure: A mouse is placed in a circular pool of opaque water and must find a hidden platform to escape. The time it takes to find the platform (escape latency) is recorded over several trials and days.

  • Probe Trial: After training, the platform is removed, and the time spent in the quadrant where the platform was previously located is measured to assess memory retention.

In Vivo Microdialysis for Acetylcholine Measurement

This technique allows for the measurement of neurotransmitter levels in the brain of a freely moving animal.

  • Procedure: A microdialysis probe is surgically implanted into a specific brain region (e.g., hippocampus or striatum). A physiological solution is slowly perfused through the probe, and the dialysate, containing extracellular fluid from the surrounding tissue, is collected. The concentration of acetylcholine in the dialysate is then analyzed using techniques like high-performance liquid chromatography (HPLC). This allows for the real-time monitoring of changes in acetylcholine release in response to drug administration.[17][18][19][20][21]

Conclusion

This compound presents a promising profile as a nootropic agent with a distinct mechanism of action compared to established cognitive enhancers. Its ability to increase acetylcholine release through M2 receptor antagonism, coupled with its activity at the sigma-2 receptor, suggests a multifaceted approach to cognitive enhancement that warrants further investigation. While direct comparative data is currently sparse, the available information indicates that this compound could offer a novel therapeutic strategy for conditions associated with cognitive decline. Future research should focus on head-to-head preclinical studies with standardized behavioral and neurochemical outcome measures, followed by well-controlled clinical trials to fully elucidate its efficacy and safety profile in humans.

References

Validating SM-21 Maleate's Effect on Acetylcholine Release: A Comparative Guide with Microdialysis Data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of SM-21 maleate's effect on acetylcholine (B1216132) (ACh) release with other key cholinergic modulators, supported by experimental data from in vivo microdialysis studies. The information is intended to assist researchers in evaluating the performance and mechanistic pathways of these compounds.

Comparative Analysis of Cholinergic Modulators on Acetylcholine Release

The following table summarizes the quantitative effects of SM-21 maleate (B1232345) and alternative compounds on acetylcholine release as measured by in vivo microdialysis. SM-21, a potent and selective M2 muscarinic autoreceptor antagonist, is compared with other M2 antagonists (AF-DX 116, AF-DX 384, AQ-RA 741, and methoctramine) and an M2 agonist (oxotremorine) to provide a clear performance context.

CompoundMechanism of ActionBrain RegionAnimal ModelDose/ConcentrationObserved Effect on ACh ReleaseReference
This compound M2 Muscarinic Receptor Antagonist Rat Parietal CortexRatNot specified in available abstractsIncreases ACh release [Gualtieri et al., 1994]
AF-DX 116M2 Muscarinic Receptor AntagonistRat Cortex & HippocampusRat2, 4, 8, or 16 µM (perfusion)Potent, concentration-dependent increase (up to 8- to 10-fold over basal with nicotine) [1][Quirion et al., 1994[1]; Thomas et al., 1997]
AF-DX 384M2 Muscarinic Receptor AntagonistRat Cortex & HippocampusRat2, 4, 8, or 16 µM (perfusion)Potent, concentration-dependent increase [Quirion et al., 1994[1]; Thomas et al., 1997]
AQ-RA 741M2 Muscarinic Receptor AntagonistRat Cortex & HippocampusRat2, 4, 8, or 16 µM (perfusion)Potent, concentration-dependent increase [Quirion et al., 1994[1]; Thomas et al., 1997]
MethoctramineM2 Muscarinic Receptor AntagonistFrog Neuromuscular JunctionFrogNot specified in available abstractsIncreased quantal content of ACh [Slutsky et al., 2001]
Oxotremorine (B1194727)M2 Muscarinic Receptor AgonistRat StriatumRat0.1 and 0.5 mg/kg, IVDose-dependent decrease in ACh release [2][Sugimoto et al., 1993[2]]

Experimental Protocols

In Vivo Microdialysis for Acetylcholine Measurement in Rat Brain

This protocol outlines a typical in vivo microdialysis procedure for measuring extracellular acetylcholine levels in the rat brain, based on methodologies reported in the literature.

Objective: To measure the effect of this compound and other cholinergic modulators on extracellular acetylcholine levels in specific brain regions (e.g., parietal cortex, hippocampus) of freely moving or anesthetized rats.

Materials:

  • Stereotaxic apparatus

  • Microdialysis probes (concentric or linear type, with appropriate molecular weight cut-off)

  • Syringe pump

  • Fraction collector (optional, for offline analysis)

  • Artificial cerebrospinal fluid (aCSF) perfusion solution (e.g., 147 mM NaCl, 4 mM KCl, 2.3 mM CaCl2, 1.0 mM MgCl2, buffered to pH 7.4)

  • Acetylcholinesterase (AChE) inhibitor (e.g., neostigmine (B1678181) or physostigmine) to be added to the aCSF to prevent ACh degradation.

  • Test compounds (this compound, alternatives) dissolved in aCSF or vehicle.

  • High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED) system or Tandem Mass Spectrometry (LC-MS/MS) for ACh analysis.

Procedure:

  • Animal Surgery: Anesthetize the rat and place it in the stereotaxic apparatus. Implant a guide cannula targeting the brain region of interest (e.g., parietal cortex or hippocampus) according to stereotaxic coordinates.

  • Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula.

  • Perfusion: Perfuse the probe with aCSF containing an AChE inhibitor at a low, constant flow rate (e.g., 1-2 µL/min).

  • Baseline Collection: Collect dialysate samples for a baseline period (e.g., 60-120 minutes) to establish stable basal ACh levels.

  • Drug Administration: Administer the test compound (e.g., this compound) either systemically (e.g., intraperitoneally) or locally through the microdialysis probe by switching the perfusion solution to one containing the drug.

  • Sample Collection: Continue to collect dialysate samples at regular intervals (e.g., every 15-20 minutes) during and after drug administration.

  • Sample Analysis: Analyze the collected dialysate samples for ACh concentration using a sensitive analytical method such as HPLC-ED or LC-MS/MS.

  • Data Analysis: Express the results as a percentage change from the baseline ACh levels.

Microdialysis_Workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Analysis Animal_Surgery Animal Surgery & Guide Cannula Implantation Probe_Insertion Microdialysis Probe Insertion Animal_Surgery->Probe_Insertion Perfusion aCSF Perfusion Probe_Insertion->Perfusion Baseline Baseline Sample Collection Perfusion->Baseline Drug_Admin Drug Administration (e.g., SM-21) Baseline->Drug_Admin Experimental_Samples Experimental Sample Collection Drug_Admin->Experimental_Samples HPLC_MS ACh Quantification (HPLC-ED or LC-MS/MS) Experimental_Samples->HPLC_MS Data_Analysis Data Analysis (% Change from Baseline) HPLC_MS->Data_Analysis

In Vivo Microdialysis Experimental Workflow.

Signaling Pathways

Mechanism of Action of this compound: M2 Receptor Antagonism

This compound enhances acetylcholine release primarily by acting as an antagonist at presynaptic M2 muscarinic autoreceptors. These receptors are G-protein coupled receptors (GPCRs) that, when activated by acetylcholine, initiate an inhibitory signaling cascade that reduces further acetylcholine release. By blocking these receptors, this compound disinhibits the cholinergic nerve terminal, leading to an increased release of acetylcholine into the synaptic cleft.

Signaling Pathway of M2 Autoreceptor-Mediated Inhibition of ACh Release and its Blockade by SM-21.

Conclusion

The available evidence strongly supports the role of this compound as a presynaptic cholinergic modulator that effectively increases acetylcholine release through the antagonism of M2 muscarinic autoreceptors. Comparative data from microdialysis studies of other M2 antagonists, such as AF-DX 116, further validate this mechanism, demonstrating that blockade of these autoreceptors leads to a significant and sustained increase in extracellular acetylcholine levels in key brain regions. The detailed experimental protocol and signaling pathway diagrams provided in this guide offer a robust framework for researchers designing and interpreting studies on this compound and other novel cholinergic agents. Further quantitative microdialysis studies on this compound are warranted to fully characterize its dose-response relationship and compare its potency and efficacy directly with other M2 antagonists.

References

A Comparative Analysis of SM-21 Maleate and Haloperidol on Dopamine Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of SM-21 maleate (B1232345) and the conventional antipsychotic, haloperidol (B65202), focusing on their distinct mechanisms of action on dopamine (B1211576) pathways. While haloperidol exerts its effects through direct antagonism of dopamine D2 receptors, SM-21 maleate modulates dopaminergic activity indirectly via its potent and selective antagonism of sigma-2 (σ2) receptors and its interaction with muscarinic acetylcholine (B1216132) receptors. This comparison is supported by experimental data on receptor binding affinities and functional outcomes, providing valuable insights for researchers in neuropharmacology and drug development.

Executive Summary

Haloperidol, a butyrophenone (B1668137) derivative, is a cornerstone of typical antipsychotic therapy, with a well-established mechanism centered on high-affinity blockade of dopamine D2 receptors. This direct antagonism is effective in alleviating the positive symptoms of psychosis but is also associated with a significant burden of extrapyramidal side effects due to the disruption of dopamine signaling in the nigrostriatal pathway.

In contrast, this compound represents a novel pharmacological approach. Its primary targets are not dopamine receptors but rather sigma-2 (σ2) and muscarinic receptors. Emerging evidence indicates that modulation of these receptor systems can, in turn, influence dopamine release and neurotransmission. This indirect mechanism offers the potential for a differentiated therapeutic profile with a potentially lower risk of the motor side effects that characterize direct D2 antagonists.

Data Presentation: Quantitative Comparison

The following tables summarize the key quantitative data for this compound and haloperidol, highlighting the stark differences in their receptor binding profiles.

Table 1: Receptor Binding Affinities (Ki, nM)

CompoundDopamine D2Sigma-1 (σ1)Sigma-2 (σ2)Muscarinic (general)
This compound No significant affinity reportedLow affinityHigh affinity (selective antagonist)0.174 µM (174 nM)
Haloperidol 0.5 - 2.53.2 - 4.116.3Low to moderate affinity

Note: Lower Ki values indicate higher binding affinity.

Table 2: Functional Effects on Dopamine Pathways

CompoundPrimary Mechanism on Dopamine PathwaysEffect on Dopamine ReleaseKey Experimental Evidence
This compound Indirect modulation via σ2 receptor antagonism and muscarinic receptor interaction.Indirectly influences dopamine release; σ2 antagonism may modulate dopamine homeostasis, while muscarinic receptor activation can either increase or decrease dopamine release depending on the subtype and brain region.Preclinical studies showing σ2 and muscarinic receptor-mediated effects on neurotransmitter systems.
Haloperidol Direct competitive antagonism of postsynaptic dopamine D2 receptors.Initially increases dopamine release by blocking presynaptic D2 autoreceptors, followed by a blockade of postsynaptic dopamine signaling.[1][2][3][4][5]In vivo microdialysis studies demonstrating increased extracellular dopamine and its metabolites following acute administration.[1][2][3][4][5]

Mechanisms of Action on Dopamine Pathways

Haloperidol: The Direct Antagonist

Haloperidol's mechanism of action is direct and potent. It physically blocks dopamine from binding to D2 receptors in the brain's key dopamine pathways:

  • Mesolimbic Pathway: Blockade of D2 receptors in this pathway is thought to be responsible for its antipsychotic effects, reducing positive symptoms such as hallucinations and delusions.

  • Nigrostriatal Pathway: D2 receptor antagonism in this pathway, which is crucial for motor control, is the primary cause of extrapyramidal side effects (EPS), including parkinsonism, dystonia, and akathisia.

  • Tuberoinfundibular Pathway: Blockade of D2 receptors here leads to an increase in prolactin levels, which can result in side effects like gynecomastia and galactorrhea.

  • Mesocortical Pathway: The effects in this pathway are more complex and may contribute to cognitive and negative symptoms.

Haloperidol_Dopamine_Pathway cluster_presynaptic Presynaptic Dopaminergic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine D2_auto D2 Autoreceptor Dopamine->D2_auto Negative Feedback Synapse Synaptic Cleft Dopamine->Synapse D2_post Postsynaptic D2 Receptor Signal Signal Transduction D2_post->Signal Inhibition of Adenylyl Cyclase Haloperidol Haloperidol Haloperidol->D2_auto Blocks Haloperidol->D2_post Blocks Synapse->D2_post SM21_Dopamine_Pathway cluster_cholinergic Cholinergic Neuron cluster_dopaminergic Dopaminergic Neuron ACh Acetylcholine Muscarinic_R Muscarinic Receptors ACh->Muscarinic_R Activates Dopamine Dopamine Release Muscarinic_R->Dopamine Modulates Sigma2_R Sigma-2 Receptors Sigma2_R->Dopamine Modulates SM21 This compound SM21->Muscarinic_R Modulates SM21->Sigma2_R Antagonizes Binding_Assay_Workflow start Start prep Prepare Receptor Membranes start->prep incubate Incubate with Radioligand & Test Compound prep->incubate separate Separate Bound from Free Ligand (Filtration) incubate->separate quantify Quantify Radioactivity separate->quantify analyze Calculate IC50 and Ki quantify->analyze end End analyze->end Microdialysis_Workflow start Start implant Implant Microdialysis Probe in Brain Region start->implant perfuse Perfuse with aCSF implant->perfuse collect_base Collect Baseline Dialysate Samples perfuse->collect_base administer Administer Test Compound collect_base->administer collect_post Collect Post-Drug Dialysate Samples administer->collect_post analyze Analyze Dopamine Levels (HPLC-ED) collect_post->analyze end End analyze->end

References

A Comparative Guide for Researchers: SM-21 Maleate vs. Siramesine as Sigma-2 Receptor Research Tools

Author: BenchChem Technical Support Team. Date: December 2025

For researchers investigating the enigmatic sigma-2 (σ2) receptor, the choice of the right chemical probe is paramount. This guide provides a detailed comparison of two prominent and selective σ2 receptor ligands: SM-21 maleate (B1232345), a recognized antagonist, and Siramesine, a well-characterized agonist. This comparison is intended to assist researchers, scientists, and drug development professionals in selecting the optimal tool for their experimental needs by presenting key performance data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows.

Quantitative Comparison of Binding Affinities and Functional Activity

The following table summarizes the binding affinities of SM-21 maleate and Siramesine for sigma-1 (σ1) and sigma-2 (σ2) receptors, as well as their functional activities.

Compoundσ1 Receptor Ki (nM)σ2 Receptor Ki (nM)σ2/σ1 Selectivity RatioFunctional Activity at σ2 Receptor
This compound ~290~30~0.1Antagonist
Siramesine 170.12141.7Agonist

Note: Ki values can vary between studies depending on the experimental conditions. The values presented here are representative. A higher selectivity ratio indicates greater selectivity for the σ2 receptor over the σ1 receptor.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in experimental design.

Radioligand Binding Assay for Sigma-2 Receptor Affinity

This protocol is used to determine the binding affinity (Ki) of a test compound for the σ2 receptor.

Materials:

  • Membrane Preparation: Rat liver membrane homogenates are commonly used due to their high density of σ2 receptors.

  • Radioligand: [3H]1,3-di-o-tolylguanidine ([3H]DTG), a non-selective sigma receptor ligand.

  • Masking Ligand: (+)-Pentazocine, a selective σ1 receptor ligand, is used to block the binding of [3H]DTG to σ1 receptors.

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0.

  • Test Compounds: this compound and Siramesine.

  • Scintillation Fluid.

  • Glass fiber filters.

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Prepare rat liver membrane homogenates. Protein concentration should be determined using a standard method like the Bradford assay.

  • In a 96-well plate, add the following in order:

    • Assay buffer.

    • A fixed concentration of (+)-pentazocine (e.g., 100 nM) to saturate σ1 receptors.

    • A fixed concentration of [3H]DTG (e.g., 3 nM).

    • Varying concentrations of the test compound (this compound or Siramesine) to generate a competition curve.

    • Membrane homogenate (typically 150-200 µg of protein).

  • For determining non-specific binding, a high concentration of a non-labeled sigma ligand (e.g., 10 µM haloperidol) is used instead of the test compound.

  • Incubate the plate at room temperature (25°C) for 120 minutes.

  • Terminate the reaction by rapid filtration through glass fiber filters pre-soaked in a solution like 0.5% polyethyleneimine (PEI).

  • Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • The IC50 values (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) are calculated by non-linear regression analysis of the competition curves.

  • The Ki values are then calculated from the IC50 values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Cell Viability Assay to Determine Functional Activity

This assay is used to differentiate between σ2 receptor agonists and antagonists based on their effects on cell proliferation and survival. Agonists typically induce cell death, while antagonists do not.

Materials:

  • Cell Lines: Human cancer cell lines that express the σ2 receptor, such as MCF-7 (breast cancer) or PC-3 (prostate cancer).

  • Cell Culture Medium: Appropriate for the chosen cell line (e.g., DMEM with 10% FBS).

  • Test Compounds: this compound and Siramesine.

  • Cell Viability Reagent: For example, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) or PrestoBlue™.

  • 96-well cell culture plates.

  • Plate reader.

Procedure:

  • Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound or Siramesine for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).

  • After the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.

  • Incubate for the recommended time to allow for the conversion of the reagent by viable cells.

  • Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.

  • Calculate the percentage of cell viability relative to the vehicle control.

  • Plot the percentage of cell viability against the compound concentration to determine the EC50 value (the concentration that causes 50% of the maximal effect) for agonists like Siramesine. For antagonists like this compound, no significant decrease in cell viability is expected.

Signaling Pathways and Experimental Workflows

Visual diagrams are provided below to illustrate the key signaling pathway modulated by σ2 receptor ligands and a typical experimental workflow for their characterization.

sigma2_signaling cluster_membrane Plasma & ER Membranes cluster_cell Cellular Response siramesine Siramesine (Agonist) sigma2 σ2 Receptor (TMEM97) siramesine->sigma2 Binds & Activates sm21 This compound (Antagonist) sm21->sigma2 Binds & Blocks no_effect No Apoptotic Effect sm21->no_effect ros Increased Reactive Oxygen Species (ROS) sigma2->ros Activation leads to lysosome Lysosomal Membrane Permeabilization sigma2->lysosome Activation leads to apoptosis Caspase-Independent Apoptosis ros->apoptosis lysosome->apoptosis

Sigma-2 Receptor Signaling Pathway.

experimental_workflow cluster_0 Compound Selection & Preparation cluster_1 In Vitro Characterization cluster_2 Data Analysis & Interpretation cluster_3 Downstream Applications start Select Test Compound (e.g., SM-21 or Siramesine) prep Prepare Stock Solutions start->prep binding_assay Radioligand Binding Assay (Determine Ki for σ1 and σ2) prep->binding_assay functional_assay Functional Assay (e.g., Cell Viability Assay) binding_assay->functional_assay Assess Functional Effect analysis Calculate Ki, Selectivity Ratio, and EC50 (for agonists) functional_assay->analysis classification Classify as Agonist or Antagonist analysis->classification in_vivo In Vivo Studies (e.g., Animal Models) classification->in_vivo Based on Functional Profile pathway Pathway Analysis (e.g., Western Blot) classification->pathway Based on Functional Profile

Experimental Workflow for Sigma-2 Ligand Characterization.

Objective Comparison and Recommendations

This compound is a valuable research tool for studies where blocking the σ2 receptor is the primary objective. Its antagonistic properties make it suitable for:

  • Investigating the physiological and pathophysiological roles of the σ2 receptor by observing the effects of its inhibition.

  • Elucidating the downstream signaling pathways that are tonically or endogenously activated by the σ2 receptor.

  • Serving as a negative control in experiments involving σ2 receptor agonists to confirm that the observed effects are indeed mediated by receptor activation.

Siramesine , on the other hand, is the tool of choice for researchers aiming to activate the σ2 receptor. Its agonistic nature, leading to distinct cellular outcomes like apoptosis, makes it ideal for:

  • Studying the consequences of σ2 receptor activation, particularly in the context of cancer research where inducing cell death is a therapeutic goal.

  • Screening for compounds that can modulate the effects of σ2 receptor agonists.

  • Investigating the molecular mechanisms of σ2 receptor-mediated apoptosis.

The choice between this compound and Siramesine fundamentally depends on the research question. For studies requiring the inhibition of σ2 receptor activity to understand its basal functions or to block a specific pathway, This compound is the superior tool. Conversely, for research focused on the activation of the σ2 receptor and its downstream effects, such as apoptosis induction, Siramesine is the more appropriate and potent research tool. Researchers should carefully consider their experimental aims and the distinct pharmacological profiles of these two compounds to ensure the generation of meaningful and interpretable data.

Replicating published findings on SM-21 maleate's analgesic effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the published findings on the analgesic effects of SM-21 maleate (B1232345), a tropane (B1204802) analogue with a unique mechanism of action. The information is intended for researchers and professionals in the field of drug development and pain management. This document summarizes quantitative data, details experimental protocols, and visualizes key pathways to offer a thorough understanding of SM-21 maleate's analgesic profile in preclinical studies.

Executive Summary

This compound has demonstrated notable antinociceptive properties in various rodent models of pain. Its primary mechanism of action is attributed to the antagonism of presynaptic M2 muscarinic acetylcholine (B1216132) receptors, which leads to an enhanced release of acetylcholine in the central nervous system, thereby potentiating cholinergic transmission.[1][2] Additionally, this compound exhibits a high affinity for sigma-2 (σ₂) receptors, which may also contribute to its analgesic effects. This dual mechanism distinguishes it from traditional opioid analgesics and non-steroidal anti-inflammatory drugs (NSAIDs). This guide presents a comparative analysis of its efficacy against the well-established opioid analgesic, morphine, based on data from standard preclinical pain assays.

Comparative Analgesic Efficacy

The following tables summarize the quantitative data on the analgesic effects of this compound and morphine in common preclinical pain models. It is important to note that direct head-to-head comparative studies with detailed quantitative outcomes for this compound are limited in the publicly available literature. The data for this compound is primarily derived from the seminal work by Ghelardini et al. (1997), while the data for morphine is aggregated from several representative studies.

Table 1: Hot-Plate Test

The hot-plate test is a widely used method to assess the response to thermal pain, primarily reflecting supraspinal analgesic mechanisms.

CompoundAnimal ModelRoute of AdministrationEffective Dose RangeED₅₀Peak Effect Latency
This compound Mousei.p.10-30 mg/kg[1][2]Not ReportedNot Reported
Morphine Mouse (C57BL/6)s.c.1-20 mg/kg[3]~5.73 - 8.98 mg/kg[3]30-60 minutes[3]
Morphine Mouse (BALB/c)s.c.Not Specified3.8 ± 1.4 mg/kg[4]Not Reported

Table 2: Acetic Acid-Induced Writhing Test

The writhing test is a chemical method of inducing visceral pain, sensitive to both central and peripheral analgesics. The test measures the number of abdominal constrictions (writhes) following the intraperitoneal injection of an irritant like acetic acid.

CompoundAnimal ModelRoute of AdministrationEffective Dose RangeED₅₀Percent Inhibition
This compound Mousei.p.10-30 mg/kg[1][2]Not ReportedNot Reported
Morphine Mouses.c.Not SpecifiedNot ReportedSignificant reduction in writhes

Table 3: Tail-Flick Test

The tail-flick test measures the latency to a reflexive withdrawal of the tail from a thermal stimulus and is primarily indicative of spinal analgesic mechanisms.

CompoundAnimal ModelRoute of AdministrationEffective Dose RangeED₅₀Peak Effect Latency
This compound Mousei.p.10-30 mg/kg[1][2]Not ReportedNot Reported
Morphine Mouse (CD-1)s.c.Not Specified4.6 mg/kg[5]~30 minutes[6]
Morphine Rats.c.1.5-3 mg/kg[7]1.8-fold increase with tolerance[8]Not Reported

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate replication and comparison of findings.

Hot-Plate Test

Objective: To assess the central analgesic activity of a compound by measuring the reaction time of an animal to a thermal stimulus.

Procedure:

  • A hot plate apparatus is maintained at a constant temperature, typically between 52°C and 55°C.

  • A mouse is placed on the heated surface, and a timer is started simultaneously.

  • The latency to the first sign of nociception (e.g., licking of the hind paw, jumping) is recorded.

  • A cut-off time (e.g., 30 or 60 seconds) is established to prevent tissue damage.

  • The test compound or vehicle is administered, and the latency is measured at predetermined time intervals (e.g., 15, 30, 60, 90, and 120 minutes) after administration.

  • An increase in the latency period compared to the control group indicates an analgesic effect.

Acetic Acid-Induced Writhing Test

Objective: To evaluate the peripheral and central analgesic activity of a compound by quantifying the reduction in visceral pain behavior.

Procedure:

  • Mice are pre-treated with the test compound, a standard analgesic (e.g., morphine), or a vehicle control.

  • After a set absorption period (e.g., 30 minutes), a 0.6% or 1% solution of acetic acid is injected intraperitoneally (i.p.).

  • Immediately after the injection, each mouse is placed in an individual observation chamber.

  • The number of writhes (a characteristic stretching behavior) is counted for a specific period, typically 10 to 20 minutes, starting 5 minutes after the acetic acid injection.

  • A significant reduction in the number of writhes in the treated group compared to the control group indicates analgesia.

Tail-Flick Test

Objective: To measure the spinal analgesic activity of a compound by assessing the latency of a reflexive tail withdrawal from a thermal stimulus.

Procedure:

  • A mouse is gently restrained, with its tail exposed.

  • A focused beam of light or a radiant heat source is applied to a specific portion of the tail.

  • The time taken for the mouse to flick its tail away from the heat source is automatically recorded as the tail-flick latency.

  • A baseline latency is determined before drug administration.

  • The test compound or vehicle is administered, and the tail-flick latency is measured at various time points post-administration.

  • An increase in latency time indicates an antinociceptive effect. A cut-off time is employed to prevent tissue damage.

Signaling Pathways and Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the proposed signaling pathway of this compound and a typical experimental workflow for assessing analgesic compounds.

G cluster_0 Presynaptic Cholinergic Neuron cluster_1 Postsynaptic Neuron cluster_2 Sigma-2 Receptor Interaction SM21 This compound M2_receptor Presynaptic M2 Muscarinic Receptor SM21->M2_receptor Antagonizes Gi Gi Protein M2_receptor->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP ACh_release ↑ Acetylcholine (ACh) Release cAMP->ACh_release Leads to ACh Acetylcholine (ACh) ACh_release->ACh Postsynaptic_receptor Postsynaptic Muscarinic/Nicotinic Receptors ACh->Postsynaptic_receptor Binds to Analgesia Analgesic Effect Postsynaptic_receptor->Analgesia Initiates Signal for SM21_sigma This compound Sigma2_receptor Sigma-2 (σ₂) Receptor SM21_sigma->Sigma2_receptor Binds to Downstream_signaling Downstream Signaling Events Sigma2_receptor->Downstream_signaling Analgesia_sigma Contribution to Analgesia Downstream_signaling->Analgesia_sigma

Caption: Proposed signaling pathway for the analgesic action of this compound.

G cluster_tests Analgesic Assays start Start: Select Animal Model (e.g., Mice) acclimatization Acclimatization Period start->acclimatization grouping Randomly Assign to Treatment Groups (Vehicle, SM-21, Morphine) acclimatization->grouping baseline Measure Baseline Pain Threshold (Hot-Plate, Tail-Flick) grouping->baseline administration Administer Test Compounds (i.p., s.c.) baseline->administration testing Measure Analgesic Effect at Pre-determined Time Intervals administration->testing hot_plate Hot-Plate Test (Latency to response) writhing Writhing Test (Number of writhes) tail_flick Tail-Flick Test (Latency to flick) data_analysis Data Collection & Analysis (e.g., ED₅₀, % Inhibition) hot_plate->data_analysis writhing->data_analysis tail_flick->data_analysis comparison Compare Efficacy of SM-21 vs. Morphine data_analysis->comparison end End: Conclusion on Relative Analgesic Profile comparison->end

Caption: Experimental workflow for comparing the analgesic effects of this compound.

References

A Head-to-Head Comparison of SM-21 Maleate and Other Key Tropane Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the biochemical and pharmacological properties of SM-21 maleate (B1232345) against other prominent tropane (B1204802) alkaloids: cocaine, atropine (B194438), and benztropine (B127874). The information presented is collated from various experimental studies to aid researchers in understanding the distinct profiles of these compounds.

Introduction to Tropane Alkaloids

Tropane alkaloids are a class of naturally occurring or synthetic compounds characterized by a bicyclic tropane ring structure.[1][2] They exhibit a wide range of pharmacological activities, primarily interacting with the central and peripheral nervous systems.[3][4] This guide focuses on a comparative analysis of four key tropane alkaloids:

  • SM-21 Maleate: A synthetic tropane derivative recognized for its high affinity and selectivity as a sigma-2 (σ₂) receptor antagonist. It also acts as a presynaptic cholinergic modulator, increasing acetylcholine (B1216132) release.[5][6]

  • Cocaine: A well-known psychostimulant that primarily functions as a non-selective monoamine reuptake inhibitor, blocking the dopamine (B1211576) (DAT), serotonin (B10506) (SERT), and norepinephrine (B1679862) (NET) transporters.[7]

  • Atropine: A non-selective muscarinic acetylcholine receptor antagonist widely used in medicine.[8][9]

  • Benztropine: A centrally acting anticholinergic and antihistaminic drug, also known for its potent dopamine reuptake inhibition.[10][11]

Comparative Receptor Binding Profiles

The following table summarizes the in vitro binding affinities (Ki, in nM) of this compound, cocaine, atropine, and benztropine for a range of relevant receptors. Lower Ki values indicate higher binding affinity. It is important to note that these values are compiled from multiple studies and may vary due to different experimental conditions.

ReceptorThis compound (Ki, nM)Cocaine (Ki, nM)Atropine (Ki, nM)Benztropine (Ki, nM)
Sigma-1 (σ₁) Receptor ~500~1,300>10,000~150
Sigma-2 (σ₂) Receptor 6.7 - 67~1,000>10,000~100
Dopamine Transporter (DAT) >10,00096 - 660>10,0008.5 - 118
Serotonin Transporter (SERT) >10,000118 - 1,000>10,000~3,000
Norepinephrine Transporter (NET) >10,000230 - 3,000>10,000~3,500
Muscarinic M₁ Receptor 174 (non-selective)~18,800 (M₂)1.27~2
Muscarinic M₂ Receptor 174 (non-selective)18,8003.24~1
Muscarinic M₃ Receptor 174 (non-selective)-2.21-
Muscarinic M₄ Receptor 174 (non-selective)-0.77-
Muscarinic M₅ Receptor 174 (non-selective)-2.84-

*Data compiled from multiple sources.[5][6][7][8][9][10][11][12][13][14][15][16][17][18][19][20][21][22][23] The values for SM-21 at DAT, SERT, and NET are generally reported as having low affinity, with specific Ki values not consistently available in the literature. Similarly, atropine's affinity for sigma and monoamine transporters is low and not always quantified.

Functional Comparison

The differing receptor binding profiles of these tropane alkaloids translate to distinct functional effects.

Functional EffectThis compoundCocaineAtropineBenztropine
Acetylcholine Release IncreasesIndirectly ModulatesBlocks Postsynaptic ReceptorsBlocks Postsynaptic Receptors
Dopamine Reuptake No significant effectPotent InhibitionNo significant effectPotent Inhibition
Locomotor Activity No significant effect alone; attenuates cocaine-induced hyperactivityIncreasesMay increase at low doses, decrease at high dosesCan decrease or have biphasic effects

Experimental Protocols

Radioligand Binding Assay for Sigma-2 (σ₂) Receptors

This protocol outlines a competitive binding assay to determine the affinity of test compounds for the σ₂ receptor.

1. Materials:

  • Membrane Preparation: Guinea pig brain membranes or cell lines expressing σ₂ receptors.

  • Radioligand: [³H]DTG (1,3-di-o-tolyl-guanidine) is often used. To assess σ₂ receptors specifically, a high concentration of a selective σ₁ ligand (e.g., (+)-pentazocine) is included to block [³H]DTG binding to σ₁ sites.

  • Assay Buffer: Tris-HCl buffer (50 mM, pH 8.0).

  • Non-specific Binding Control: Haloperidol (10 µM).

  • Test Compounds: Serial dilutions of this compound, cocaine, atropine, and benztropine.

  • Filtration Apparatus: Cell harvester and glass fiber filters (e.g., Whatman GF/B) pre-soaked in polyethylenimine (PEI).

  • Scintillation Counter and Cocktail.

2. Procedure:

  • Prepare membrane homogenates from the chosen tissue or cells.

  • In a 96-well plate, combine the membrane preparation, [³H]DTG, (+)-pentazocine, and either assay buffer (for total binding), non-specific control (haloperidol), or the test compound at various concentrations.

  • Incubate the plate, typically at room temperature for a specified time (e.g., 120 minutes), to allow binding to reach equilibrium.

  • Terminate the reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.

  • Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials with scintillation cocktail.

  • Quantify the radioactivity using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific binding) by non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membranes Membrane Preparation Incubation Incubation (e.g., 120 min, RT) Membranes->Incubation Radioligand [3H]DTG + (+)-Pentazocine Radioligand->Incubation Test_Compounds Test Compounds (Serial Dilutions) Test_Compounds->Incubation Filtration Rapid Filtration (Cell Harvester) Incubation->Filtration Washing Washing (Ice-cold Buffer) Filtration->Washing Counting Scintillation Counting Washing->Counting Calculation Calculate Specific Binding Counting->Calculation IC50 Determine IC50 Calculation->IC50 Ki Calculate Ki (Cheng-Prusoff) IC50->Ki

Caption: Workflow of a competitive radioligand binding assay.

Acetylcholine Release Assay from Synaptosomes

This protocol describes a method to measure the effect of test compounds on acetylcholine (ACh) release from isolated nerve terminals (synaptosomes).

1. Materials:

  • Synaptosome Preparation: Isolated from a specific brain region (e.g., cortex or striatum) of a rodent.

  • Radiolabeled Precursor: [³H]Choline.

  • Physiological Buffer: Krebs-Ringer buffer.

  • Depolarizing Agent: High concentration of potassium chloride (KCl).

  • Test Compounds: this compound and other tropane alkaloids.

  • Scintillation Counter and Cocktail.

2. Procedure:

  • Prepare synaptosomes from the desired brain tissue.

  • Pre-incubate the synaptosomes with [³H]Choline to allow for its uptake and conversion into [³H]Acetylcholine.

  • Wash the synaptosomes to remove excess unincorporated [³H]Choline.

  • Resuspend the synaptosomes in physiological buffer and pre-incubate with the test compound for a specified time.

  • Stimulate ACh release by adding a high concentration of KCl to depolarize the synaptosomes.

  • Terminate the release by rapid centrifugation or filtration to separate the synaptosomes from the supernatant.

  • Collect the supernatant (containing released [³H]ACh) and lyse the synaptosomes (containing retained [³H]ACh).

  • Measure the radioactivity in both the supernatant and the lysed synaptosomes using a scintillation counter.

  • Calculate the fractional release of [³H]ACh as a percentage of the total [³H]ACh content.

G cluster_prep Preparation cluster_treatment Treatment and Stimulation cluster_measurement Measurement and Analysis Synaptosomes Isolate Synaptosomes Loading Pre-incubate with [3H]Choline Synaptosomes->Loading Wash1 Wash to Remove Excess [3H]Choline Loading->Wash1 Preincubation Pre-incubate with Test Compound Wash1->Preincubation Stimulation Stimulate with High KCl Preincubation->Stimulation Separation Separate Supernatant and Synaptosomes Stimulation->Separation Counting Scintillation Counting of Both Fractions Separation->Counting Analysis Calculate Fractional ACh Release Counting->Analysis

Caption: Workflow for an acetylcholine release assay.

Locomotor Activity Assessment in Mice

This protocol details a common procedure to evaluate the effect of a compound on spontaneous and drug-induced locomotor activity.

1. Apparatus:

  • Open-field activity chambers equipped with infrared beams or video tracking software.

2. Animals:

  • Mice (e.g., Swiss Webster or C57BL/6) habituated to the testing room and handling procedures.

3. Procedure:

  • Habituation: Place the mice in the activity chambers for a period (e.g., 30-60 minutes) on one or more days prior to the test day to allow them to acclimate to the novel environment.

  • Test Day:

    • Administer the test compound (e.g., this compound) or vehicle via the desired route (e.g., intraperitoneal injection).

    • Immediately place the mouse into the activity chamber.

    • Record locomotor activity (e.g., distance traveled, beam breaks) for a set duration (e.g., 30-60 minutes).

  • For Drug Interaction Studies (e.g., with Cocaine):

    • Pre-treat the mice with the test compound (e.g., this compound) or vehicle.

    • After a specified pre-treatment time, administer the stimulant drug (e.g., cocaine) or vehicle.

    • Immediately place the mouse into the activity chamber and record locomotor activity.

  • Data Analysis: Analyze the locomotor activity data using appropriate statistical methods to compare the effects of different treatments.

Signaling Pathways and Logical Relationships

G cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine_Vesicle Dopamine Vesicle DAT Dopamine Transporter (DAT) Dopamine Dopamine Dopamine_Vesicle->Dopamine Release Dopamine->DAT Reuptake D_Receptor Dopamine Receptor Dopamine->D_Receptor Binding Cocaine Cocaine Cocaine->DAT Inhibits Benztropine Benztropine Benztropine->DAT Inhibits SM21 SM21 Atropine Atropine

Caption: Simplified dopamine signaling and points of intervention.

Conclusion

This compound, cocaine, atropine, and benztropine, while all belonging to the tropane alkaloid class, exhibit markedly different pharmacological profiles. This compound stands out as a selective σ₂ receptor antagonist with pro-cholinergic effects, distinguishing it from the monoamine reuptake inhibition of cocaine and benztropine, and the broad muscarinic antagonism of atropine and benztropine. This comparative guide, supported by experimental data and detailed methodologies, provides a foundational resource for researchers investigating the nuanced activities of these compounds and for professionals in the field of drug development seeking to understand their therapeutic potential and mechanisms of action.

References

Safety Operating Guide

Proper Disposal Procedures for SM-21 Maleate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following information is intended as a guide for the proper disposal of SM-21 maleate (B1232345), identified for research purposes as (±)-Tropanyl 2-(4-chlorophenoxy)butanoate maleate. The name "SM-21" may be associated with other chemical products. It is imperative for all laboratory personnel to consult the Safety Data Sheet (SDS) provided by their supplier for the specific SM-21 maleate compound in their possession and to adhere strictly to their institution's environmental health and safety (EHS) guidelines, as well as local, state, and federal regulations.

This document provides essential safety and logistical information, including operational and disposal plans, to support researchers, scientists, and drug development professionals in the safe handling and disposal of this compound.

I. Chemical and Physical Properties

PropertyData
IUPAC Name (±)-Tropanyl 2-(4-chlorophenoxy)butanoate maleate
Molecular Formula C₂₂H₂₈ClNO₇
Molecular Weight 453.9 g/mol
Appearance Solid
Solubility Data not available. Handle as if insoluble in water for disposal purposes unless otherwise specified by the supplier.
LD50 (Oral) Data not available. Treat as a compound with unknown toxicity.
LD50 (Dermal) Data not available. Treat as a compound with unknown toxicity.
LC50 (Inhalation) Data not available. Treat as a compound with unknown toxicity.
Environmental Hazards Data not available. Assume harmful to aquatic life. Do not dispose of down the drain or in the general trash.

II. Step-by-Step Disposal Protocol for this compound

The proper disposal of this compound is crucial to ensure the safety of laboratory personnel and to prevent environmental contamination. The following protocol outlines the recommended steps for the disposal of pure this compound, contaminated materials, and empty containers.

A. Personal Protective Equipment (PPE): Before beginning any disposal procedures, ensure that the following PPE is worn:

  • Gloves: Nitrile or other chemically resistant gloves.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A standard laboratory coat.

  • Respiratory Protection: If handling the powder outside of a certified chemical fume hood, a NIOSH-approved respirator may be necessary.

B. Disposal of Unused or Waste this compound (Solid):

  • Segregation: Do not mix this compound with other chemical waste unless specifically instructed to do so by your institution's EHS department.

  • Containerization:

    • Place the solid this compound waste into a clearly labeled, sealable, and chemically compatible waste container. A high-density polyethylene (B3416737) (HDPE) container is generally suitable.

    • The container must be labeled with "Hazardous Waste" and the full chemical name: "(±)-Tropanyl 2-(4-chlorophenoxy)butanoate maleate".

  • Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be away from heat sources and incompatible materials.

  • Collection: Arrange for the collection of the hazardous waste container by your institution's licensed hazardous waste disposal contractor.

C. Disposal of Contaminated Materials (e.g., pipette tips, paper towels, gloves):

  • Collection: Place all solid materials that have come into contact with this compound into a designated hazardous waste bag or container.

  • Labeling: Clearly label the bag or container as "Hazardous Waste" and list the chemical contaminant: "this compound contaminated debris".

  • Disposal: This waste should be collected by your institution's hazardous waste disposal service.

D. Disposal of Empty this compound Containers:

  • Decontamination:

    • If the container is to be disposed of as non-hazardous waste, it must be triple-rinsed with a suitable solvent. The choice of solvent should be based on the solubility of this compound and institutional guidelines.

    • Crucially, the rinsate from all three rinses must be collected and disposed of as hazardous chemical waste.

  • Rinsate Disposal: Collect the solvent rinsate in a labeled hazardous waste container for liquid chemical waste.

  • Final Disposal of Container: Once triple-rinsed, the container can typically be disposed of in the regular laboratory glass or plastic recycling, provided the label has been defaced. Always confirm this procedure with your institution's EHS guidelines.

E. Spill Cleanup and Disposal:

  • Evacuate and Ventilate: In the event of a spill, evacuate the immediate area and ensure it is well-ventilated. If the spill is large or in a poorly ventilated area, contact your institution's emergency response team.

  • Containment: For a small spill, use an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent to cover the spill.

  • Collection: Carefully sweep or scoop the absorbent material into a designated hazardous waste container.

  • Decontamination: Clean the spill area with a suitable solvent and then with soap and water. The cleaning materials should also be disposed of as hazardous waste.

  • Labeling and Disposal: Seal and label the waste container as "Hazardous Waste: this compound spill debris" and arrange for its collection.

III. Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated waste.

This compound Disposal Workflow cluster_start Start cluster_type Waste Type cluster_solid Solid Waste cluster_liquid Liquid Waste cluster_container Container cluster_actions Disposal Actions cluster_end Final Disposal start Identify this compound Waste waste_type Determine Waste Type start->waste_type unused_solid Unused/Waste Solid SM-21 waste_type->unused_solid Solid contaminated_solid Contaminated Solid Debris waste_type->contaminated_solid Contaminated Solid spill_liquid Spill Cleanup Rinsate waste_type->spill_liquid Liquid empty_container Empty Container waste_type->empty_container Empty Container collect_solid Collect in Labeled Hazardous Waste Container unused_solid->collect_solid contaminated_solid->collect_solid collect_rinsate Collect Rinsate as Hazardous Liquid Waste spill_liquid->collect_rinsate triple_rinse Triple Rinse Container empty_container->triple_rinse final_disposal Arrange for Pickup by Licensed Waste Contractor collect_solid->final_disposal triple_rinse->collect_rinsate dispose_container Dispose of Rinsed Container per EHS Guidelines triple_rinse->dispose_container collect_rinsate->final_disposal

Essential Safety and Logistics for Handling SM-21 Maleate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chemical and Physical Properties

A summary of the known quantitative data for SM-21 maleate (B1232345) is presented below. This information is crucial for accurate experimental planning and safety assessments.

PropertyValueSource
IUPAC Name (±)-Tropanyl 2-(4-chlorophenoxy)butanoate maleateTocris Bioscience
Synonyms (±)-SM 21R&D Systems[1]
Molecular Formula C₁₈H₂₄ClNO₃・C₄H₄O₄R&D Systems[1]
Molecular Weight 453.92 g/mol R&D Systems[1]
Purity ≥98% (HPLC)Tocris Bioscience
Solubility Soluble to 25 mM in waterR&D Systems[1]
Storage Store at room temperature.R&D Systems[1]
Personal Protective Equipment (PPE)

Due to the unknown specific hazards of SM-21 maleate, a comprehensive PPE plan is mandatory to minimize exposure. All personnel handling this compound must be trained in the proper use of the following equipment.

Protection TypeRequirementRationale & Specifications
Respiratory NIOSH/MSHA or European Standard EN 149 approved respirator.Required when handling the solid compound outside of a certified chemical fume hood to prevent inhalation of airborne particles.
Hand Chemical-resistant gloves (e.g., nitrile). Double gloving is recommended.To prevent skin contact. Change gloves immediately if contaminated.
Eye/Face Safety goggles and/or face shield.Must comply with OSHA 29 CFR 1910.133 or European Standard EN166. A face shield is recommended if there is a potential for splashing.
Body Laboratory coat.To protect skin and personal clothing from contamination.
Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the key steps for safely handling this compound from receipt to disposal.

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Verify that the container is properly labeled.

  • Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials.[2]

  • Restrict access to authorized personnel only.

2. Preparation and Handling:

  • All handling of solid this compound, including weighing and solution preparation, must be conducted in a certified chemical fume hood to control potential dust and aerosols.

  • Ensure an eyewash station and safety shower are readily accessible.[2]

  • Before handling, ensure all required PPE is correctly donned.

  • Use dedicated spatulas and weighing boats for handling the solid.

  • When preparing solutions, add the solid to the solvent slowly to avoid splashing.

3. Spill Management:

  • In case of a spill, evacuate the immediate area.

  • Wear all required PPE, including respiratory protection, before attempting to clean the spill.

  • Cover the spill with an inert absorbent material (e.g., vermiculite, sand).

  • Carefully sweep up the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.

  • Clean the spill area thoroughly with an appropriate solvent and then with soap and water.

  • Prevent spilled material from entering drains or waterways.

4. First Aid Measures:

  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[2]

  • In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.

  • In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • If Swallowed: Do NOT induce vomiting. Wash out mouth with water. Seek immediate medical attention.[2]

5. Disposal Plan:

  • All waste materials contaminated with this compound, including empty containers, used PPE, and spill cleanup materials, must be disposed of as hazardous waste.

  • Place all contaminated materials in a sealed and properly labeled hazardous waste container.

  • Follow all local, state, and federal regulations for the disposal of chemical waste.

Visual Workflow for Handling this compound

The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal and emergency response.

G Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Procedures a Don PPE b Prepare Fume Hood a->b c Weigh Solid this compound b->c Proceed to Handling d Prepare Solution c->d h Spill Response c->h If Spill Occurs e Decontaminate Workspace d->e Handling Complete d->h If Spill Occurs f Dispose of Waste e->f g Doff PPE f->g i First Aid g->i If Exposure Occurs

Caption: Logical workflow for handling this compound.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.